molecular formula C7H5NO2 B095366 3,5-Dihydroxybenzonitrile CAS No. 19179-36-3

3,5-Dihydroxybenzonitrile

Cat. No.: B095366
CAS No.: 19179-36-3
M. Wt: 135.12 g/mol
InChI Key: ABHOEQJNEOMTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dihydroxybenzonitrile is a useful research compound. Its molecular formula is C7H5NO2 and its molecular weight is 135.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c8-4-5-1-6(9)3-7(10)2-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHOEQJNEOMTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172711
Record name 3,5-Dihydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19179-36-3
Record name 3,5-Dihydroxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19179-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydroxybenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dihydroxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-Dihydroxybenzonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MA4PW9ML5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to 3,5-Dihydroxybenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19179-36-3

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, a plausible synthetic route, and potential applications of 3,5-Dihydroxybenzonitrile, a key aromatic building block for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 5-cyanoresorcinol, is a polyfunctional aromatic compound. Its chemical structure, featuring a nitrile group and two hydroxyl groups on a benzene (B151609) ring, makes it a versatile intermediate in organic synthesis. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 19179-36-3[1][2][3][4]
Molecular Formula C₇H₅NO₂[1][2][3][4]
Molecular Weight 135.12 g/mol [1][2][3][4]
IUPAC Name This compound[1]
Synonyms 5-cyanoresorcinol, α-resorcylonitrile[1]
Appearance White to cream or brown crystals or crystalline powder[3]
Melting Point 185-197 °C[3]
Solubility Soluble in water[2]
InChI Key ABHOEQJNEOMTEK-UHFFFAOYSA-N[1]
SMILES OC1=CC(=CC(O)=C1)C#N[3]

Spectral Data

  • Infrared (IR) Spectrum: The IR spectrum of this compound is available in the NIST WebBook, providing information about its functional groups.[5]

Estimated ¹H NMR (400 MHz, DMSO-d₆):

  • δ ~9.5-10.5 ppm (s, 2H): Phenolic hydroxyl protons (-OH). The chemical shift can be broad and concentration-dependent.

  • δ ~6.5-7.0 ppm (m, 3H): Aromatic protons (H2, H4, H6). The splitting pattern would likely be complex due to meta-coupling.

Estimated ¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~160 ppm: Aromatic carbons attached to hydroxyl groups (C3, C5).

  • δ ~120 ppm: Nitrile carbon (-CN).

  • δ ~110-115 ppm: Aromatic carbons (C2, C4, C6).

  • δ ~105 ppm: Aromatic carbon attached to the nitrile group (C1).

Safety and Handling

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on notifications to the ECHA C&L Inventory[6]:

Hazard ClassHazard Statement
Acute toxicity, oralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Acute toxicity, inhalationH332: Harmful if inhaled
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritation

It is also classified as a "Dangerous Good for transport".[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Step 1: Synthesis of 3,5-Dihydroxybenzaldehyde (B42069) Oxime

This procedure is adapted from general methods for the synthesis of aldoximes.

Materials:

Procedure:

  • Dissolve 3,5-dihydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium hydroxide or sodium acetate (1.1 equivalents).

  • Add the hydroxylamine solution to the aldehyde solution dropwise with stirring at room temperature.

  • The reaction mixture is typically stirred for 1-4 hours at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product can be isolated by precipitation upon addition of water, followed by filtration. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Dehydration of 3,5-Dihydroxybenzaldehyde Oxime to this compound

This step involves the dehydration of the oxime intermediate. Various dehydrating agents can be employed. A general procedure using a mild and efficient method is described below.

Materials:

Procedure:

  • In a reaction vial, dissolve 3,5-dihydroxybenzaldehyde oxime (1 equivalent) and O-phenylhydroxylamine hydrochloride (1.2 equivalents) in a 4:1 mixture of methanol and 0.5 M sodium phosphate buffer (pH 6.5) to a final concentration of 0.1 M.[1]

  • Stir the reaction mixture at 60 °C and monitor the reaction by TLC until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane (5 x 3 mL).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • The crude this compound can be purified by silica (B1680970) gel column chromatography.

Applications in Research and Drug Development

While research specifically focused on this compound is limited, its structural motifs are present in molecules with interesting biological activities, suggesting its potential as a valuable precursor in drug discovery.

Enzyme Inhibition: Derivatives of 3,5-dihydroxybenzoic acid, a closely related compound, have been synthesized and evaluated as potent inhibitors of EPSP (5-enolpyruvylshikimate-3-phosphate) synthase, an enzyme that is a target for herbicides.[1] Furthermore, various benzonitrile (B105546) derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, making them of interest for the development of agents for hyperpigmentation disorders.[7][8][9][10] The dihydroxybenzene moiety is a known pharmacophore that can interact with the active sites of various enzymes.

Precursor for Biologically Active Molecules: this compound serves as a versatile starting material for the synthesis of more complex molecules. For instance, it is used in the preparation of 3-hydroxy-5-methoxybenzonitrile.[2][3] The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, which are common in pharmaceutical agents. The phenolic hydroxyl groups can be alkylated or acylated to modulate the compound's physicochemical properties and biological activity.

Visualizations

The following diagrams illustrate the synthetic pathway and a potential logical workflow for its application in drug discovery.

Synthesis_of_3_5_Dihydroxybenzonitrile cluster_0 Step 1: Oximation cluster_1 Step 2: Dehydration 3,5-Dihydroxybenzaldehyde 3,5-Dihydroxybenzaldehyde 3,5-Dihydroxybenzaldehyde_Oxime 3,5-Dihydroxybenzaldehyde_Oxime 3,5-Dihydroxybenzaldehyde->3,5-Dihydroxybenzaldehyde_Oxime Ethanol, Base NH2OH.HCl NH2OH.HCl NH2OH.HCl->3,5-Dihydroxybenzaldehyde_Oxime This compound This compound 3,5-Dihydroxybenzaldehyde_Oxime->this compound Methanol/Buffer, 60°C Dehydrating_Agent O-phenylhydroxylamine hydrochloride Dehydrating_Agent->this compound

Caption: Synthetic pathway for this compound.

Drug_Discovery_Workflow Start This compound (Scaffold) Derivatization Chemical Modification (e.g., Alkylation, Acylation, Nitrile Transformation) Start->Derivatization Library Compound Library Generation Derivatization->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow utilizing this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dihydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzonitrile, also known as 5-cyanoresorcinol, is an aromatic organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a nitrile group and two hydroxyl groups on a benzene (B151609) ring, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. The nitrile group can serve as a key functional handle for various chemical transformations, while the phenolic hydroxyl groups contribute to its antioxidant properties and ability to form hydrogen bonds, influencing its solubility and interactions with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug design and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key quantitative data is presented below.

PropertyValueSource
Molecular Formula C₇H₅NO₂[1][2][3][4]
Molecular Weight 135.12 g/mol [1][2][3][4]
Melting Point 185-197 °C[4]
Boiling Point (estimated) 248.79 °C
logP (calculated) 0.9[1]
pKa (predicted) No reliable experimental data found. Predicted values may vary.
Solubility Soluble in water.[3]
Appearance White to cream to brown crystals or powder.[4]
CAS Number 19179-36-3[1][2][3][4][5]
IUPAC Name This compound[1][4]
SMILES OC1=CC(=CC(O)=C1)C#N[1]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are protocols for key experiments related to this compound.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the synthesis of related dihydroxybenzene derivatives. A potential two-step process starting from 3,5-dihydroxybenzaldehyde (B42069) is outlined below. The conversion of an aldehyde to a nitrile can be achieved through the formation of an oxime followed by dehydration.[6]

Step 1: Synthesis of 3,5-Dihydroxybenzaldehyde Oxime

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dihydroxybenzaldehyde in a suitable solvent such as aqueous ethanol.

  • Addition of Reagents: Add hydroxylamine (B1172632) hydrochloride and a base (e.g., sodium acetate (B1210297) or pyridine) to the solution. The base is necessary to neutralize the HCl released from the hydroxylamine hydrochloride.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent. The crude oxime can be purified by recrystallization.

Step 2: Dehydration of 3,5-Dihydroxybenzaldehyde Oxime to this compound

  • Reaction Setup: Place the dried 3,5-dihydroxybenzaldehyde oxime in a reaction vessel.

  • Dehydrating Agent: Add a dehydrating agent. Common reagents for this transformation include acetic anhydride (B1165640), thionyl chloride, or phosphorus pentachloride. The choice of reagent may require optimization to avoid side reactions with the hydroxyl groups. Acetic anhydride is often a good choice for this type of dehydration.

  • Reaction Conditions: Heat the reaction mixture. The temperature and reaction time will depend on the chosen dehydrating agent. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture).

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. The capillary method is a standard and widely used technique.[7][8][9]

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[10][9]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[11][7]

  • Measurement: The sample is heated at a controlled rate. A rapid heating rate can be used for a preliminary determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.[11][7]

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range should be narrow (typically 0.5-1 °C).[11]

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development. The shake-flask method is the traditional approach, though HPLC-based methods are also common for faster estimations.[12][13][14][15][16]

  • Preparation of Phases: n-Octanol is saturated with water, and water (or a buffer of a specific pH, typically 7.4 for physiological relevance) is saturated with n-octanol. This ensures that both phases are in equilibrium before the experiment.[12]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added, and the mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.[14]

  • Phase Separation: The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

Plausible Synthesis Pathway for this compound

The following diagram illustrates a potential synthetic route from 3,5-dihydroxybenzaldehyde.

Synthesis_Pathway Start 3,5-Dihydroxybenzaldehyde Intermediate 3,5-Dihydroxybenzaldehyde Oxime Start->Intermediate Hydroxylamine Hydrochloride, Base Product This compound Intermediate->Product Dehydration (e.g., Acetic Anhydride)

Plausible synthesis of this compound.
General Workflow for logP Determination by Shake-Flask Method

This diagram outlines the key steps in the experimental determination of the octanol-water partition coefficient.

logP_Workflow A Prepare Octanol-Saturated Water and Water-Saturated Octanol B Dissolve this compound in one phase A->B C Add equal volume of the other phase and shake vigorously B->C D Allow phases to separate (Centrifugation optional) C->D E Analyze concentration in each phase (UV-Vis or HPLC) D->E F Calculate P = [Octanol]/[Aqueous] and logP = log(P) E->F

Workflow for logP determination.

Reactivity and Biological Context

The chemical reactivity of this compound is largely dictated by its three functional groups. The phenolic hydroxyl groups are weakly acidic and can be deprotonated by bases. They are also susceptible to electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, the existing substitution pattern limits the available positions. The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid under acidic or basic conditions, or be reduced to an amine.

In the context of drug design, the dihydroxybenzonitrile scaffold is of interest as a potential bioisostere for other functional groups, such as catechols or carboxylic acids, which can influence a molecule's metabolic stability and binding interactions with target proteins.[17] While specific biological activities for this compound are not extensively documented in publicly available literature, related dihydroxybenzonitrile isomers have been investigated for their potential roles in pharmaceutical and materials science applications.[18][19] Further research is warranted to fully elucidate the biological profile of this compound.

References

In-Depth Technical Guide to the Spectral Data of 3,5-Dihydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral data for 3,5-Dihydroxybenzonitrile (CAS No: 19179-36-3), a valuable building block in medicinal chemistry and materials science. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the information in a structured format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectral Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.1Broad Singlet2H-OH
~7.0Doublet (d)2HH-2, H-6
~6.6Triplet (t)1HH-4

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~160C-3, C-5
~133C-1
~120-CN
~110C-2, C-6
~109C-4
Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Assignment
3400-3200O-H stretch (phenolic)
~2230C≡N stretch
1600-1450C=C stretch (aromatic)
~1300O-H bend (phenolic)
~1250C-O stretch (phenolic)
Mass Spectrometry (MS) Data
m/zInterpretation
135[M]⁺ (Molecular Ion)[1]
108[M-HCN]⁺
79[C₆H₅O]⁺
52[C₄H₄]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are based on standard laboratory practices and information from publicly available databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64 (depending on concentration).

      • Relaxation Delay: 1.0 s.

      • Spectral Width: 0-12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay: 2.0 s.

      • Spectral Width: 0-180 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet-forming die.

    • Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition (FTIR Spectrometer):

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in a sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument used for the reference spectrum was a Bruker Tensor 27 FT-IR.[1]

Mass Spectrometry (MS)
  • Sample Preparation (for GC-MS):

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

  • Instrumentation (GC-MS):

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C.

      • Column: A suitable capillary column (e.g., HP-5MS).

      • Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • The reference data was obtained from the NIST Mass Spectrometry Data Center.[1]

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Analysis of this compound.

References

The Biological Profile of 3,5-Dihydroxybenzonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Biological Activities, Screening Protocols, and Associated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzonitrile, a phenolic compound, and its structural analogs have emerged as molecules of interest in the field of drug discovery. Possessing a simple yet reactive chemical scaffold, this class of compounds has demonstrated a range of biological activities, including enzyme inhibition and anticancer effects. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, detailed experimental protocols for their screening and evaluation, and an exploration of the key signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for several biological activities, with quantitative data available for enzyme inhibition and anticancer effects. The following tables summarize the key findings from various studies, providing a basis for structure-activity relationship (SAR) analysis and further compound development.

Table 1: Enzyme Inhibition Data for this compound Derivatives

Enzyme TargetCompound/DerivativeInhibition TypeIC₅₀ (µM)Kᵢ (µM)Reference
Tyrosinase3,5-Dihydroxybenzoyl-hydrazineylidene with 4-methoxyphenyl (B3050149) triazoleCompetitive55.39 ± 4.9352.77[1]
Ribonucleotide Reductase3,4-dihydroxybenzaldoxime (isomer)-38-

Note: Data for the parent this compound is limited in the reviewed literature. The data presented is for closely related derivatives, providing insight into the potential of this chemical scaffold.

Table 2: Anticancer Activity of Dihydroxybenzene Derivatives

Cell LineCompound/DerivativeIC₅₀ (µM)Reference
L1210 Murine Leukemia3,4-dihydroxybenzaldoxime (isomer)-
MCF-7 (Breast Cancer)Derivatives of 7,8-dimethoxy-3-hydroxy-2-(4-methoxyphenyl)benzopyran-4-one2.58 - 34.86[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the experimental protocols for the key biological assays discussed.

Tyrosinase Inhibition Assay

This spectrophotometric assay is widely used to screen for inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome (B613829), a colored compound with an absorbance maximum around 475-492 nm. The rate of dopachrome formation is proportional to tyrosinase activity. Inhibitors of tyrosinase will decrease the rate of this colorimetric reaction.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

  • Test compound (this compound or derivative)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

    • Dissolve the test compound and kojic acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to desired concentrations.

  • Assay in 96-Well Plate:

    • To each well, add 40 µL of phosphate buffer.

    • Add 20 µL of the test compound solution at various concentrations.

    • For the positive control, add 20 µL of kojic acid solution.

    • For the negative control (uninhibited reaction), add 20 µL of phosphate buffer with DMSO at the same concentration as the test compound solutions.

    • Add 20 µL of the tyrosinase enzyme solution to all wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm (or 492 nm) at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • The percentage of tyrosinase inhibition is calculated using the following formula:

    • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Ribonucleotide Reductase (RNR) Inhibition Assay

This assay measures the activity of RNR, a crucial enzyme in DNA synthesis, and is used to screen for potential anticancer agents.

Principle: RNR catalyzes the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). The activity can be measured by quantifying the formation of the dNDP product. A common method involves using a radiolabeled substrate, such as [³H]CDP, and separating the product, [³H]dCDP, from the substrate.

Materials:

  • Purified human RNR (subunits RRM1 and RRM2)

  • [³H]Cytidine 5'-diphosphate ([³H]CDP)

  • ATP (as an allosteric activator)

  • Dithiothreitol (DTT) or thioredoxin/thioredoxin reductase system (as a reductant)

  • Reaction buffer (e.g., HEPES buffer with magnesium acetate)

  • Test compound (this compound or derivative)

  • Positive control (e.g., Hydroxyurea)

  • Dowex-1-borate columns for separation

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, ATP, DTT, and the RNR enzyme subunits.

    • Add the test compound at various concentrations.

    • For the positive control, add hydroxyurea.

    • For the negative control, add the vehicle (e.g., DMSO).

  • Enzyme Reaction:

    • Pre-incubate the reaction mixtures at 37°C for a short period.

    • Initiate the reaction by adding the radiolabeled substrate, [³H]CDP.

    • Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination and Product Separation:

    • Terminate the reaction by boiling the samples for 2-3 minutes.

    • Centrifuge the samples to pellet the denatured protein.

    • Apply the supernatant to a pre-equilibrated Dowex-1-borate column. The borate (B1201080) resin binds to the ribose moiety of the unreacted [³H]CDP, while the [³H]dCDP product is not retained and flows through.

    • Wash the column with water and collect the eluate containing the [³H]dCDP.

  • Quantification:

    • Add the eluate to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of [³H]dCDP formed is proportional to the RNR activity.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway Analysis: HCAR1/GPR81 Activation

The structurally related compound, 3,5-dihydroxybenzoic acid, is a known agonist of the Hydroxycarboxylic Acid Receptor 1 (HCAR1), also known as GPR81. This G-protein coupled receptor (GPCR) is implicated in various physiological processes, including the regulation of neuronal activity and carcinogenesis. Understanding this pathway is crucial for elucidating the potential mechanism of action of this compound and its analogs.

Upon binding of an agonist like 3,5-dihydroxybenzoic acid, HCAR1 undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein (Gαi/o). This activation initiates a downstream signaling cascade.

HCAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 3,5-Dihydroxybenzoic Acid HCAR1 HCAR1 (GPR81) Agonist->HCAR1 Binding & Activation G_protein Gαi/o(GDP)-Gβγ HCAR1->G_protein Interaction G_protein_active Gαi/o(GTP) + Gβγ G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibition PLC Phospholipase C (PLC) G_protein_active->PLC Gβγ-mediated Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream_Effectors Downstream Effectors (e.g., Ion Channels, Transcription Factors) PKA->Downstream_Effectors Phosphorylation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Caption: HCAR1/GPR81 signaling cascade.

Key Steps in the HCAR1 Signaling Pathway:

  • Agonist Binding: 3,5-dihydroxybenzoic acid binds to the extracellular domain of the HCAR1 receptor.

  • G-Protein Activation: The activated HCAR1 receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein, causing the dissociation of the Gαi/o(GTP) subunit from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o(GTP) subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of PKA Activity: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), which in turn alters the phosphorylation state and activity of various downstream effector proteins.

  • Gβγ-Mediated Signaling: The dissociated Gβγ dimer can also activate other signaling molecules, such as Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.

Screening of this compound and its Analogs

The discovery of bioactive molecules like this compound often begins with high-throughput screening (HTS) of large compound libraries. The following diagram illustrates a typical workflow for an HTS campaign aimed at identifying enzyme inhibitors.

HTS_Workflow Start Start Compound_Library Compound Library (e.g., Phenolic Compounds) Start->Compound_Library Primary_Screen Primary High-Throughput Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC₅₀ Determination) Hit_Identification->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary & Orthogonal Assays (e.g., Different Assay Format, Specificity) Confirmed_Hits->Secondary_Assays Lead_Selection Lead Candidate Selection Secondary_Assays->Lead_Selection SAR_Optimization Structure-Activity Relationship (SAR) & Lead Optimization Lead_Selection->SAR_Optimization End End SAR_Optimization->End

Caption: High-throughput screening workflow for enzyme inhibitors.

Workflow Description:

  • Compound Library: A diverse library of compounds, which could include a focused set of phenolic compounds, is used for screening.

  • Primary Screen: The compounds are tested at a single, high concentration against the target enzyme in a miniaturized, automated assay format.

  • Hit Identification: Compounds that show inhibition above a predefined threshold are identified as "hits."

  • Dose-Response Confirmation: The identified hits are re-tested at multiple concentrations to confirm their activity and to determine their potency (IC₅₀ value).

  • Secondary Assays: Confirmed hits are further evaluated in secondary or orthogonal assays to rule out false positives (e.g., compound interference with the assay technology) and to assess their specificity against related enzymes.

  • Lead Selection and Optimization: Promising hits with good potency, selectivity, and drug-like properties are selected as lead candidates for further optimization through medicinal chemistry efforts to improve their overall profile.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and dermatology. The available data on their enzyme inhibitory and potential anticancer activities warrant further investigation. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon, enabling standardized and reproducible screening and characterization of this class of compounds. Furthermore, the elucidation of the HCAR1/GPR81 signaling pathway provides a potential mechanistic framework for the biological effects of these molecules. Future research should focus on obtaining more extensive quantitative data for the parent this compound molecule and exploring its structure-activity relationships through the synthesis and evaluation of a broader range of analogs. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing chemical entity.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dihydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxybenzonitrile, a key building block in the synthesis of various pharmaceutical and specialty chemical compounds, is of significant interest to the scientific community. Its synthesis, while achievable through several routes, is most commonly and efficiently approached via a multi-step process culminating in the conversion of 3,5-dihydroxybenzaldehyde (B42069). This technical guide provides a comprehensive review of the primary synthetic pathway, including detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its replication and optimization in a laboratory setting. Alternative synthetic strategies are also briefly discussed.

Primary Synthetic Pathway: From Benzoic Acid to this compound

The most established and reliable route to this compound begins with the widely available starting material, benzoic acid. This multi-step synthesis involves the initial formation of 3,5-dihydroxybenzoic acid, which is then reduced to 3,5-dihydroxybenzyl alcohol. Subsequent oxidation yields the key intermediate, 3,5-dihydroxybenzaldehyde, which is finally converted to the target nitrile.

Logical Workflow of the Primary Synthetic Pathway

G cluster_0 Step 1: Synthesis of 3,5-Dihydroxybenzoic Acid cluster_1 Step 2: Reduction to 3,5-Dihydroxybenzyl Alcohol cluster_2 Step 3: Oxidation to 3,5-Dihydroxybenzaldehyde cluster_3 Step 4: Conversion to this compound A Benzoic Acid B Benzoic Acid-3,5-disulfonic Acid A->B Sulfonation C 3,5-Dihydroxybenzoic Acid B->C Alkali Fusion D 3,5-Dihydroxybenzoic Acid E 3,5-Dihydroxybenzyl Alcohol D->E Reduction F 3,5-Dihydroxybenzyl Alcohol G 3,5-Dihydroxybenzaldehyde F->G Oxidation H 3,5-Dihydroxybenzaldehyde I This compound H->I Oximation & Dehydration

Caption: Multi-step synthesis of this compound from Benzoic Acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the primary synthetic pathway.

StepReactionStarting MaterialKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)Purity (%)
1aDisulfonationBenzoic AcidFuming Sulfuric AcidNone5 hours240-250High (not explicitly stated for the acid)-
1bAlkali FusionBenzoic Acid-3,5-disulfonic acid (as barium salt)Sodium Hydroxide (B78521), Potassium HydroxideNone (melt)1.5 hours280-31058-65-
2Reduction3,5-Dihydroxybenzoic AcidSodium Borohydride (B1222165), Methanol (catalyst)Tetrahydrofuran (B95107)6 hoursReflux90-95>99
3Oxidation3,5-Dihydroxybenzyl AlcoholChromium(VI) oxide, Sulfuric Acid (Jones Reagent)Tetrahydrofuran2.5 hours080-
4Oximation & Dehydration3,5-DihydroxybenzaldehydeHydroxylamine (B1172632) hydrochlorideN,N-Dimethylformamide (DMF)4-6 hours50-12080-95 (estimated)>98 (estimated)

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Dihydroxybenzoic Acid

This procedure is adapted from Organic Syntheses.

1a. Disulfonation of Benzoic Acid

  • In a 1-liter Kjeldahl flask, combine 200 g (1.64 moles) of benzoic acid with 500 mL of fuming sulfuric acid.

  • Heat the mixture in an oil bath at 240-250°C for 5 hours.

  • After cooling overnight, slowly pour the reaction mixture into 3 kg of crushed ice with stirring.

  • Neutralize the solution by adding approximately 2.4-2.5 kg of barium carbonate in portions until gas evolution ceases.

  • Filter the resulting paste by suction and wash the barium sulfate (B86663) cake with water.

  • Combine the filtrates and evaporate to near dryness. Dry the residue in an oven at 125-140°C to obtain the crude barium salt of benzoic acid-3,5-disulfonic acid.

1b. Alkali Fusion

  • In a suitable vessel, melt 600 g of sodium hydroxide and 600 g of potassium hydroxide.

  • Gradually add the dried and pulverized barium salt from the previous step to the molten alkali.

  • Slowly raise the temperature to 280-310°C and maintain for 1.5 hours.

  • After cooling, dissolve the melt in water.

  • Filter the resulting solution to remove barium sulfite.

  • Acidify the filtrate with concentrated hydrochloric acid and extract the aqueous solution with ether.

  • Concentrate the combined ether extracts and dry over anhydrous sodium sulfate. Evaporation of the solvent yields crude 3,5-dihydroxybenzoic acid. The reported yield is 58-65%.[1]

Step 2: Synthesis of 3,5-Dihydroxybenzyl Alcohol

This protocol is based on a method described in patent CN103130617A.[1][2]

  • In a 1-liter four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, add 500 mL of tetrahydrofuran (THF), 50 g (0.33 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.

  • While stirring vigorously, heat the mixture to a gentle reflux.

  • Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions.

  • Continue to reflux the mixture for 6 hours.

  • After cooling the reaction mixture in an ice bath, slowly add 100 mL of 10 wt% aqueous hydrochloric acid to quench the reaction.

  • Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (2 x 200 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization from hot water yields pure 3,5-dihydroxybenzyl alcohol. The reported yield is up to 95%.[1][2]

Step 3: Synthesis of 3,5-Dihydroxybenzaldehyde

This protocol is based on a procedure found on ChemicalBook, referencing patent CN110256214A.[1]

Preparation of Jones Reagent:

  • In a beaker, dissolve 770 g of chromium trioxide in a minimal amount of water and cool in an ice bath.

  • Slowly add 1.5 kg of concentrated sulfuric acid while keeping the temperature low.

Oxidation:

  • In a separate flask, dissolve 770 g of 3,5-dihydroxybenzyl alcohol in 1 kg of tetrahydrofuran (THF) and cool to 0°C.

  • Slowly add the prepared Jones reagent to the solution of the alcohol over 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for an additional 2 hours.

  • Quench the reaction by the dropwise addition of a saturated sodium bicarbonate solution at 0°C until gas evolution ceases.

  • Add 2 kg of ethyl acetate, stir for 30 minutes, and filter.

  • The filtrate contains the desired 3,5-dihydroxybenzaldehyde.

Step 4: One-Pot Synthesis of this compound from 3,5-Dihydroxybenzaldehyde

This protocol is adapted from established methods for the one-pot conversion of aldehydes to nitriles using hydroxylamine hydrochloride, with specific conditions adjusted based on analogous syntheses of dihydroxybenzonitriles.[3][4][5][6]

Reaction Workflow:

G A 3,5-Dihydroxybenzaldehyde D Reaction Mixture A->D B Hydroxylamine Hydrochloride B->D C DMF (Solvent) C->D E Heating (50-120°C) D->E F 3,5-Dihydroxybenzaldehyde Oxime (Intermediate) E->F G Dehydration F->G H This compound G->H

Caption: One-pot conversion of 3,5-dihydroxybenzaldehyde to this compound.

Experimental Protocol:

  • In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve 3,5-dihydroxybenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1-1.5 equivalents) in N,N-dimethylformamide (DMF).

  • Heat the reaction mixture in an oil bath. A stepwise heating approach is recommended: maintain the temperature at 50-60°C for 2-4 hours to facilitate the formation of the oxime intermediate.

  • Increase the temperature to 90-120°C and maintain for an additional 2-4 hours to promote the dehydration of the oxime to the nitrile.[5][6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture).

Alternative Synthetic Routes

While the pathway from benzoic acid is well-documented, other synthetic strategies for this compound are plausible and may be suitable depending on the available starting materials and desired scale.

  • From 3,5-Dihydroxybenzoic Acid via the Amide: This route would involve the conversion of the carboxylic acid to the corresponding primary amide, followed by dehydration to the nitrile. Dehydration of primary amides can be achieved using various reagents such as thionyl chloride, phosphorus pentoxide, or more modern reagents.

  • Cyanation of a 3,5-Dihalosubstituted Phenol (B47542): This approach would involve the nucleophilic substitution of a di-halogenated phenol (e.g., 3,5-dibromophenol (B1293799) or 3,5-dichlorophenol) with a cyanide source, typically catalyzed by a transition metal such as copper or palladium.

  • Ammoxidation of 3,5-Dihydroxytoluene: Ammoxidation, the reaction with ammonia (B1221849) and oxygen at elevated temperatures over a catalyst, is an industrial process for nitrile synthesis.[7] This could potentially be applied to 3,5-dihydroxytoluene, if available.

Conclusion

The synthesis of this compound is a critical process for the advancement of various fields, including pharmaceuticals and materials science. The detailed multi-step synthesis from benzoic acid, particularly the final one-pot conversion of 3,5-dihydroxybenzaldehyde, represents a robust and efficient method for laboratory-scale production. The provided protocols and data serve as a comprehensive guide for researchers, enabling the reliable synthesis of this valuable chemical intermediate. Further research may focus on the development of more direct and greener synthetic routes.

References

An In-depth Technical Guide to 3,5-Dihydroxybenzonitrile: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dihydroxybenzonitrile, a versatile aromatic compound with potential applications in various scientific domains. This document collates its known synonyms, chemical and physical properties, plausible synthetic routes, and explores its potential biological significance based on structurally related compounds.

Chemical Identity and Synonyms

This compound is a benzenoid aromatic compound characterized by a nitrile group and two hydroxyl groups at the 3 and 5 positions of the benzene (B151609) ring.[1] A comprehensive list of its alternative names and identifiers is provided below to facilitate cross-referencing in literature and databases.

Identifier Type Value
IUPAC Name This compound[1]
CAS Number 19179-36-3[2]
PubChem CID 87952[1]
EINECS Number 242-859-6[1]
InChI Key ABHOEQJNEOMTEK-UHFFFAOYSA-N[1]
SMILES C1=C(C=C(C=C1O)O)C#N[1]
Synonyms 5-cyanoresorcinol, α-Resorcylonitrile, Benzonitrile, 3,5-dihydroxy-[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property Value Source
Molecular Formula C₇H₅NO₂PubChem[1]
Molecular Weight 135.12 g/mol PubChem[1]
Appearance White to cream or brown crystals/powderThermo Fisher Scientific[3]
Melting Point 185-197 °CThermo Fisher Scientific[3]
Solubility Soluble in water.Fisher Scientific[4]
logP (Octanol-Water Partition Coefficient) 0.9PubChem[1]

Experimental Protocols

Proposed Synthesis of this compound from 3,5-Dihydroxybenzoic Acid

This proposed method is based on standard procedures for the conversion of carboxylic acids to nitriles.

Step 1: Amidation of 3,5-Dihydroxybenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dihydroxybenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran.

  • Activation: Add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents). Stir the mixture at room temperature for 10-15 minutes.

  • Amidation: Add a solution of ammonia (B1221849) in a suitable solvent (e.g., 0.5 M in 1,4-dioxane) (2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 3,5-dihydroxybenzamide (B1360044).

Step 2: Dehydration of 3,5-Dihydroxybenzamide to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the crude 3,5-dihydroxybenzamide from the previous step in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Dehydration: Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Work-up: Carefully pour the reaction mixture into ice water and extract the product with an organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and the specific signaling pathways modulated by this compound is limited in the currently available literature. However, studies on the structurally similar compound, 3,5-dihydroxybenzoic acid , provide valuable insights into its potential biological roles.

A study has shown that 3,5-dihydroxybenzoic acid acts as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81.[5] Activation of HCA1 in adipocytes by 3,5-dihydroxybenzoic acid leads to the inhibition of lipolysis.[5] This suggests a potential role for compounds with this structural motif in metabolic regulation.

Hypothesized Signaling Pathway based on 3,5-Dihydroxybenzoic Acid

The following diagram illustrates the signaling pathway initiated by the activation of the HCA1 receptor, which is a plausible mechanism of action for structurally related compounds like this compound.

G Hypothesized Signaling Pathway for HCA1 Receptor Agonists HCA1 HCA1 Receptor (GPR81) Gi Gi Protein HCA1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates and Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes Agonist 3,5-Dihydroxybenzoic Acid (or structural analog) Agonist->HCA1

Caption: Hypothesized HCA1 receptor-mediated inhibition of lipolysis.

Logical Relationships and Experimental Workflow

The synthesis of this compound from a common starting material like 3,5-dihydroxybenzoic acid involves a logical progression of chemical transformations. The following diagram illustrates this experimental workflow.

G Experimental Workflow for the Proposed Synthesis of this compound Start Start: 3,5-Dihydroxybenzoic Acid Amidation Step 1: Amidation (HATU, DIPEA, NH3) Start->Amidation Intermediate Intermediate: 3,5-Dihydroxybenzamide Amidation->Intermediate Dehydration Step 2: Dehydration (POCl3 or TFAA) Intermediate->Dehydration Product Final Product: This compound Dehydration->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Proposed two-step synthesis workflow.

Conclusion

This compound is a compound with a well-defined chemical structure and known physicochemical properties. While detailed experimental protocols for its synthesis and direct evidence of its biological activity are not extensively documented, plausible synthetic routes and potential biological targets can be inferred from related compounds. The structural similarity to known bioactive molecules, such as the HCA1 agonist 3,5-dihydroxybenzoic acid, suggests that this compound may hold promise as a scaffold for the design of novel therapeutic agents, particularly in the area of metabolic diseases. Further research is warranted to fully elucidate its synthetic accessibility and pharmacological profile.

References

Navigating the Solubility Landscape of 3,5-Dihydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of 3,5-Dihydroxybenzonitrile, a key intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document consolidates available solubility data, provides a detailed experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Core Data Presentation: Solubility of this compound

The known solubility characteristics of this compound are summarized below. It is critical to note the distinction between qualitative, calculated, and experimentally determined values.

SolventSolvent TypeMolar Mass ( g/mol )Boiling Point (°C)SolubilityTemperature (°C)Data Type
WaterPolar Protic18.02100Soluble[1][2]Not SpecifiedQualitative
WaterPolar Protic18.02100Log10WS: -0.92 (mol/L)Not SpecifiedCalculated[3]

Note: The Log10WS value is a calculated prediction and should be used as an estimation. Experimental verification is highly recommended. The qualitative description "soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for the precise determination of this compound solubility in a chosen solvent. This protocol is based on the reliable and widely used gravimetric method.

1. Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic orbital shaker or magnetic stirrer with temperature control

  • Glass vials with airtight seals

  • Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE or nylon)

  • Syringes

  • Pre-weighed glass evaporation dishes

  • Drying oven or vacuum oven

  • Desiccator

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 or 10 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or on a magnetic stirrer set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. Periodically inspect the vial to confirm that excess solid remains.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 1 or 2 mL) using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution directly into a pre-weighed glass evaporation dish. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation:

    • Place the evaporation dish containing the filtered solution into a drying oven set at a temperature well below the boiling point of the solvent and the melting point of this compound (approximately 190-193°C) to prevent decomposition. For volatile solvents, a temperature of 40-60°C is generally suitable. For high-boiling point solvents like DMSO, a vacuum oven at a moderate temperature is recommended.

    • Continue the drying process until all the solvent has evaporated.

  • Mass Determination and Calculation:

    • Transfer the evaporation dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

    • Once cooled, weigh the evaporation dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved (i.e., the difference between two consecutive weighings is negligible).

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships involved in the gravimetric solubility determination method.

G A Preparation of Saturated Solution B Equilibration at Constant Temperature A->B Agitation (24-48h) C Sample Withdrawal and Filtration B->C Settling & Syringing D Solvent Evaporation C->D Filtered Supernatant E Mass Determination of Solute D->E Dried Solute F Solubility Calculation E->F Mass & Volume Data

Experimental workflow for solubility determination.

G Solute This compound (Solute) SaturatedSolution Saturated Solution (Equilibrium) Solute->SaturatedSolution Solvent Solvent of Interest Solvent->SaturatedSolution Temperature Constant Temperature Temperature->SaturatedSolution Measurement Gravimetric Measurement SaturatedSolution->Measurement Filtration Solubility Quantitative Solubility Measurement->Solubility Calculation

Logical relationship of components in solubility measurement.

References

Potential Therapeutic Targets of 3,5-Dihydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature specifically investigating the therapeutic targets and biological activities of 3,5-Dihydroxybenzonitrile is limited. This document extrapolates potential therapeutic applications based on studies of the structurally similar compound 3,5-Dihydroxybenzoic acid (3,5-DHBA) and the general activities of other benzonitrile-containing molecules. The information presented herein should be considered a theoretical guide to stimulate further research.

Executive Summary

This compound is a small phenolic compound with potential for therapeutic development. While direct studies are scarce, its structural similarity to 3,5-Dihydroxybenzoic acid (3,5-DHBA), a known agonist of the Hydroxycarboxylic Acid Receptor 1 (HCAR1/GPR81), suggests a primary mechanism of action through this G-protein coupled receptor. Activation of HCAR1 is implicated in a range of physiological processes, including the regulation of neuronal activity, lipolysis, and inflammation. Furthermore, the benzonitrile (B105546) moiety is present in various compounds exhibiting cytotoxic effects against cancer cells. This guide outlines the potential therapeutic targets of this compound, provides detailed experimental protocols for its investigation, and presents key signaling pathways in a structured format to aid in future research and drug development efforts.

Potential Therapeutic Targets

Based on extrapolation from related compounds, the potential therapeutic targets for this compound can be categorized into three main areas: neurology, metabolic disorders, and oncology.

Neurological Disorders

The primary hypothesized target in the central nervous system is the HCAR1/GPR81 receptor . Studies on the agonist 3,5-DHBA have demonstrated a neuroprotective role.

  • Mechanism of Action: Activation of neuronal HCAR1 by 3,5-DHBA leads to the inhibition of adenylyl cyclase through a Giα-protein coupled pathway. This results in decreased cyclic AMP (cAMP) levels and a subsequent reduction in spontaneous neuronal calcium spiking activity.[1][2] This modulation of neuronal excitability suggests potential applications in conditions characterized by neuronal hyperexcitability.

Metabolic Disorders

The anti-lipolytic effect of HCAR1 activation in adipocytes presents a potential therapeutic avenue for metabolic disorders such as dyslipidemia.

  • Mechanism of Action: In adipocytes, HCAR1 activation by its agonists inhibits lipolysis.[3] This effect is also mediated by the Gi-protein pathway, leading to a decrease in intracellular cAMP.

Oncology

The therapeutic potential of this compound in oncology is twofold: a potential "double-edged sword" effect through HCAR1 signaling and cytotoxic effects attributed to the benzonitrile scaffold.

  • HCAR1 Signaling in Cancer: Malignant tumors may exploit HCAR1 signaling to support their growth.[4][5] In breast cancer models, HCAR1 activation can promote angiogenesis through the PI3K/Akt-CREB signaling pathway.[5][6] This suggests that in certain cancer contexts, this compound could paradoxically promote tumor progression.

  • Cytotoxicity of Benzonitrile Compounds: Various benzonitrile derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[4][6] The mechanisms are often multifactorial, including the induction of apoptosis.

Data Presentation

Quantitative Data (Hypothetical and Extrapolated)

The following table summarizes potential quantitative data for this compound, extrapolated from studies on 3,5-DHBA and other benzonitrile derivatives. These values are illustrative and require experimental validation.

Biological Activity Assay Cell Line/Model Parameter Value Reference (for extrapolation)
Anti-lipolyticcAMP AssayMouse AdipocytesEC50~150 µM[3]
NeuroprotectionCalcium ImagingPrimary Cortical NeuronsInhibition of Spontaneous Spiking40% reduction[1][2]
CytotoxicityMTT AssayVarious Cancer Cell LinesIC50To be determined[4][6]
Anti-inflammatoryGriess Assay (Nitric Oxide)RAW 264.7 MacrophagesIC50To be determined

Signaling Pathways and Workflows

HCAR1/GPR81 Signaling Pathway

HCAR1_Signaling cluster_membrane Cell Membrane HCAR1 HCAR1/GPR81 Gi Gi Protein HCAR1->Gi Activates DHBN This compound (Ligand) DHBN->HCAR1 Binds to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Decreased Lipolysis, Modulated Neuronal Activity) PKA->Response Phosphorylates Targets

Caption: HCAR1 signaling pathway initiated by this compound.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with this compound (various concentrations) seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance and Calculate Cell Viability mtt_assay->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: General workflow for determining the cytotoxicity of this compound.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability and can be used to determine the cytotoxic effects of this compound on various cancer cell lines.[4][5]

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

    • Trypsinize and seed the cells into 96-well plates at a density of 5 x 103 to 1 x 104 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the existing medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the curve.

In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common model for assessing anti-inflammatory activity.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into 96-well plates at a density of 5 x 104 cells per well and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation.

  • Griess Assay for Nitrite (B80452) Measurement:

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

  • Data Analysis:

    • Determine the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control.

    • Calculate the IC50 value for the inhibition of NO production.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural analogy of this compound to the known HCAR1 agonist 3,5-DHBA provides a strong rationale for investigating its potential as a therapeutic agent for neurological and metabolic disorders. Additionally, the established cytotoxic properties of other benzonitrile derivatives warrant its evaluation as a potential anti-cancer agent. Future research should focus on validating these hypothesized therapeutic targets through rigorous in vitro and in vivo studies. Determining the specific IC50 and EC50 values, elucidating the precise molecular mechanisms of action, and assessing the safety and efficacy profiles of this compound will be crucial steps in its potential development as a novel therapeutic.

References

Methodological & Application

Synthesis of 3,5-Dihydroxybenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3,5-Dihydroxybenzonitrile, also known as α-Resorcylonitrile, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. Its two hydroxyl groups and the nitrile functionality offer multiple reaction sites for derivatization, making it a versatile intermediate. This document outlines detailed protocols for the synthesis of this compound from common starting materials, providing quantitative data and experimental workflows to aid in laboratory-scale production.

The primary synthetic strategies discussed are the direct conversion of 3,5-dihydroxybenzaldehyde (B42069) and the multi-step synthesis from benzoic acid, which proceeds through the key intermediate 3,5-dihydroxybenzoic acid. The choice of route may depend on the availability of starting materials, desired scale, and process safety considerations.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound and its crucial precursor, 3,5-dihydroxybenzoic acid.

Route Starting Material Key Reagents Solvent Reaction Time Temperature Yield (%) Reference
Route 1: Nitrile Formation 3,5-Dimethyl-4-hydroxybenzaldehydeHydroxylamine (B1172632) hydrochlorideN,N-Dimethylformamide (DMF)Not SpecifiedOptimized93[1]
Route 2, Step 1: Disulfonation Benzoic AcidFuming Sulfuric AcidNone5 hours240-250°CHigh (not specified for the acid)[2]
Route 2, Step 2: Alkali Fusion Benzoic Acid-3,5-disulfonic acid (as barium salt)Sodium Hydroxide (B78521), Potassium HydroxideNone (melt)1.5 hours280-310°C58-65[2]
Route 2, Step 3: Reduction 3,5-Dihydroxybenzoic AcidSodium Borohydride, Methanol (catalyst)Tetrahydrofuran6 hoursReflux90-95[2]
Route 2, Step 4: Oxidation 3,5-Dihydroxybenzyl AlcoholChromium(VI) oxide, Sulfuric AcidNot Specified2 hours0°CNot Specified[2]

Note: The conversion of 3,5-dihydroxybenzaldehyde to this compound is analogous to the high-yielding synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from its corresponding aldehyde.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound from 3,5-Dihydroxybenzaldehyde

This protocol is adapted from a similar one-pot synthesis of a substituted hydroxybenzonitrile and offers a direct route to the target compound.[1][3]

Materials:

  • 3,5-Dihydroxybenzaldehyde

  • Hydroxylamine hydrochloride

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (10 wt% aqueous solution)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663)

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-dihydroxybenzaldehyde and a molar equivalent of hydroxylamine hydrochloride in N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 110-115°C and maintain this temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water and acidify with a 10 wt% aqueous hydrochloric acid solution to precipitate the crude product.

  • Extraction: If the product does not fully precipitate, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. The crude product can be further purified by recrystallization from hot water or a suitable solvent system.

Protocol 2: Multi-Step Synthesis of 3,5-Dihydroxybenzoic Acid from Benzoic Acid

This protocol outlines the synthesis of a key precursor to this compound.[2][4][5][6]

Step 1: Disulfonation of Benzoic Acid

  • In a flask suitable for high-temperature reactions, add benzoic acid to fuming sulfuric acid.

  • Heat the mixture in an oil bath at 240-250°C for 5 hours.

  • After cooling, slowly pour the reaction mixture into crushed ice with stirring.

  • Neutralize the solution with barium carbonate until gas evolution ceases.

  • Filter the resulting barium sulfate and wash the filter cake with water.

  • Combine the filtrates and evaporate to obtain the barium salt of benzoic acid-3,5-disulfonic acid.

Step 2: Alkali Fusion to 3,5-Dihydroxybenzoic Acid

  • Prepare a melt of sodium hydroxide and potassium hydroxide in a suitable vessel.

  • Gradually add the dried barium salt from Step 1 to the molten alkali with stirring.

  • Slowly raise the temperature to 250-260°C, and after the initial vigorous reaction subsides, increase the temperature to 280-310°C for 1 hour.

  • Cool the melt and carefully dissolve it in water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the crude 3,5-dihydroxybenzoic acid.

  • Filter the precipitate, wash with cold water, and dry. The crude product can be recrystallized from water.

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_route1 Route 1: From 3,5-Dihydroxybenzaldehyde cluster_route2 Route 2: From Benzoic Acid (Precursor Synthesis) start1 3,5-Dihydroxybenzaldehyde + Hydroxylamine HCl in DMF reaction1 Heating (110-115°C) start1->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 purification1 Recrystallization workup1->purification1 product1 This compound purification1->product1 start2 Benzoic Acid + Fuming Sulfuric Acid disulfonation Disulfonation (240-250°C) start2->disulfonation intermediate1 Benzoic Acid-3,5-disulfonic acid disulfonation->intermediate1 alkali_fusion Alkali Fusion (280-310°C) intermediate1->alkali_fusion product2 3,5-Dihydroxybenzoic Acid alkali_fusion->product2

Caption: Synthetic routes to this compound and its precursor.

Logical Relationship: The Sandmeyer Reaction for Nitrile Synthesis

The Sandmeyer reaction is a general and powerful method for introducing a nitrile group onto an aromatic ring, starting from an amino group.[7][8][9][10][11] This would be applicable for the synthesis of this compound from 3,5-dihydroxyaniline.

sandmeyer_reaction start Aromatic Amine (e.g., 3,5-Dihydroxyaniline) diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium_salt Aryl Diazonium Salt diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuCN) diazonium_salt->sandmeyer product Aryl Nitrile (this compound) sandmeyer->product

Caption: The Sandmeyer reaction pathway for nitrile synthesis.

References

Application Notes and Protocols for 3,5-Dihydroxybenzonitrile in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,5-Dihydroxybenzonitrile as a versatile building block in organic synthesis.

Introduction

This compound is an aromatic compound featuring two hydroxyl groups and a nitrile functional group. This trifunctional nature makes it a valuable starting material for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The hydroxyl groups can undergo O-alkylation and esterification, while the nitrile group can be subjected to hydrolysis, reduction, or reaction with organometallic reagents. The electron-donating nature of the hydroxyl groups influences the reactivity of the aromatic ring and the nitrile functionality.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.

Hazard Statements:

  • Harmful if swallowed or inhaled.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Precautionary Statements:

  • Avoid breathing dust.[2]

  • Wash skin thoroughly after handling.[2]

  • Use only outdoors or in a well-ventilated area.[2]

  • Wear protective gloves/eye protection/face protection.[2]

  • IF ON SKIN: Wash with plenty of soap and water.[2]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Store in a well-ventilated place. Keep container tightly closed.[2]

Application Notes

This compound is a versatile reagent for various organic transformations.

O-Alkylation (Etherification)

The phenolic hydroxyl groups of this compound can be readily alkylated to form ethers. A common and effective method is the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide.[3][4] This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent. For instance, this compound is used in the preparation of 3-hydroxy-5-methoxybenzonitrile (B3376978) using potassium carbonate as a reagent.[5][6][7] Due to the two hydroxyl groups, selective mono-alkylation can be achieved by controlling the stoichiometry of the reagents.

Esterification

The hydroxyl groups can also be acylated to form esters. This can be achieved by reacting this compound with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine. Alternatively, direct esterification with a carboxylic acid can be performed using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[8][9]

Reactions of the Nitrile Group

The nitrile group in this compound can undergo several transformations. However, the strong electron-donating effect of the two hydroxyl groups deactivates the nitrile group towards nucleophilic attack.[10]

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically requiring harsh reaction conditions such as heating with a strong acid or base.[11]

  • Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[11]

  • Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile group to form ketones after acidic workup.[11]

Experimental Protocols

Protocol 1: Selective Mono-O-methylation of this compound (Williamson Ether Synthesis)

This protocol describes the synthesis of 3-hydroxy-5-methoxybenzonitrile.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (1.1 eq) to the solution and stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add methyl iodide (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify to pH ~5-6 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsTheoretical Yield (g)
This compound135.121.0-
Methyl Iodide141.941.0-
Potassium Carbonate138.211.1-
3-Hydroxy-5-methoxybenzonitrile149.15-(based on starting material)
Protocol 2: General Esterification of this compound with an Acyl Chloride

This protocol provides a general procedure for the di-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (2.2 eq)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (2.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsTheoretical Yield (g)
This compound135.121.0-
Acyl ChlorideVaries2.2-
Triethylamine101.192.5-
Di-ester ProductVaries-(based on starting material)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Weigh Reactants & Prepare Solvents Start->Reactants Setup Assemble Dry Glassware under Inert Atmosphere Reactants->Setup Dissolve Dissolve this compound Setup->Dissolve Add_Reagents Add Base & Other Reagents Dissolve->Add_Reagents Reaction_Step Stir at Specified Temperature Add_Reagents->Reaction_Step Monitor Monitor by TLC Reaction_Step->Monitor Quench Quench Reaction Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify End End Purify->End

Caption: General experimental workflow for reactions involving this compound.

reactivity_logic cluster_hydroxyl Hydroxyl Group Reactions cluster_nitrile Nitrile Group Reactions (Deactivated by -OH groups) Start This compound Etherification O-Alkylation (e.g., Williamson Synthesis) Start->Etherification Esterification O-Acylation (e.g., with Acyl Chlorides) Start->Esterification Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis Reduction Reduction to Primary Amine Start->Reduction Grignard Addition of Grignard Reagents Start->Grignard

Caption: Logical relationship of the reactivity of functional groups in this compound.

References

Application Notes and Protocols: 3,5-Dihydroxybenzonitrile as a Versatile Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-dihydroxybenzonitrile as a starting material for the synthesis of various classes of pharmaceutical compounds. Detailed experimental protocols for the synthesis of representative compounds, including a resveratrol (B1683913) analogue, a tyrosinase inhibitor, and a proposed kinase inhibitor analogue, are provided.

Synthesis of a Resveratrol Analogue

This compound can be readily converted to 3,5-dihydroxybenzaldehyde (B42069), a key intermediate in the synthesis of resveratrol and its analogues. Resveratrol is a naturally occurring polyphenol with a wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] The following protocol outlines a two-step synthesis of a resveratrol analogue from this compound.

Experimental Protocols

Step 1: Reduction of this compound to 3,5-Dihydroxybenzaldehyde

This procedure utilizes diisobutylaluminium hydride (DIBAL-H) for the selective reduction of the nitrile to an aldehyde.

  • Materials: this compound, DIBAL-H (1 M solution in toluene), Dichloromethane (DCM, anhydrous), Methanol (B129727), 1 M HCl, Ethyl acetate (B1210297), Anhydrous sodium sulfate, Silica (B1680970) gel.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DIBAL-H (1.1 eq, 1 M solution in toluene) dropwise to the solution, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

    • Allow the mixture to warm to room temperature and then add 1 M HCl. Stir vigorously until two clear layers are formed.

    • Separate the organic layer and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 3,5-dihydroxybenzaldehyde.

Step 2: Wittig Reaction for the Synthesis of a Resveratrol Analogue

This protocol describes the formation of the stilbene (B7821643) backbone via a Wittig reaction between 3,5-dihydroxybenzaldehyde and a suitable phosphonium (B103445) ylide.

  • Materials: 3,5-Dihydroxybenzaldehyde, 4-Methoxybenzyltriphenylphosphonium bromide, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium (B1175870) chloride, Ethyl acetate, Anhydrous magnesium sulfate, Silica gel.

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, suspend 4-methoxybenzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add sodium hydride (1.1 eq) portion-wise.

    • Stir the mixture at room temperature for 1 hour to generate the ylide (a color change is typically observed).

    • In a separate flask, dissolve 3,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the resveratrol analogue (3,5-dihydroxy-4'-methoxystilbene).

Quantitative Data
StepReactionStarting MaterialKey ReagentsSolventTypical Yield (%)
1DIBAL-H ReductionThis compoundDIBAL-HDCM70-85
2Wittig Reaction3,5-Dihydroxybenzaldehyde4-Methoxybenzyltriphenylphosphonium bromide, NaHTHF60-75

Logical Workflow for Resveratrol Analogue Synthesis

G A This compound B 3,5-Dihydroxybenzaldehyde A->B DIBAL-H Reduction E 3,5-Dihydroxy-4'-methoxystilbene (Resveratrol Analogue) B->E Wittig Reaction C 4-Methoxybenzyltriphenylphosphonium bromide D Phosphonium Ylide C->D NaH, THF D->E

Caption: Synthetic workflow for a resveratrol analogue.

Signaling Pathways Modulated by Resveratrol Analogues

Resveratrol and its analogues are known to modulate several key signaling pathways involved in cellular health and disease.[1][2]

G cluster_0 Resveratrol Analogue Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates Nrf2 Nrf2 Resveratrol->Nrf2 Activates PI3K PI3K Resveratrol->PI3K Inhibits Cellular_Protection Cellular Protection (Antioxidant, Anti-inflammatory) SIRT1->Cellular_Protection AMPK->Cellular_Protection Nrf2->Cellular_Protection Akt Akt PI3K->Akt Cell_Growth_Inhibition Inhibition of Cell Growth Akt->Cell_Growth_Inhibition

Caption: Key signaling pathways modulated by resveratrol.

Synthesis of a Tyrosinase Inhibitor

This compound can be a precursor to 3,5-dihydroxybenzohydrazide (B1269074), which is a scaffold for the synthesis of potent tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for the treatment of hyperpigmentation disorders.

Experimental Protocols

Step 1: Synthesis of Methyl 3,5-Dihydroxybenzoate (B8624769)

This protocol involves the Fischer esterification of 3,5-dihydroxybenzoic acid, which can be derived from this compound via hydrolysis (a well-established but not detailed here preliminary step).

  • Materials: 3,5-Dihydroxybenzoic acid, Methanol, Sulfuric acid (conc.), Sodium bicarbonate (saturated solution), Ethyl acetate, Anhydrous sodium sulfate.

  • Procedure:

    • Suspend 3,5-dihydroxybenzoic acid (1.0 eq) in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3,5-dihydroxybenzoate.

Step 2: Synthesis of 3,5-Dihydroxybenzohydrazide

This step involves the hydrazinolysis of the methyl ester.

  • Materials: Methyl 3,5-dihydroxybenzoate, Hydrazine (B178648) hydrate (B1144303), Ethanol (B145695).

  • Procedure:

    • Dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (10 eq) and reflux the mixture for 8-12 hours.

    • Cool the reaction mixture to room temperature. The product often crystallizes out.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 3,5-dihydroxybenzohydrazide.

Step 3: Synthesis of N'-(4-Methoxybenzylidene)-3,5-dihydroxybenzohydrazide

This is a condensation reaction to form the final hydrazone inhibitor.

  • Materials: 3,5-Dihydroxybenzohydrazide, 4-Methoxybenzaldehyde (B44291), Ethanol, Glacial acetic acid (catalytic amount).

  • Procedure:

    • Dissolve 3,5-dihydroxybenzohydrazide (1.0 eq) in ethanol.

    • Add 4-methoxybenzaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours. A precipitate should form.

    • Cool the reaction mixture and collect the solid product by filtration.

    • Wash the solid with cold ethanol and dry to yield the final tyrosinase inhibitor.

Quantitative Data
StepReactionStarting MaterialKey ReagentsSolventTypical Yield (%)
1Esterification3,5-Dihydroxybenzoic acidMethanol, H₂SO₄Methanol90-95
2HydrazinolysisMethyl 3,5-dihydroxybenzoateHydrazine hydrateEthanol85-90
3Condensation3,5-Dihydroxybenzohydrazide4-MethoxybenzaldehydeEthanol80-90
CompoundTargetIC₅₀ (µM)
N'-(4-Methoxybenzylidene)-3,5-dihydroxybenzohydrazideTyrosinase~55

Experimental Workflow for Tyrosinase Inhibitor Synthesis

G A This compound B 3,5-Dihydroxybenzoic Acid A->B Hydrolysis C Methyl 3,5-Dihydroxybenzoate B->C Esterification D 3,5-Dihydroxybenzohydrazide C->D Hydrazinolysis F N'-(4-Methoxybenzylidene)-3,5-dihydroxybenzohydrazide (Tyrosinase Inhibitor) D->F Condensation E 4-Methoxybenzaldehyde E->F

Caption: Synthetic workflow for a tyrosinase inhibitor.

Proposed Synthesis of a Kinase Inhibitor Analogue

The 3,5-dihydroxyphenyl moiety is present in some kinase inhibitors. The following is a proposed synthetic route for an analogue of a known kinase inhibitor, lapatinib (B449), which targets EGFR and HER2. This pathway is hypothetical and would require experimental validation.

Proposed Experimental Protocol

Step 1: Reduction of Nitrile to Amine

  • Materials: this compound, Lithium aluminum hydride (LiAlH₄), Anhydrous THF.

  • Procedure:

    • Carefully add LiAlH₄ to anhydrous THF under a nitrogen atmosphere.

    • Add a solution of this compound in THF dropwise at 0 °C.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction and quench sequentially with water, 15% NaOH solution, and water.

    • Filter the mixture and concentrate the filtrate to obtain 3,5-dihydroxybenzylamine.

Step 2: Synthesis of a Quinazoline (B50416) Core (Simplified)

This is a generalized step representing the synthesis of a suitable quinazoline intermediate for coupling.

Step 3: Coupling Reaction

  • Materials: 3,5-Dihydroxybenzylamine, Substituted quinazoline.

  • Procedure: A nucleophilic aromatic substitution or other coupling reaction would be employed to link the amine to the quinazoline core, followed by further modifications to yield the final lapatinib analogue.

Signaling Pathways Targeted by EGFR/HER2 Inhibitors

Lapatinib and its analogues inhibit the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key drivers in many cancers.

G cluster_0 Kinase Inhibitor Analogue Kinase_Inhibitor Kinase_Inhibitor EGFR EGFR Kinase_Inhibitor->EGFR Inhibits HER2 HER2 Kinase_Inhibitor->HER2 Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2->PI3K_Akt_mTOR HER2->RAS_MAPK Cell_Proliferation Cell Proliferation & Survival PI3K_Akt_mTOR->Cell_Proliferation RAS_MAPK->Cell_Proliferation

Caption: EGFR/HER2 signaling pathways and inhibition.

References

Application of 3,5-Dihydroxybenzonitrile in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzonitrile, also known as 5-cyanoresorcinol, is a versatile aromatic scaffold that holds significant promise in the field of medicinal chemistry. Its unique structural features, comprising a resorcinol (B1680541) moiety and a nitrile group, provide multiple reactive sites for chemical modification, making it an attractive starting material and key intermediate for the synthesis of a diverse range of biologically active molecules. The two hydroxyl groups can act as hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets, while the nitrile group can be transformed into various other functionalities or participate in cycloaddition reactions to form heterocyclic systems. This document provides a comprehensive overview of the current and potential applications of this compound in drug discovery, complete with quantitative data, detailed experimental protocols, and visual workflows to guide researchers in this area.

Key Applications in Medicinal Chemistry

The 3,5-dihydroxyphenyl motif is a recurring structural element in a variety of bioactive compounds, including enzyme inhibitors and receptor modulators. While direct applications starting from this compound are emerging, the broader utility of the 3,5-dihydroxybenzoyl scaffold is well-established in the development of novel therapeutic agents.

Tyrosinase Inhibitors for Hyperpigmentation Disorders

Tyrosinase is a key copper-containing enzyme in the melanin (B1238610) biosynthesis pathway. Its overactivity can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the discovery of potent and safe tyrosinase inhibitors is an active area of research in dermatology and cosmetology. The 3,5-dihydroxyphenyl scaffold has been identified as a valuable pharmacophore for the design of tyrosinase inhibitors, owing to its structural resemblance to the natural substrate, L-tyrosine.

A notable study in this area focused on the synthesis of 3,5-dihydroxybenzoyl-hydrazineylidene derivatives conjugated with a methoxyphenyl triazole moiety. While the synthesis started from the corresponding 3,5-dihydroxybenzoic acid, the resulting compounds, which feature the core 3,5-dihydroxyphenyl structure, demonstrated significant tyrosinase inhibitory activity. The most potent compound in this series exhibited competitive inhibition, suggesting that it binds to the active site of the enzyme.

Table 1: Tyrosinase Inhibitory Activity of 3,5-Dihydroxybenzoyl-hydrazineylidene Derivatives [1]

Compound IDR Group (Substituent on Phenyl Ring)IC50 (µM) ± SD
11a 2-methoxyphenyl75.21 ± 5.12
11b 3-methoxyphenyl68.45 ± 4.58
11c 4-methoxyphenyl55.39 ± 4.93
Kojic Acid (Reference) -16.69 ± 2.12

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dihydroxybenzoyl-hydrazineylidene Derivatives (Adapted from a related synthesis)

This protocol describes the synthesis of 3,5-dihydroxybenzoyl-hydrazineylidene derivatives, which have shown potential as tyrosinase inhibitors. The synthesis involves a multi-step process starting from 3,5-dihydroxybenzoic acid. A similar pathway could be envisioned starting from this compound by first hydrolyzing the nitrile to a carboxylic acid or by exploring alternative coupling strategies.

Step 1: Esterification of 3,5-Dihydroxybenzoic Acid

  • To a solution of 3,5-dihydroxybenzoic acid (1.0 eq) in methanol (B129727), add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the methanol under reduced pressure to obtain methyl 3,5-dihydroxybenzoate (B8624769).

Step 2: Hydrazinolysis to form 3,5-Dihydroxybenzohydrazide (B1269074)

  • Dissolve the methyl 3,5-dihydroxybenzoate (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add hydrazine (B178648) hydrate (B1144303) (1.2 eq) to the solution.

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated 3,5-dihydroxybenzohydrazide by filtration.

Step 3: Synthesis of Aryl Methoxy-Triazole Scaffolds (Illustrative) This part of the synthesis can vary significantly based on the desired final structure. The following is a general representation.

  • Synthesize the desired substituted aniline (B41778) derivatives.

  • React the aniline with chloroacetyl chloride to form an intermediate chloroacetamide.

  • The chloroacetamide can then be converted to an azide, followed by a click reaction with an appropriate alkyne to form the triazole ring.

Step 4: Schiff Base Condensation

  • Dissolve 3,5-dihydroxybenzohydrazide (1.0 eq) and the synthesized aryl methoxy-triazole aldehyde/ketone derivative (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Purify the product by recrystallization or column chromatography.

Protocol 2: In Vitro Tyrosinase Inhibition Assay

This protocol details a colorimetric assay to determine the inhibitory activity of synthesized compounds against mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Test compounds dissolved in DMSO

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.

  • Prepare a stock solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer.

  • Prepare serial dilutions of the test compounds and kojic acid in DMSO.

  • In a 96-well plate, add 40 µL of phosphate buffer, 10 µL of the test compound solution (or DMSO for control), and 20 µL of the tyrosinase solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 20 minutes at 37°C.

  • The rate of dopachrome (B613829) formation is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Workflows and Pathways

Synthesis Workflow for Tyrosinase Inhibitors

G cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_intermediate Intermediates cluster_product Final Product 3_5_DHBA 3,5-Dihydroxybenzoic Acid Esterification Esterification (MeOH, H2SO4) 3_5_DHBA->Esterification Ester Methyl 3,5-Dihydroxybenzoate Esterification->Ester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Hydrazide 3,5-Dihydroxybenzohydrazide Hydrazinolysis->Hydrazide Scaffold_Synth Aryl Methoxy-Triazole Scaffold Synthesis Triazole_Scaffold Triazole Derivative Scaffold_Synth->Triazole_Scaffold Condensation Schiff Base Condensation Final_Product 3,5-Dihydroxybenzoyl-hydrazineylidene Derivative Condensation->Final_Product Ester->Hydrazinolysis Hydrazide->Condensation Triazole_Scaffold->Condensation

Caption: Synthetic workflow for 3,5-dihydroxybenzoyl-hydrazineylidene derivatives.

Melanin Biosynthesis and Tyrosinase Inhibition Pathway

G Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Several Steps Tyrosinase Tyrosinase Inhibitor This compound Derivative Inhibitor->Tyrosinase Inhibition

Caption: Simplified melanin biosynthesis pathway and the point of inhibition by tyrosinase inhibitors.

Future Perspectives

The application of this compound in medicinal chemistry is a promising and expanding field. While its use as a scaffold for tyrosinase inhibitors has been explored through its benzoic acid analogue, its potential extends to other therapeutic areas. The nitrile group can serve as a precursor for tetrazoles, amides, and other nitrogen-containing heterocycles, which are prevalent in a wide range of pharmaceuticals. Future research could focus on leveraging the unique reactivity of this compound to synthesize novel libraries of compounds for screening against various targets, including kinases, G-protein coupled receptors, and proteases. The development of efficient and scalable synthetic routes starting directly from this compound will be crucial for unlocking its full potential in drug discovery.

References

Application Notes and Protocols for the Quantification of 3,5-Dihydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 3,5-Dihydroxybenzonitrile in research and drug development settings. The protocols focus on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique for this purpose.

Introduction

This compound is a chemical intermediate used in the synthesis of various compounds. Accurate quantification is essential for quality control, reaction monitoring, and stability studies. This document outlines a robust HPLC-UV method for the determination of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials or simple formulations.

Principle

The method utilizes reverse-phase chromatography to separate this compound from potential impurities. The analyte is then detected and quantified by a UV detector at a wavelength where it exhibits maximum absorbance.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-UV method. These values should be verified during method validation.

ParameterTypical Performance
**Linearity (R²) **≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Retention Time Approximately 4-6 minutes
Experimental Protocol

2.3.1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile (B52724) and water

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

2.3.2. Chromatographic Conditions

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

2.3.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase (initial conditions).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by accurately weighing a known amount of the material, dissolving it in the mobile phase, and diluting it to fall within the calibration range.

2.3.4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the working standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples using the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Stock Solution Working_Standards Prepare Working Standard Solutions Standard_Prep->Working_Standards Standard_Injection Inject Standards Working_Standards->Standard_Injection Sample_Prep Prepare Sample Solution Sample_Injection Inject Samples Sample_Prep->Sample_Injection Equilibration System Equilibration Equilibration->Standard_Injection Standard_Injection->Sample_Injection Calibration_Curve Generate Calibration Curve Sample_Injection->Calibration_Curve Quantification Quantify Analyte in Samples Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Alternative Method: LC-MS/MS for Higher Sensitivity

Principle

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of a tandem mass spectrometer. The analyte is ionized, and specific precursor-to-product ion transitions are monitored for quantification.

Proposed LC-MS/MS Parameters
ParameterProposed Condition
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Precursor Ion (m/z) 134.0 (M-H)⁻
Product Ion (m/z) To be determined (fragment of the precursor ion)
Collision Energy To be optimized
Sample Preparation for Biological Matrices

A protein precipitation step is often sufficient for the extraction of small molecules like this compound from plasma or serum.

Sample Preparation Workflow Diagram

Sample_Prep_Workflow Start Plasma Sample Add_Protein Add Protein Precipitating Agent (e.g., Acetonitrile) Start->Add_Protein Vortex Vortex to Mix Add_Protein->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis Inject into LC-MS/MS System Supernatant->Analysis

Caption: Sample preparation workflow for LC-MS/MS analysis.

General Considerations

  • Method Validation: All analytical methods must be validated according to the relevant guidelines (e.g., ICH) to ensure they are suitable for their intended purpose.

  • System Suitability: Before each analytical run, system suitability tests should be performed to ensure the chromatographic system is performing adequately.

  • Safety: Standard laboratory safety precautions should be followed when handling chemicals and operating instruments.

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors from 3,5-Dihydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzonitrile, a readily available aromatic compound, serves as a versatile starting material for the synthesis of a variety of enzyme inhibitors. Its resorcinol (B1680541) core is a key pharmacophore that can be elaborated to target several important enzymes implicated in various diseases. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of enzyme inhibitors derived from this compound, with a focus on tyrosinase, carbonic anhydrase, and 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.

The primary synthetic strategy involves the initial hydrolysis of the nitrile group to a carboxylic acid, yielding 3,5-dihydroxybenzoic acid. This intermediate is then further functionalized to produce the desired inhibitors.

Target Enzymes and Therapeutic Relevance

  • Tyrosinase: A key enzyme in melanin (B1238610) biosynthesis, tyrosinase inhibitors are of great interest for the treatment of hyperpigmentation disorders and are widely used in cosmetics for skin lightening.

  • Carbonic Anhydrases (CAs): These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

  • EPSP Synthase: An essential enzyme in the shikimate pathway in plants and microorganisms, but not in animals. It is a validated target for the development of herbicides and antimicrobial agents.

Data Presentation: Inhibitory Activities

The following tables summarize the inhibitory activities of various compounds synthesized from 3,5-dihydroxybenzoic acid and its derivatives against the target enzymes.

Table 1: Tyrosinase Inhibitors

Compound IDStructureTarget EnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
1 3,5-dihydroxybenzoyl-hydrazineylidene analogMushroom Tyrosinase55.39 ± 4.93N/ACompetitive[1][2]
2 N-(3,5-Dihydroxybenzoyl)-6-hydroxytryptamineHuman Tyrosinase9.1N/AN/AN/A

Table 2: Carbonic Anhydrase Inhibitors

Compound IDStructureTarget EnzymeKi (µM)Inhibition TypeReference
3 3,5-dihydroxybenzoic acid derivativehCA I112.7 - 441.5CompetitiveN/A
4 3,5-dihydroxybenzoic acid derivativehCA II3.5 - 10.76CompetitiveN/A

Table 3: EPSP Synthase Inhibitors

Compound IDStructureTarget EnzymeKi (nM)Inhibition TypeReference
5 Functionalized 3,5-dihydroxybenzoate (B8624769)E. coli EPSP synthase160 ± 40Competitive vs. S3P[3]

Experimental Protocols

A. Synthesis of Enzyme Inhibitors

The general workflow for synthesizing enzyme inhibitors from this compound involves a two-stage process. First, the nitrile is converted to a more versatile functional group, such as a carboxylic acid or a hydrazide. This intermediate is then used in subsequent reactions to build the final inhibitor molecule.

G A This compound B 3,5-Dihydroxybenzoic Acid A->B Hydrolysis C 3,5-Dihydroxybenzohydrazide (B1269074) B->C Esterification then Hydrazinolysis E Carbonic Anhydrase Inhibitors (e.g., Amides, Sulfonamides) B->E Amide Coupling F EPSP Synthase Inhibitors (e.g., Functionalized Benzoates) B->F Functionalization D Tyrosinase Inhibitors (e.g., Hydrazones) C->D Condensation

Synthetic workflow from this compound.

Protocol A1: Hydrolysis of this compound to 3,5-Dihydroxybenzoic Acid

This protocol describes the conversion of the nitrile group to a carboxylic acid under basic conditions.

  • Materials:

    • This compound

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrochloric acid (HCl), concentrated

    • Water

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Beaker

    • Buchner funnel and filter paper

    • pH paper or pH meter

  • Procedure:

    • In a round-bottom flask, dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

    • Attach the reflux condenser and heat the mixture to reflux with stirring.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Ammonia gas will be evolved.

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with concentrated HCl to a pH of approximately 2-3. The product, 3,5-dihydroxybenzoic acid, will precipitate out of solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water to remove residual salts.

    • Dry the product in a vacuum oven.

Protocol A2: Synthesis of 3,5-Dihydroxybenzoyl-hydrazineylidene Tyrosinase Inhibitors [1][2]

This protocol describes the synthesis of a tyrosinase inhibitor starting from 3,5-dihydroxybenzoic acid.

  • Step 1: Esterification of 3,5-Dihydroxybenzoic Acid

    • Dissolve 3,5-dihydroxybenzoic acid in methanol (B129727).

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • After cooling, evaporate the methanol to obtain methyl 3,5-dihydroxybenzoate.

  • Step 2: Synthesis of 3,5-Dihydroxybenzohydrazide

    • Dissolve the methyl 3,5-dihydroxybenzoate from Step 1 in methanol.

    • Add hydrazine (B178648) hydrate (B1144303) and reflux for 8 hours.

    • Evaporate the solvent to obtain 3,5-dihydroxybenzohydrazide.

  • Step 3: Synthesis of the Final Inhibitor (Schiff Base Formation)

    • Dissolve 3,5-dihydroxybenzohydrazide in a suitable solvent (e.g., methanol).

    • Add an equimolar amount of the desired aldehyde or ketone (e.g., a methoxyphenyl triazole derivative).

    • Add a catalytic amount of acetic acid.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • The product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification by column chromatography or recrystallization.

Protocol A3: General Protocol for the Synthesis of N-Substituted 3,5-Dihydroxybenzamide Carbonic Anhydrase Inhibitors

This protocol outlines a general method for the synthesis of amide derivatives of 3,5-dihydroxybenzoic acid.

  • Materials:

    • 3,5-Dihydroxybenzoic acid

    • Desired amine (e.g., aminobenzenesulfonamide)

    • Coupling agent (e.g., EDC, DCC)

    • Activator (e.g., HOBt)

    • Aprotic solvent (e.g., DMF, DCM)

    • Weak acid (e.g., 1M HCl)

    • Weak base (e.g., saturated NaHCO₃)

    • Brine

    • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

    • Standard laboratory glassware for organic synthesis

  • Procedure:

    • Dissolve 3,5-dihydroxybenzoic acid (1 equivalent) in an aprotic solvent.

    • Add the coupling agent (1.1 equivalents) and the activator (1.1 equivalents).

    • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

    • Add the desired amine (1 equivalent) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • If using DCC, filter off the precipitated dicyclohexylurea.

    • Dilute the filtrate with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

B. Enzyme Inhibition Assays

G cluster_0 Enzyme Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Pre-incubate Enzyme and Inhibitor A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Progress (Spectrophotometry) C->D E Data Analysis (Calculate % Inhibition, IC50) D->E

General workflow for enzyme inhibition assays.

Protocol B1: Tyrosinase Inhibition Assay

This assay is based on the oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically.

  • Materials:

    • Mushroom tyrosinase

    • L-3,4-dihydroxyphenylalanine (L-DOPA)

    • Sodium phosphate (B84403) buffer (50 mM, pH 6.8)

    • Test compounds (dissolved in DMSO)

    • Kojic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare working solutions of tyrosinase, L-DOPA, and test compounds in sodium phosphate buffer.

    • In a 96-well plate, add:

      • Test wells: 40 µL of buffer, 20 µL of test compound dilution, and 20 µL of tyrosinase solution.

      • Control wells (no inhibitor): 60 µL of buffer and 20 µL of tyrosinase solution.

      • Blank wells: 80 µL of buffer.

    • Pre-incubate the plate at 25 °C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm in a kinetic mode for 10-20 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100

Protocol B2: Carbonic Anhydrase Inhibition Assay

This assay is based on the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) by carbonic anhydrase.

  • Materials:

    • Human or bovine carbonic anhydrase

    • p-Nitrophenyl acetate (p-NPA)

    • Tris-HCl buffer (50 mM, pH 7.5)

    • Test compounds (dissolved in DMSO)

    • Acetazolamide (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare working solutions of carbonic anhydrase, p-NPA, and test compounds.

    • In a 96-well plate, add:

      • Test wells: 158 µL of buffer, 2 µL of test compound dilution, and 20 µL of carbonic anhydrase solution.

      • Control wells (no inhibitor): 158 µL of buffer, 2 µL of DMSO, and 20 µL of carbonic anhydrase solution.

      • Blank wells: 180 µL of buffer.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of p-NPA solution to all wells.

    • Immediately measure the absorbance at 400 nm in a kinetic mode for 10-30 minutes.

    • Calculate the rate of reaction and the percentage of inhibition as described for the tyrosinase assay.

Protocol B3: EPSP Synthase Inhibition Assay

This assay is based on the detection of inorganic phosphate released during the enzymatic reaction.

  • Materials:

    • EPSP synthase (purified from E. coli or plant source)

    • Shikimate-3-phosphate (S3P)

    • Phosphoenolpyruvate (PEP)

    • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT)

    • Phosphate detection reagent (e.g., Malachite Green-based reagent)

    • Test compounds (dissolved in a suitable solvent)

    • Glyphosate (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare working solutions of EPSP synthase, S3P, PEP, and test compounds in the assay buffer.

    • In a 96-well plate, add the assay buffer, S3P, and the test compound or positive control.

    • Add EPSP synthase to each well and pre-incubate for a defined period (e.g., 10 minutes) at the desired temperature (e.g., 25 °C).

    • Initiate the reaction by adding PEP to each well.

    • Incubate for a fixed time (e.g., 15-30 minutes).

    • Stop the reaction by adding the phosphate detection reagent.

    • After color development, measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

    • Create a standard curve using known concentrations of phosphate to determine the amount of phosphate produced in each reaction.

    • Calculate the enzyme activity and the percentage of inhibition.

Disclaimer

These protocols are intended for guidance and should be adapted and optimized by researchers based on their specific experimental conditions and available resources. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Derivatization of 3,5-Dihydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of 3,5-Dihydroxybenzonitrile. This versatile building block, featuring two reactive hydroxyl groups and a nitrile functionality, is a valuable starting point for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The following protocols describe two common and effective derivatization techniques: O-alkylation to form ether derivatives and esterification to generate ester derivatives. These methods allow for the modification of the physicochemical properties of the parent molecule, enabling structure-activity relationship (SAR) studies and the development of new chemical entities.

Key Derivatization Reactions

The phenolic hydroxyl groups of this compound are the primary sites for the derivatizations detailed below. These reactions facilitate the exploration of chemical space around the core structure.

Synthesis of Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers by reacting a phenoxide with an alkyl halide. This protocol describes the dialkylation of this compound to yield 3,5-dialkoxybenzonitrile derivatives.

Synthesis of Ester Derivatives via Acylation

Esterification of the hydroxyl groups can be achieved by reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base. This protocol details the formation of a diester derivative of this compound.

Data Presentation

The following tables summarize the key quantitative data for the derivatization protocols.

Table 1: Synthesis of 3,5-Dimethoxybenzonitrile (B100136)

ParameterValue
Starting Material This compound
Reagents Methyl iodide, Potassium carbonate
Solvent Acetone (B3395972)
Reaction Time 12 hours
Reaction Temperature Reflux
Typical Yield 85-95%
Purification Method Recrystallization or Column Chromatography

Table 2: Synthesis of 3,5-Diacetoxybenzonitrile (B1368549)

ParameterValue
Starting Material This compound
Reagents Acetic anhydride, Pyridine
Solvent Dichloromethane (B109758) (optional)
Reaction Time 2-4 hours
Reaction Temperature Room Temperature
Typical Yield 90-98%
Purification Method Aqueous work-up and Recrystallization

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethoxybenzonitrile (Etherification)

This protocol details the synthesis of 3,5-dimethoxybenzonitrile from this compound using methyl iodide.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • With vigorous stirring, add methyl iodide (2.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3,5-dimethoxybenzonitrile.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica (B1680970) gel column chromatography.

Protocol 2: Synthesis of 3,5-Diacetoxybenzonitrile (Esterification)

This protocol describes the acylation of this compound using acetic anhydride to yield 3,5-diacetoxybenzonitrile.

Materials:

  • This compound

  • Acetic anhydride ((CH₃CO)₂O)

  • Pyridine

  • Dichloromethane (DCM, optional)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in pyridine. If solubility is an issue, a co-solvent such as dichloromethane can be used.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (2.2 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (if not already used) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3,5-diacetoxybenzonitrile by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Derivatization_Workflow cluster_ether Etherification Protocol cluster_ester Esterification Protocol start_ether This compound reagents_ether CH3I, K2CO3 in Acetone start_ether->reagents_ether 1. reflux Reflux (12h) reagents_ether->reflux 2. workup_ether Aqueous Work-up & Extraction reflux->workup_ether 3. purify_ether Purification workup_ether->purify_ether 4. product_ether 3,5-Dimethoxybenzonitrile purify_ether->product_ether 5. start_ester This compound reagents_ester Acetic Anhydride, Pyridine start_ester->reagents_ester 1. rt Room Temp (2-4h) reagents_ester->rt 2. workup_ester Aqueous Work-up & Extraction rt->workup_ester 3. purify_ester Purification workup_ester->purify_ester 4. product_ester 3,5-Diacetoxybenzonitrile purify_ester->product_ester 5.

Caption: Experimental workflows for the etherification and esterification of this compound.

Reaction_Pathways cluster_pathways Derivatization Pathways start This compound ether_path Williamson Ether Synthesis start->ether_path Alkyl Halide, Base ester_path Acylation start->ester_path Acyl Halide/ Anhydride, Base product_ether Ether Derivatives (e.g., 3,5-Dialkoxybenzonitrile) ether_path->product_ether product_ester Ester Derivatives (e.g., 3,5-Diacyloxybenzonitrile) ester_path->product_ester

Caption: Key derivatization pathways for this compound.

Application Notes and Protocols: Selective Mono-O-methylation of 3,5-Dihydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective mono-O-methylation of 3,5-dihydroxybenzonitrile to synthesize 3-hydroxy-5-methoxybenzonitrile (B3376978). This transformation is a key step in the synthesis of various pharmaceutical compounds and fine chemicals. The protocol presented here is based on established methodologies for the methylation of phenolic compounds, adapted for achieving high selectivity for the mono-methylated product. The procedure utilizes common laboratory reagents and techniques, making it accessible for a broad range of researchers.

Introduction

3-Hydroxy-5-methoxybenzonitrile is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Its precursor, this compound, offers two reactive hydroxyl groups. The challenge in this synthesis lies in the selective methylation of only one of these hydroxyl groups. This protocol outlines a method to achieve this selectivity, primarily through the careful control of stoichiometric ratios of the reactants. The reaction employs dimethyl sulfate (B86663) as the methylating agent and potassium carbonate as the base in an acetone (B3395972) solvent system.

Chemical Reaction

Caption: Overall reaction scheme for the selective mono-O-methylation of this compound.

Experimental Protocol

This protocol is adapted from standard methylation procedures for phenolic compounds, with modifications to favor mono-methylation.

Materials:

  • This compound (≥98% purity)

  • Dimethyl sulfate (DMS) (≥99% purity) - Caution: Highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add anhydrous acetone to dissolve the starting material completely.

    • Add finely powdered anhydrous potassium carbonate (1.1 eq).

  • Addition of Methylating Agent:

    • While stirring the suspension vigorously at room temperature, slowly add dimethyl sulfate (0.9 eq) dropwise over a period of 30 minutes. (Note: Using a slight excess of the limiting reagent, this compound, is intended to favor mono-methylation and consume the methylating agent).

  • Reaction:

    • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 56°C for acetone).

    • Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane (B92381):ethyl acetate eluent system). The reaction is expected to be complete within 4-6 hours. Look for the appearance of a new spot corresponding to the mono-methylated product and the disappearance of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and other salts and wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to neutralize any remaining base), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired mono-methylated product from any unreacted starting material and the di-methylated byproduct.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolar Ratio (eq)Molecular Weight ( g/mol )Example Quantity
This compound1.0135.121.35 g
Dimethyl sulfate0.9126.131.02 mL (d=1.33 g/mL)
Potassium Carbonate1.1138.211.52 g
Solvent--Acetone (50 mL)
Temperature--Reflux (~56 °C)
Reaction Time--4-6 hours

Table 2: Expected Outcome and Characterization

ProductExpected YieldAppearanceTLC RfAnalytical Data
3-hydroxy-5-methoxybenzonitrile60-70%Off-white to pale yellow solid~0.4 (Hexane:EtOAc 7:3)¹H NMR, ¹³C NMR, MS, IR
3,5-dimethoxybenzonitrile (byproduct)<10%-Higher Rf than mono-product-

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start 1. Dissolve this compound and K₂CO₃ in Acetone add_dms 2. Add Dimethyl Sulfate (0.9 eq) Dropwise start->add_dms reflux 3. Reflux for 4-6 hours add_dms->reflux filter_salts 4. Filter and Concentrate reflux->filter_salts extraction 5. Extraction with Ethyl Acetate and Aqueous Washes filter_salts->extraction dry_concentrate 6. Dry and Concentrate extraction->dry_concentrate chromatography 7. Column Chromatography dry_concentrate->chromatography analysis 8. Characterization (NMR, MS, IR) chromatography->analysis

Caption: Experimental workflow for the synthesis of 3-hydroxy-5-methoxybenzonitrile.

Logical Relationship of Reagents for Selectivity

selectivity_logic cluster_explanation Rationale for Selectivity reagents Reactants dihydroxy This compound (1.0 eq) reagents->dihydroxy dms Dimethyl Sulfate (0.9 eq) reagents->dms mono_methylated Desired Product: 3-Hydroxy-5-methoxybenzonitrile dihydroxy->mono_methylated Favored Pathway di_methylated Byproduct: 3,5-Dimethoxybenzonitrile dihydroxy->di_methylated Disfavored Pathway dms->mono_methylated dms->di_methylated outcome Reaction Outcome exp Limiting the amount of the methylating agent (Dimethyl Sulfate) relative to the diol statistically favors the formation of the mono-methylated product.

Caption: Rationale for achieving selective mono-O-methylation.

Safety Precautions

  • Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. All operations involving this reagent must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have an appropriate quenching solution (e.g., ammonia (B1221849) solution) readily available in case of spills.

  • Acetone is a flammable solvent. Ensure that the heating of the reaction mixture is performed using a heating mantle and that no open flames are present in the laboratory.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Conclusion

The protocol described provides a reliable method for the selective synthesis of 3-hydroxy-5-methoxybenzonitrile from this compound. By carefully controlling the stoichiometry of the methylating agent, a good yield of the desired mono-methylated product can be achieved. This application note serves as a valuable resource for researchers in organic synthesis and drug discovery. Further optimization of reaction conditions, such as temperature and reaction time, may lead to even higher selectivity and yield.

The Pivotal Role of 3,5-Dihydroxybenzonitrile in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dihydroxybenzonitrile, a versatile aromatic compound, is emerging as a significant building block in the realm of materials science. Its unique trifunctional structure, featuring two reactive hydroxyl groups and a nitrile moiety, offers a gateway to a diverse range of high-performance polymers and functional materials. The hydroxyl groups serve as excellent sites for condensation polymerization, leading to the formation of polyesters, polyethers, and cyanate (B1221674) ester resins. Simultaneously, the nitrile group can undergo various chemical transformations, including trimerization to form highly cross-linked triazine networks, or be a point of attachment for other functional groups. This combination of functionalities allows for the rational design of materials with tailored thermal, mechanical, and electronic properties.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced materials, with a focus on thermosetting cyanate ester resins and high-performance polyethers.

I. Application: Synthesis of High-Performance Cyanate Ester Thermosets

Cyanate ester resins are a class of high-performance thermosetting polymers renowned for their exceptional thermal stability, low dielectric constant, and excellent mechanical properties, making them ideal for applications in aerospace, electronics, and structural composites. This compound serves as an excellent precursor for the synthesis of a novel dicyanate ester monomer, which can be subsequently cured to form a highly cross-linked polycyanurate network. The presence of the nitrile group from the original monomer can enhance the thermal stability and solvent resistance of the resulting polymer.

Experimental Protocol: Two-Step Synthesis of a Polycyanurate Network from this compound

Step 1: Synthesis of 3,5-Dicyanatobenzonitrile Monomer

This procedure details the conversion of this compound to its dicyanate ester derivative.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature bath (e.g., acetone/dry ice)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous acetone.

  • Cool the solution to -20 °C using a low-temperature bath.

  • Add cyanogen bromide (2.2 equivalents) to the cooled solution.

  • Slowly add triethylamine (2.2 equivalents) dropwise to the reaction mixture, maintaining the temperature below -10 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 4 hours.

  • Remove the triethylamine hydrobromide salt by filtration.

  • Concentrate the filtrate using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with deionized water to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 3,5-dicyanatobenzonitrile monomer.

  • Purify the monomer by recrystallization or column chromatography.

Step 2: Thermal Curing of 3,5-Dicyanatobenzonitrile Monomer

This protocol describes the thermal polymerization of the dicyanate ester monomer to form a cross-linked polycyanurate network.

Materials:

  • Purified 3,5-Dicyanatobenzonitrile monomer

Equipment:

  • Oven with programmable temperature control

  • Mold for sample preparation

Procedure:

  • Melt the 3,5-Dicyanatobenzonitrile monomer by heating it above its melting point.

  • Degas the molten monomer under vacuum to remove any trapped air or volatile impurities.

  • Pour the degassed monomer into a preheated mold.

  • Cure the monomer in an oven using a staged curing cycle, for example:

    • 180 °C for 2 hours

    • 200 °C for 2 hours

    • 250 °C for 4 hours

  • After the curing cycle is complete, allow the mold to cool slowly to room temperature to avoid thermal stress.

  • Demold the cured polycyanurate sample for characterization.

Data Presentation

Table 1: Typical Properties of Cyanate Ester Resins Derived from Bisphenol Precursors

PropertyValue
Glass Transition Temperature (Tg)> 250 °C
Decomposition Temperature (TGA, 5% weight loss)> 400 °C
Dielectric Constant (1 MHz)2.8 - 3.2
Flexural Strength120 - 180 MPa
Moisture Absorption< 1%

Note: The data presented are representative values for cyanate ester resins and serve as a benchmark for the expected performance of polymers derived from this compound.

Visualization of Experimental Workflow

experimental_workflow_cyanate_ester cluster_synthesis Monomer Synthesis cluster_curing Thermal Curing s1 Dissolve this compound in Acetone s2 Cool to -20°C s1->s2 s3 Add Cyanogen Bromide s2->s3 s4 Add Triethylamine s3->s4 s5 Stir at 0°C s4->s5 s6 Filter s5->s6 s7 Concentrate s6->s7 s8 Purify s7->s8 c1 Melt Monomer s8->c1 Dicyanate Monomer c2 Degas c1->c2 c3 Pour into Mold c2->c3 c4 Cure in Oven c3->c4 c5 Cool and Demold c4->c5 polymerization_pathway Monomer1 This compound Polymer Poly(arylene ether nitrile) Monomer1->Polymer Monomer2 Activated Dihalide (e.g., 4,4'-Difluorobenzophenone) Monomer2->Polymer Base K₂CO₃ Base->Polymer Deprotonation Solvent DMAc / Toluene Solvent->Polymer Reaction Medium

Application Notes and Protocols for High-Throughput Screening Assays Involving 3,5-Dihydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential high-throughput screening (HTS) applications for the compound 3,5-Dihydroxybenzonitrile. Given the current landscape of available research, this document outlines hypothetical HTS assays based on the known biological activities of structurally similar phenolic compounds. Detailed protocols for assay development and execution are provided to guide researchers in designing screens to identify modulators of relevant biological pathways.

Introduction to this compound

This compound, also known as 5-cyanoresorcinol, is a phenolic compound with the chemical formula C₇H₅NO₂.[1][2][3] While specific high-throughput screening campaigns centered on this molecule are not extensively documented in publicly available literature, its structure, featuring a resorcinol (B1680541) moiety, suggests potential bioactivity. Resorcinol derivatives are known to exhibit a range of biological effects, including antioxidant and enzyme-modulating properties. This makes this compound an interesting candidate for screening in various therapeutic areas.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₇H₅NO₂
Molecular Weight 135.12 g/mol [1][2]
CAS Number 19179-36-3[2][4]
Appearance White to cream to brown crystals or powder[5]
Melting Point 185-197°C[5]
Purity (typical) ≥97%[2]

Potential High-Throughput Screening Applications

Based on the activities of related phenolic compounds, several HTS applications for this compound can be proposed. These assays could be designed to screen for either the intrinsic activity of this compound or for other molecules that modulate a biological process in its presence.

Antioxidant Activity Screening

Objective: To identify and characterize the antioxidant potential of this compound or to screen for synergistic or inhibitory effects of other compounds on its antioxidant activity. Phenolic compounds are known to act as antioxidants by neutralizing free radicals.[6]

Assay Principle: A common HTS assay for antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. In this assay, the stable free radical DPPH is reduced by an antioxidant, resulting in a color change that can be measured spectrophotometrically.

Enzyme Inhibition/Activation Screening

Objective: To screen for inhibitory or activating effects of this compound on specific enzymes. For instance, enzymes involved in metabolic pathways or signaling cascades are common targets in drug discovery. The metabolism of hydroxybenzonitriles involves enzymes such as nitrile hydratase and amidase.[7]

Assay Principle: A biochemical assay using a purified enzyme and a substrate that produces a fluorescent or colorimetric signal upon conversion. The effect of this compound on the rate of the enzymatic reaction would be quantified.

Cell-Based Phenotypic Screening

Objective: To assess the effect of this compound on a cellular phenotype, such as cell viability, proliferation, or the activation of a specific signaling pathway.[8][9]

Assay Principle: A cell-based assay using a reporter gene (e.g., luciferase or GFP) under the control of a promoter responsive to a specific signaling pathway. Changes in reporter expression in the presence of this compound would indicate modulation of the pathway.

Experimental Protocols

The following are detailed, generalized protocols for the potential HTS applications described above.

Protocol: DPPH Antioxidant Assay

1. Reagent Preparation:

  • DPPH Stock Solution: Prepare a 1 mM solution of DPPH in methanol (B129727). Store in the dark at 4°C.
  • Test Compound (this compound) Stock Solution: Prepare a 10 mM stock solution in DMSO.
  • Positive Control: Prepare a 10 mM stock solution of a known antioxidant (e.g., Ascorbic Acid or Trolox) in an appropriate solvent.
  • Assay Buffer: Methanol.

2. Assay Procedure (384-well plate format):

  • Add 2 µL of test compound dilutions (in DMSO) to the wells of a 384-well plate. For the negative control, add 2 µL of DMSO. For the positive control, add 2 µL of the positive control dilutions.
  • Prepare a working solution of DPPH in methanol (e.g., 100 µM).
  • Add 38 µL of the DPPH working solution to all wells.
  • Incubate the plate at room temperature for 30 minutes in the dark.
  • Measure the absorbance at 517 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of DPPH scavenging activity for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
  • Plot the % inhibition against the compound concentration and determine the IC₅₀ value.

Protocol: Enzyme Inhibition Assay (Generic)

1. Reagent Preparation:

  • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in a suitable buffer.
  • Substrate Stock Solution: Prepare a stock solution of the enzyme substrate.
  • Test Compound (this compound) Stock Solution: Prepare a 10 mM stock solution in DMSO.
  • Positive Control: Prepare a stock solution of a known inhibitor of the enzyme.
  • Assay Buffer: Buffer optimized for the specific enzyme's activity.

2. Assay Procedure (384-well plate format):

  • Add 2 µL of test compound dilutions to the wells. Add DMSO for the negative control and the known inhibitor for the positive control.
  • Add 18 µL of the enzyme solution (diluted in assay buffer to the desired concentration) to each well.
  • Incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme.
  • Initiate the reaction by adding 20 µL of the substrate solution (diluted in assay buffer).
  • Measure the signal (e.g., fluorescence or absorbance) at multiple time points or at a single endpoint using a microplate reader.

3. Data Analysis:

  • Calculate the reaction rate for each well.
  • Determine the percentage of enzyme inhibition for each compound concentration relative to the DMSO control.
  • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and structured format.

Table 1: Hypothetical HTS Results for this compound

Assay TypeTargetParameterResult
Antioxidant AssayDPPH RadicalIC₅₀75.2 µM
Enzyme InhibitionHypothetical Kinase AIC₅₀15.8 µM
Cell ViabilityHEK293 CellsCC₅₀> 100 µM

Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental workflows.

G Hypothetical Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression External_Stimulus External_Stimulus External_Stimulus->Receptor 3_5_Dihydroxybenzonitrile 3_5_Dihydroxybenzonitrile 3_5_Dihydroxybenzonitrile->Kinase_A Inhibition G High-Throughput Screening Workflow Compound_Library Compound_Library Primary_Screen Primary_Screen Compound_Library->Primary_Screen Assay_Development Assay_Development Assay_Development->Primary_Screen Hit_Identification Hit_Identification Primary_Screen->Hit_Identification Dose_Response Dose_Response Hit_Identification->Dose_Response Hit_Validation Hit_Validation Dose_Response->Hit_Validation Lead_Optimization Lead_Optimization Hit_Validation->Lead_Optimization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dihydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Dihydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the two-step conversion from 3,5-dihydroxybenzaldehyde (B42069).

Problem 1: Low yield of 3,5-Dihydroxybenzaldoxime (Intermediate)

Potential Cause Troubleshooting Steps
Incomplete reaction: The conversion of the aldehyde to the oxime is not proceeding to completion.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 3,5-dihydroxybenzaldehyde starting material. 2. Adjust pH: The reaction of hydroxylamine (B1172632) hydrochloride with an aldehyde requires a mildly basic or neutral pH to free the hydroxylamine nucleophile. Add a weak base like sodium acetate (B1210297) or pyridine. 3. Increase Reaction Time/Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C) and extending the reaction time.
Degradation of starting material or product: The phenolic hydroxyl groups are sensitive to oxidation, especially under basic conditions and elevated temperatures.1. Use of an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Control Temperature: Avoid excessive heating. 3. Degas Solvents: Use degassed solvents to remove dissolved oxygen.
Poor quality of reagents: Impurities in 3,5-dihydroxybenzaldehyde or hydroxylamine hydrochloride can lead to side reactions.1. Check Purity of Aldehyde: If the 3,5-dihydroxybenzaldehyde has been stored for a long time, it may have oxidized to 3,5-dihydroxybenzoic acid. Purify by recrystallization if necessary. 2. Use High-Purity Hydroxylamine Hydrochloride: Ensure the quality of the hydroxylamine salt.

Problem 2: Low yield of this compound from Aldoxime Dehydration

Potential Cause Troubleshooting Steps
Inefficient dehydrating agent: The chosen dehydrating agent may not be effective for this specific substrate.1. Explore Different Reagents: A variety of dehydrating agents can be used, ranging from mild to harsh. Common examples include acetic anhydride, trifluoroacetic anhydride, thionyl chloride, phosphorus pentoxide, and various modern reagents like the Burgess reagent.[1] The choice of reagent can significantly impact the yield. 2. Optimize Reagent Stoichiometry: Use an appropriate excess of the dehydrating agent to ensure the reaction goes to completion.
Harsh reaction conditions leading to decomposition: The dihydroxy-substituted ring is susceptible to decomposition under strongly acidic or basic conditions, or at high temperatures.1. Temperature Control: Perform the reaction at the lowest effective temperature. Some dehydrations can be carried out at room temperature or even 0 °C with a suitable reagent. 2. Neutralize Acidic Byproducts: If the dehydration reaction generates acidic byproducts (e.g., when using thionyl chloride), consider adding a non-nucleophilic base to the reaction mixture to scavenge the acid.
Side reactions: Beckmann rearrangement of the aldoxime to the corresponding amide (3,5-dihydroxybenzamide) can be a competing reaction, especially with certain catalysts.1. Choice of Catalyst/Reagent: Some catalysts, particularly certain solid acids like zeolites, can promote Beckmann rearrangement.[2] Select a dehydrating agent that is known to favor nitrile formation. 2. Anhydrous Conditions: Ensure strictly anhydrous conditions, as the presence of water can promote hydrolysis of intermediates or the nitrile product.
Difficult product isolation: The polarity of the dihydroxybenzonitrile might lead to issues during workup and purification.1. Appropriate Extraction Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate. Multiple extractions may be necessary. 2. Purification Method: Column chromatography on silica (B1680970) gel is often effective for purification. A gradient elution with a mixture of a nonpolar solvent (like hexanes) and a polar solvent (like ethyl acetate) is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor is 3,5-dihydroxybenzaldehyde. Another potential starting material is 3,5-dihydroxybenzoic acid, which would require conversion to the corresponding amide followed by dehydration.

Q2: Can I perform a one-pot synthesis from 3,5-dihydroxybenzaldehyde to this compound?

A2: Yes, one-pot procedures for the conversion of aldehydes to nitriles are well-documented in the literature.[3][4] This typically involves reacting the aldehyde with hydroxylamine hydrochloride in a solvent that also acts as a dehydrating agent or in the presence of a suitable catalyst.[3][4] For 3,5-dihydroxybenzaldehyde, a one-pot reaction in a solvent like formic acid or DMF with a catalyst could be a viable and efficient approach.[3][4]

Q3: My final product is discolored. What is the cause and how can I purify it?

A3: Discoloration is often due to the oxidation of the phenolic hydroxyl groups. To minimize this, perform the reaction and workup under an inert atmosphere and avoid prolonged exposure to air and light. For purification, recrystallization from a suitable solvent system (e.g., water, or an ethyl acetate/hexanes mixture) or column chromatography can be effective in removing colored impurities. The use of activated carbon during recrystallization can also help to decolorize the product.

Q4: What are some recommended analytical techniques to monitor the reaction and characterize the final product?

A4: Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method to monitor the progress of the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediate, and product. Product Characterization: The final product, this compound, should be characterized by:

  • Melting Point: To assess purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (hydroxyl and nitrile).

Data Presentation

Table 1: Comparison of Dehydrating Agents for Aldoxime to Nitrile Conversion (Illustrative)

Dehydrating AgentTypical Reaction ConditionsTypical Yield Range (%)Notes
Acetic AnhydrideReflux70-90Common and inexpensive, but requires heating.
Trifluoroacetic Anhydride (TFAA)Room Temperature85-95Highly reactive, suitable for sensitive substrates.
Thionyl Chloride (SOCl₂)0 °C to Room Temperature80-95Efficient, but generates HCl as a byproduct.
Phosphorus Pentoxide (P₂O₅)High Temperature60-80Harsh conditions, may not be suitable for this substrate.
Burgess ReagentMild, Room Temperature>90Mild and effective, but can be expensive.[1]
Organoselenium CatalystsMild, with an oxidant80-95Catalytic and mild conditions.[5]

Note: The yields presented are typical for the dehydration of aromatic aldoximes and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound from 3,5-Dihydroxybenzaldehyde

Step 1: Synthesis of 3,5-Dihydroxybenzaldoxime

  • In a round-bottom flask, dissolve 3,5-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1 eq) and a weak base like sodium acetate (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Once the reaction is complete, reduce the solvent volume under reduced pressure.

  • Add water to precipitate the crude 3,5-dihydroxybenzaldoxime.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be used in the next step without further purification or can be recrystallized if a higher purity intermediate is desired.

Step 2: Dehydration of 3,5-Dihydroxybenzaldoxime to this compound

  • Under an inert atmosphere, suspend the crude 3,5-dihydroxybenzaldoxime (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the dehydrating agent (e.g., trifluoroacetic anhydride, 1.2 eq).

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Protocol 2: One-Pot Synthesis of this compound from 3,5-Dihydroxybenzaldehyde

  • To a round-bottom flask, add 3,5-dihydroxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a suitable catalyst such as anhydrous ferrous sulfate (0.1 eq).[3]

  • Add a solvent that facilitates both oxime formation and dehydration, such as N,N-dimethylformamide (DMF).[3]

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Oximation cluster_intermediate Intermediate cluster_step2 Step 2: Dehydration cluster_workup Workup & Purification cluster_product Final Product start 3,5-Dihydroxybenzaldehyde oximation React with Hydroxylamine HCl and a weak base (e.g., NaOAc) in Ethanol/Water at RT start->oximation intermediate 3,5-Dihydroxybenzaldoxime oximation->intermediate dehydration React with Dehydrating Agent (e.g., TFAA) in anhydrous solvent at 0°C to RT intermediate->dehydration workup Quench, Extract, Dry, Concentrate dehydration->workup purification Column Chromatography or Recrystallization workup->purification product This compound purification->product troubleshooting_workflow start Low Yield of This compound check_intermediate Check yield and purity of aldoxime intermediate start->check_intermediate low_oxime_yield Low Oxime Yield check_intermediate->low_oxime_yield Low good_oxime_yield Good Oxime Yield check_intermediate->good_oxime_yield Good troubleshoot_oximation Troubleshoot Oximation: - Check Reagent Purity - Adjust pH - Optimize Time/Temp - Use Inert Atmosphere low_oxime_yield->troubleshoot_oximation troubleshoot_dehydration Troubleshoot Dehydration: - Change Dehydrating Agent - Optimize Conditions (Temp, Time) - Ensure Anhydrous Conditions - Check for Side Reactions good_oxime_yield->troubleshoot_dehydration

References

Technical Support Center: Purification of Crude 3,5-Dihydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3,5-Dihydroxybenzonitrile.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: Low yield of purified this compound after recrystallization.

  • Possible Cause: The chosen recrystallization solvent may be too effective, leading to a significant amount of the product remaining in the mother liquor. Another possibility is that the solution was not sufficiently saturated, or the cooling process was too rapid, preventing complete crystallization.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal solvent should dissolve the crude this compound well at elevated temperatures but poorly at room temperature or below. A mixture of a polar solvent like ethanol (B145695) or methanol (B129727) with an anti-solvent like water is often a good starting point. Experiment with different solvent ratios to optimize the yield.

    • Concentration: Ensure that the solution is fully saturated at the boiling point of the solvent. Using a minimal amount of hot solvent to dissolve the crude product is key. If the solution is too dilute, the yield will be compromised.

    • Cooling Rate: Allow the hot solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize precipitation. Rapid cooling can lead to the formation of small, impure crystals.

    • Seeding: If crystallization does not initiate upon cooling, try adding a seed crystal of pure this compound to the solution to induce nucleation. Alternatively, scratching the inside of the flask at the air-liquid interface with a glass rod can also promote crystal formation.

Issue 2: The purified this compound is discolored (e.g., pink, brown, or black).

  • Possible Cause: Discoloration is often due to the presence of oxidized impurities. Phenolic compounds, like this compound, are susceptible to oxidation, which can be accelerated by heat, light, and the presence of trace metal impurities.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: During the recrystallization process, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. After a brief heating period, the activated carbon is removed by hot filtration before allowing the solution to cool and crystallize. Use activated carbon sparingly, as it can also adsorb some of the desired product.

    • Inert Atmosphere: When possible, handle the compound under an inert atmosphere, such as nitrogen or argon, especially during heating steps, to minimize oxidation.

    • Chelating Agents: If metallic impurities are suspected to be catalyzing oxidation, washing a solution of the crude product with a dilute solution of a chelating agent like EDTA may be beneficial before proceeding with the final purification step.

Issue 3: Persistent impurities are observed in the final product by HPLC or TLC analysis.

  • Possible Cause: The impurities may have very similar solubility properties to this compound, making them difficult to remove by recrystallization alone. Common impurities can include unreacted starting materials such as 3,5-dihydroxybenzoic acid or byproducts from the synthesis.

  • Troubleshooting Steps:

    • Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography is a more effective technique. Silica (B1680970) gel is a common stationary phase, and a gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) can be used to separate the desired product from impurities.[1]

    • Optimize Recrystallization: A second recrystallization of the partially purified product may be necessary to achieve the desired level of purity.

    • Acid-Base Extraction: If the impurity is acidic (e.g., unreacted 3,5-dihydroxybenzoic acid) or basic, an acid-base extraction could be employed to remove it before the final purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities depend on the synthetic route used to prepare the compound.

  • From 3,5-Dihydroxybenzoic Acid: Unreacted 3,5-dihydroxybenzoic acid is a likely impurity.

  • From 3,5-Dihydroxybenzaldehyde (B42069): Unreacted 3,5-dihydroxybenzaldehyde and the intermediate 3,5-dihydroxybenzaldehyde oxime may be present.

  • General Impurities: Byproducts from side reactions, residual solvents from the synthesis, and colored oxidation products can also be present.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Based on its polar nature and the presence of hydroxyl groups, a mixture of a polar protic solvent and water is a good starting point. An ethanol/water or methanol/water mixture is often effective for similar phenolic compounds.[1] The crude material should be dissolved in a minimal amount of the hot alcohol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. A few more drops of the hot alcohol should then be added to redissolve the precipitate before allowing the solution to cool slowly.

Q3: Can I use column chromatography to purify crude this compound?

A3: Yes, column chromatography is a suitable method for purifying this compound, especially for removing impurities with different polarities. A typical setup would involve using silica gel as the stationary phase and a solvent system such as a gradient of ethyl acetate in hexanes or dichloromethane. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

Q4: My this compound appears to be degrading on the silica gel column. What can I do?

A4: The hydroxyl groups of this compound can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, potentially leading to streaking, poor separation, and in some cases, degradation. To mitigate this, you can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) (1-2%). Alternatively, using a different stationary phase, such as neutral alumina, could be beneficial.

Data Presentation

The following table summarizes the expected outcomes for different purification techniques for this compound. The data is illustrative and can vary depending on the initial purity of the crude material.

Purification MethodTypical Solvents/EluentsExpected Yield (%)Expected Purity (%)Key AdvantagesKey Disadvantages
Recrystallization Ethanol/Water or Methanol/Water70-85>98Simple, cost-effective, good for removing baseline impurities.May not effectively remove impurities with similar solubility.
Column Chromatography Silica Gel with Ethyl Acetate/Hexanes gradient50-70>99High purity is achievable; effective for separating complex mixtures.More time-consuming and requires larger volumes of solvent.
Sublimation N/A (Solid to Gas Phase Transition)>90>99.5Yields very high purity product; solvent-free.Only suitable for compounds that sublime without decomposition.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol (or methanol) while stirring and heating to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: To the hot, clear filtrate, add hot water dropwise with continuous swirling until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol (or methanol) to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography of Crude this compound

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes) to elute the this compound.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Assessment cluster_end Final Product Crude_this compound Crude this compound Recrystallization Recrystallization Crude_this compound->Recrystallization Ethanol/Water Column_Chromatography Column Chromatography Crude_this compound->Column_Chromatography Silica Gel HPLC_TLC HPLC / TLC Analysis Recrystallization->HPLC_TLC Column_Chromatography->HPLC_TLC HPLC_TLC->Recrystallization If Impurities Persist Pure_Product Pure this compound HPLC_TLC->Pure_Product If Purity is >98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Crude Product Purified Check_Purity Check Purity (HPLC/TLC) Start->Check_Purity Pure Pure Product (>98%) Check_Purity->Pure Yes Impure Impurities Present Check_Purity->Impure No Check_Yield Check Yield Pure->Check_Yield Action_Recrystallize Re-recrystallize or Use Column Chromatography Impure->Action_Recrystallize High_Yield High Yield Check_Yield->High_Yield Low_Yield Low Yield Check_Yield->Low_Yield Check_Color Check Color High_Yield->Check_Color Action_Optimize_Recrystallization Optimize Recrystallization: - Solvent Ratio - Cooling Rate Low_Yield->Action_Optimize_Recrystallization Colorless Colorless/White Check_Color->Colorless Discolored Discolored Check_Color->Discolored Action_Charcoal Use Activated Carbon during Recrystallization Discolored->Action_Charcoal

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Reactions of 3,5-Dihydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dihydroxybenzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common side products in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound?

A1: this compound is a versatile building block. The most common reactions involving its hydroxyl groups are Williamson ether synthesis (O-alkylation) and O-acylation. The aromatic ring can also undergo electrophilic substitution reactions such as Friedel-Crafts acylation, nitration, and halogenation.

Q2: What are the typical side products I should be aware of?

A2: Side products primarily arise from the reactivity at different positions on the molecule. Key concerns include:

  • Incomplete reaction: Leaving starting material present.

  • Over-reaction: Multiple substitutions on the aromatic ring or reaction at both hydroxyl groups when mono-substitution is desired.

  • Isomer formation: Electrophilic substitution can occur at different positions on the aromatic ring.

  • C-vs-O-alkylation/acylation: Phenoxides are ambident nucleophiles, meaning reaction can occur at the oxygen or the carbon of the aromatic ring.[1]

  • Elimination reactions: A common side reaction in Williamson ether synthesis, particularly with secondary and tertiary alkyl halides.[2]

Q3: How can I monitor the progress of my reaction and identify side products?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the disappearance of starting materials and the appearance of products and byproducts. For detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) is the recommended method.[3] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the structural elucidation of isolated products and impurities.

Troubleshooting Guides

Williamson Ether Synthesis (O-Alkylation)

The Williamson ether synthesis is a common method to convert the hydroxyl groups of this compound into ethers. However, several side reactions can occur.

Potential Side Products and Identification

Side Product Identification Reason for Formation Prevention/Minimization
Unreacted this compound Compare with starting material on TLC/HPLC.Incomplete deprotonation, insufficient alkylating agent, or low reaction temperature/time.Use a strong base (e.g., NaH, K₂CO₃) in an appropriate solvent (e.g., DMF, acetonitrile), ensure stoichiometry of alkylating agent, and optimize reaction time and temperature.[4]
Dialkylated Product Higher Rf on TLC, different retention time on HPLC, characteristic NMR/MS data.Use of excess alkylating agent or strong reaction conditions when mono-alkylation is desired.Use a stoichiometric amount of the alkylating agent relative to the hydroxyl group you wish to alkylate.
C-Alkylated Product Isomeric to the O-alkylated product, may require detailed spectroscopic analysis (2D NMR) for confirmation.Phenoxides are ambident nucleophiles; C-alkylation can compete with O-alkylation.[4]The choice of solvent can influence the selectivity. Aprotic polar solvents generally favor O-alkylation.
Elimination Product (Alkene) Volatile, may be detected by GC-MS of the reaction headspace or crude mixture.Use of secondary or tertiary alkyl halides as the electrophile.[2]Use primary alkyl halides whenever possible.[2]

Experimental Protocol: Synthesis of 3-Hydroxy-5-methoxybenzonitrile

  • Materials: this compound, Methyl iodide, Potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a solution of this compound (1 eq.) in acetone, add potassium carbonate (1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl iodide (1.1 eq.) dropwise to the suspension.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • After completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Troubleshooting Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis_Troubleshooting start Reaction Mixture Analysis (TLC/HPLC) incomplete Incomplete Reaction (Starting material remains) start->incomplete multiple_products Multiple Products Formed start->multiple_products desired_product Desired Product Formed start->desired_product check_conditions Check Reaction Conditions: - Base strength - Stoichiometry - Temperature/Time incomplete->check_conditions Low Conversion check_alkyl_halide Check Alkyl Halide: - Primary? - Secondary/Tertiary? multiple_products->check_alkyl_halide Suspected Elimination optimize_selectivity Optimize for Selectivity: - Adjust stoichiometry - Modify solvent multiple_products->optimize_selectivity Di- or C-alkylation

Troubleshooting workflow for Williamson ether synthesis.
Friedel-Crafts and O-Acylation

Acylation of this compound can occur at the hydroxyl groups (O-acylation) or the aromatic ring (C-acylation, a Friedel-Crafts reaction). Often, a mixture of products is obtained.

Potential Side Products and Identification

Side Product Identification Reason for Formation Prevention/Minimization
O-Acylated Product (Ester) Kinetically favored product. Can be identified by IR (ester C=O stretch) and NMR spectroscopy.The phenolic oxygen is a strong nucleophile. This reaction is often faster than C-acylation.[5]To favor C-acylation, use a stoichiometric excess of a strong Lewis acid (e.g., AlCl₃) which can catalyze the Fries rearrangement of the initially formed ester.[5]
ortho-Acylated Product Isomeric with the desired para-acylated product. Separation can be challenging.The hydroxyl groups are ortho, para-directing. Steric hindrance from the existing substituents influences the ratio.Reaction temperature can influence regioselectivity. Lower temperatures often favor the para product.[5]
Diacylated Product Higher molecular weight, observable by MS. Different spectroscopic data compared to mono-acylated products.Use of excess acylating agent and harsh reaction conditions.Use a 1:1 stoichiometry of the acylating agent and control the reaction temperature.

Experimental Protocol: Fries Rearrangement for C-Acylation

This is a two-step process to favor C-acylation over O-acylation.[5]

  • Step 1: O-Acylation (Esterification)

    • Dissolve this compound (1 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or pyridine).

    • Cool the solution in an ice bath and slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.). If not using a basic solvent, add a base like triethylamine (B128534) (1.2 eq.).

    • Allow the reaction to warm to room temperature and stir until TLC shows complete consumption of the starting material.

    • Work up by quenching with water, extracting with an organic solvent, and purifying to isolate the phenyl ester.

  • Step 2: Fries Rearrangement

    • To a slurry of a Lewis acid (e.g., AlCl₃, >1 eq.) in an appropriate solvent (e.g., 1,2-dichloroethane), cool to the desired temperature (e.g., 0-5°C for para-selectivity).

    • Slowly add a solution of the phenyl ester from Step 1.

    • Stir at the chosen temperature, monitoring by TLC.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Separate the ortho and para isomers by column chromatography.

Logical Relationship: C- vs. O-Acylation

Acylation_Selectivity substrate This compound + Acylating Agent conditions Reaction Conditions substrate->conditions o_acylation O-Acylation (Phenyl Ester) conditions->o_acylation Kinetic Control (Low [Catalyst]) c_acylation C-Acylation (Hydroxyaryl Ketone) conditions->c_acylation Thermodynamic Control (High [Catalyst]) fries Fries Rearrangement (Lewis Acid) o_acylation->fries Can be converted to fries->c_acylation

Controlling C- vs. O-acylation of phenols.
Nitration

Nitration of the aromatic ring of this compound is an electrophilic aromatic substitution. The two hydroxyl groups are strongly activating and ortho, para-directing.

Potential Side Products and Identification

Side Product Identification Reason for Formation Prevention/Minimization
Dinitro and Trinitro Products Higher molecular weight, distinct HPLC retention times and spectroscopic data.The hydroxyl groups strongly activate the ring, making it susceptible to multiple nitrations.Use mild nitrating agents, control stoichiometry, and maintain low reaction temperatures.
Positional Isomers (2-nitro, 4-nitro) Can be difficult to separate. Requires careful chromatographic and spectroscopic analysis.Both the 2- and 4-positions are activated by the two hydroxyl groups.The regioselectivity can be influenced by the nitrating agent and reaction conditions. Microwave-assisted nitration has been shown to offer regioselectivity in some cases.[6]
Oxidation/Degradation Products Often colored impurities. May appear as a complex mixture on TLC/HPLC.Nitric acid is a strong oxidizing agent, and phenols are susceptible to oxidation.Use of a nitrosonium ion control agent like urea (B33335) can minimize side reactions.[7] Maintain low temperatures.

Experimental Protocol: Regioselective Nitration of a Resorcinol Derivative

This protocol is adapted for resorcinol, a similar compound, and may require optimization for this compound.[7]

  • Materials: this compound, White fuming nitric acid, Urea, Sulfuric acid (optional).

  • Procedure:

    • Prepare a nitrating solution by removing nitrogen dioxide and nitrous acid from white fuming nitric acid.

    • Add a nitrosonium ion control agent (e.g., urea).

    • Cool the nitrating solution to between -10°C and 0°C.

    • Gradually add the this compound to the cooled solution with stirring.

    • Maintain the low temperature and monitor the reaction by TLC.

    • Upon completion, quench the reaction by pouring it into ice-water.

    • Filter the precipitated product and wash with cold water.

    • Purify the product by recrystallization or column chromatography to separate isomers.

Signaling Pathway: Directing Effects in Nitration

Nitration_Directing_Effects substrate This compound oh_groups Two -OH groups (Activating, o,p-directing) substrate->oh_groups cn_group -CN group (Deactivating, m-directing) substrate->cn_group activated_positions Activated Positions (ortho and para to -OH) oh_groups->activated_positions Directs nitration to deactivated_positions Deactivated Positions (meta to -CN) cn_group->deactivated_positions Directs nitration to product_2_nitro 2-Nitro Product activated_positions->product_2_nitro Electrophilic Attack at C2 product_4_nitro 4-Nitro Product activated_positions->product_4_nitro Electrophilic Attack at C4

Influence of substituents on the regioselectivity of nitration.

References

Stability issues of 3,5-Dihydroxybenzonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dihydroxybenzonitrile. The information addresses common stability issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has started to change color (e.g., turning yellow or brown). What is the likely cause?

A1: Discoloration of solid this compound is a common indicator of oxidative degradation. The two hydroxyl groups on the benzene (B151609) ring are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures, leading to the formation of colored impurities. For long-term stability, it is recommended to store the compound in a tightly sealed, opaque container, under an inert atmosphere (e.g., argon or nitrogen), and at a reduced temperature (2-8 °C).

Q2: I am observing new peaks in my HPLC analysis when I dissolve this compound in a protic solvent like water or methanol (B129727). What could be happening?

A2: The appearance of new peaks in your HPLC analysis suggests that the nitrile group (-CN) of this compound is undergoing hydrolysis. This reaction is particularly favorable in the presence of acidic or basic conditions and can lead to the formation of 3,5-dihydroxybenzamide (B1360044) and subsequently 3,5-dihydroxybenzoic acid. The rate of hydrolysis is dependent on the pH, temperature, and the specific solvent used. To minimize this degradation, it is advisable to prepare solutions fresh before use and, if possible, use aprotic solvents. If aqueous solutions are necessary, they should be buffered to a neutral pH and used promptly.

Q3: I am getting a low yield in my reaction where this compound is a starting material. Could this be related to stability issues?

A3: Yes, a low reaction yield can be a result of the degradation of the starting material. If your reaction is sensitive to the presence of phenolic hydroxyl groups or if the reaction conditions are harsh (e.g., high temperature, strong acid or base), the this compound may be degrading. It is crucial to confirm the purity of your starting material before beginning the reaction. If degradation is suspected, consider purifying the this compound by recrystallization or column chromatography.

Q4: What are the recommended storage conditions for this compound to ensure its long-term stability?

A4: To minimize degradation from oxidation, hydrolysis, and photolytic decomposition, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For optimal long-term stability, it is recommended to store the compound at a low temperature, such as refrigerated (2-8 °C) or frozen (-20 °C).

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Issue Possible Cause Recommended Solution
Discoloration of solid material (yellowing or browning) Oxidation of the hydroxyl groups due to exposure to air and/or light.- Store the compound in a tightly sealed, opaque container. - For long-term storage, flush the container with an inert gas (argon or nitrogen). - Store at a reduced temperature (2-8 °C).
Appearance of new peaks in HPLC (in solution) Hydrolysis of the nitrile group to an amide and then a carboxylic acid.- Prepare solutions fresh before use. - Use aprotic solvents if compatible with your experimental design. - If aqueous solutions are necessary, buffer them to a neutral pH and use them promptly.
Low yield in a reaction sensitive to phenolic hydroxyls Degradation of the starting material.- Confirm the purity of this compound before starting the reaction. - If degradation is suspected, purify the starting material by recrystallization or column chromatography.
Formation of complex byproducts in a reaction Instability of this compound under the reaction conditions (e.g., high temperature, extreme pH).- Optimize reaction conditions to use milder temperatures and near-neutral pH if possible. - Consider protecting the hydroxyl groups before proceeding with the reaction.

Potential Degradation Pathways

The primary degradation pathways for this compound are inferred from the reactivity of its functional groups. The dihydroxybenzene moiety is prone to oxidation, while the nitrile group is susceptible to hydrolysis.

Potential Degradation Pathways of this compound This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (O2, light, heat) 3,5-Dihydroxybenzamide 3,5-Dihydroxybenzamide This compound->3,5-Dihydroxybenzamide Hydrolysis (H2O, H+ or OH-) 3,5-Dihydroxybenzoic Acid 3,5-Dihydroxybenzoic Acid 3,5-Dihydroxybenzamide->3,5-Dihydroxybenzoic Acid Further Hydrolysis

Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: O-Methylation of this compound

This protocol describes the selective mono-O-methylation of this compound to yield 3-hydroxy-5-methoxybenzonitrile (B3376978), a reaction for which it is a known precursor. The procedure is adapted from standard methylation reactions of phenolic compounds.

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and dissolve it in acetone.

  • Add anhydrous potassium carbonate (1.1 equivalents) to the solution at room temperature.

  • Slowly add dimethyl sulfate (1 equivalent) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate and wash with 1M hydrochloric acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-hydroxy-5-methoxybenzonitrile by column chromatography or recrystallization.

Workflow for O-Methylation of this compound cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Dissolve 3,5-DHBN in Acetone Dissolve 3,5-DHBN in Acetone Add K2CO3 Add K2CO3 Dissolve 3,5-DHBN in Acetone->Add K2CO3 Add DMS Add DMS Add K2CO3->Add DMS Reflux Reflux Add DMS->Reflux Filter Filter Reflux->Filter Concentrate Concentrate Filter->Concentrate Liquid-Liquid Extraction Liquid-Liquid Extraction Concentrate->Liquid-Liquid Extraction Dry and Concentrate Dry and Concentrate Liquid-Liquid Extraction->Dry and Concentrate Column Chromatography / Recrystallization Column Chromatography / Recrystallization Dry and Concentrate->Column Chromatography / Recrystallization

Workflow for O-Methylation.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to investigate the stability of this compound under various stress conditions. This is based on protocols for similar compounds.

Materials:

  • This compound

  • Acetonitrile (B52724) or methanol (HPLC grade)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound

Technical Support Center: Analysis of 3,5-Dihydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR and HPLC analysis of 3,5-Dihydroxybenzonitrile. This resource is tailored for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimentation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in resolving analytical issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for this compound in a ¹H NMR spectrum?

A1: While a definitive spectrum can vary slightly based on concentration and exact solvent conditions, the expected proton NMR chemical shifts in DMSO-d₆ are summarized in the table below. The use of DMSO-d₆ is recommended as it helps in sharpening the broad hydroxyl proton signals.

Q2: Why are the hydroxyl (-OH) proton peaks in the ¹H NMR spectrum of my this compound sample broad or sometimes not visible?

A2: Broadening of hydroxyl proton signals is a common phenomenon in ¹H NMR spectroscopy. This is primarily due to chemical exchange of the acidic hydroxyl protons with other acidic protons in the sample, such as residual water, or intermolecular hydrogen bonding. At room temperature, this exchange is often fast on the NMR timescale, leading to a broad signal or, in some cases, the signal being averaged with the solvent peak and becoming indistinguishable. Using a dry, aprotic solvent like DMSO-d₆ can slow down this exchange and result in sharper peaks.

Q3: I am observing peak tailing in my HPLC analysis of this compound. What are the likely causes?

A3: Peak tailing for phenolic compounds like this compound in reverse-phase HPLC is often attributed to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. These silanol groups can be acidic and interact with the hydroxyl groups of the analyte, leading to asymmetrical peak shapes. Other potential causes include using a mobile phase with a pH close to the pKa of the analyte, column contamination, or sample overload.

Q4: What are the potential degradation products of this compound that I should be aware of during my analysis?

A4: this compound can be susceptible to degradation under certain conditions. The primary degradation pathways are likely oxidation and hydrolysis. Oxidation of the hydroxyl groups can lead to the formation of colored impurities, while hydrolysis of the nitrile group can yield 3,5-dihydroxybenzamide (B1360044) and subsequently 3,5-dihydroxybenzoic acid, especially under acidic or basic conditions.

Troubleshooting Guides

NMR Analysis
Issue Potential Cause Troubleshooting Steps
Broad or absent hydroxyl peaks Rapid proton exchange with residual water or other acidic protons.1. Use a fresh, sealed ampule of high-purity deuterated solvent (DMSO-d₆ is recommended). 2. Ensure your NMR tube and other glassware are thoroughly dried. 3. Add a small amount of D₂O to the sample; the hydroxyl peaks should disappear, confirming their identity.
Poor resolution of aromatic peaks Suboptimal shimming of the NMR spectrometer. High sample concentration leading to viscosity issues.1. Re-shim the spectrometer before acquiring the spectrum. 2. Prepare a more dilute sample.
Unexpected peaks in the spectrum Residual solvent from synthesis or purification (e.g., ethyl acetate, acetone). Presence of impurities from the synthetic route.1. Compare the chemical shifts of the unknown peaks with common solvent impurity tables. 2. Review the synthesis of this compound to anticipate potential byproducts such as incompletely reacted starting materials.
Overall broadness of all peaks Presence of paramagnetic impurities. Sample aggregation at high concentrations.1. Purify the sample, for instance, by passing it through a small plug of silica (B1680970) gel. 2. Dilute the sample.
HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Peak tailing Interaction with residual silanol groups on the column. Inappropriate mobile phase pH.1. Use an end-capped column or a column with a different stationary phase. 2. Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.
Shifting retention times Changes in mobile phase composition. Fluctuations in column temperature. Column aging.1. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column with the mobile phase until a stable baseline is achieved before injecting the sample.
Ghost peaks Carryover from a previous injection. Contamination in the mobile phase or sample.1. Run a blank injection (mobile phase only) to check for carryover. 2. Clean the injector and autosampler. 3. Use high-purity solvents for the mobile phase and filter all samples and solvents.
Poor peak shape (fronting or splitting) Sample solvent is stronger than the mobile phase. Column void or contamination at the inlet.1. Dissolve the sample in the mobile phase or a weaker solvent. 2. Reverse flush the column (if permitted by the manufacturer) or replace the column.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, DMSO-d₆) ¹³C Chemical Shift (ppm, DMSO-d₆)
H2/H6~7.0 - 7.2~110 - 112
H4~6.6 - 6.8~108 - 110
OH>9.0 (broad)-
C1 (CN)-~118 - 120
C3/C5 (C-OH)-~158 - 160
C4-~108 - 110
C2/C6-~110 - 112

Note: These are estimated values based on the analysis of structurally similar compounds. Actual chemical shifts may vary.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz NMR Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Spectral Width: -2 to 12 ppm

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled experiment.

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

      • Spectral Width: 0 to 180 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift referencing the residual DMSO peak at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

Protocol 2: HPLC Analysis
  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (B129727) or mobile phase (e.g., 1 mg/mL).

    • Dilute the stock solution to a suitable concentration within the linear range of the detector (e.g., 10-100 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Troubleshooting_Workflow_NMR start Start: Unexpected NMR Spectrum broad_oh Broad or Missing -OH peaks? start->broad_oh unexpected_peaks Unexpected Peaks Present? broad_oh->unexpected_peaks No use_dry_dmso Use dry DMSO-d6 / D2O exchange broad_oh->use_dry_dmso Yes poor_resolution Poor Aromatic Resolution? unexpected_peaks->poor_resolution No check_impurities Check for solvent/synthesis impurities unexpected_peaks->check_impurities Yes all_broad All Peaks Broad? poor_resolution->all_broad No reshim_dilute Re-shim / Dilute sample poor_resolution->reshim_dilute Yes end_good Spectrum Interpreted all_broad->end_good No check_paramagnetic Check for paramagnetic species / Dilute all_broad->check_paramagnetic Yes use_dry_dmso->unexpected_peaks check_impurities->poor_resolution reshim_dilute->all_broad check_paramagnetic->end_good

A logical workflow for troubleshooting common NMR spectral issues.

Troubleshooting_Workflow_HPLC start Start: Poor HPLC Chromatogram peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shift? peak_tailing->rt_shift No check_column_ph Check column type & mobile phase pH peak_tailing->check_column_ph Yes ghost_peaks Ghost Peaks? rt_shift->ghost_peaks No check_mobile_phase_temp Check mobile phase prep & temperature rt_shift->check_mobile_phase_temp Yes bad_shape Fronting or Split Peaks? ghost_peaks->bad_shape No check_contamination Run blank / Check for carryover ghost_peaks->check_contamination Yes end_good Chromatogram Optimized bad_shape->end_good No check_sample_solvent Check sample solvent & column inlet bad_shape->check_sample_solvent Yes check_column_ph->rt_shift check_mobile_phase_temp->ghost_peaks check_contamination->bad_shape check_sample_solvent->end_good

A systematic approach to resolving common HPLC analysis problems.

Potential_Degradation_Pathways main This compound oxidized Oxidized Products (e.g., Quinones) main->oxidized Oxidation (Air, Light) hydrolyzed_amide 3,5-Dihydroxybenzamide main->hydrolyzed_amide Hydrolysis (Acid/Base) hydrolyzed_acid 3,5-Dihydroxybenzoic Acid hydrolyzed_amide->hydrolyzed_acid Further Hydrolysis

Potential degradation pathways for this compound.

References

Technical Support Center: Purification of 3,5-Dihydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized 3,5-Dihydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as 3,5-dihydroxybenzoic acid or 3,5-dimethoxybenzonitrile.

  • Intermediates: Partially methylated intermediates like 3-hydroxy-5-methoxybenzonitrile (B3376978) can be present if a demethylation step is incomplete.[1]

  • Reagent-Related Byproducts: Impurities derived from the reagents used in the synthesis, for example, byproducts from coupling agents.[2]

  • Side-Products: Isomers or other compounds formed through non-specific reactions.

  • Residual Solvents: Solvents used during the reaction or initial work-up.

Q2: Which analytical techniques are recommended for identifying and quantifying impurities in a this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound and separating it from impurities.[3][4] Other useful techniques include:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and a preliminary assessment of purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure of the product and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.

Q3: What are the primary methods for purifying crude this compound?

A3: The two most common and effective purification methods are:

  • Recrystallization: This is often the first method of choice for removing small amounts of impurities from a solid product. The selection of an appropriate solvent or solvent system is critical for successful recrystallization.

  • Column Chromatography: This technique is used to separate the desired compound from impurities with different polarities and is particularly useful when recrystallization is ineffective or when dealing with complex mixtures of impurities.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity After Recrystallization The chosen solvent is not optimal (product is too soluble or not soluble enough).Test a range of solvents with varying polarities. A good recrystallization solvent should dissolve the compound when hot but not when cold. Consider using a binary solvent system.
The cooling process was too rapid, trapping impurities within the crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation and purity.
Co-elution of Product and Impurity in Column Chromatography The solvent system (mobile phase) does not provide adequate separation.Modify the polarity of the mobile phase. A common approach for reverse-phase chromatography is to use a mixture of acetonitrile (B52724) and water.[3] For normal-phase chromatography, a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate) is common. Run TLC with different solvent systems to find the optimal mobile phase for separation before running the column.
The column was overloaded with the crude sample.Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase (e.g., silica (B1680970) gel) by weight.
Product Fails to Crystallize During Recrystallization The solution is not supersaturated, or the product is an oil.Concentrate the solution by evaporating some of the solvent. If the product oils out, try adding a small seed crystal of pure product or scratching the inside of the flask with a glass rod at the solvent line to induce crystallization.
Streaking or Tailing on TLC Plate The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The compound is highly polar and interacts strongly with the stationary phase.Add a small amount of a polar solvent like methanol (B129727) or a modifier like acetic acid to the mobile phase to improve the spot shape.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable solvent or solvent system. The ideal solvent will dissolve the compound completely at its boiling point and sparingly at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Mobile Phase Selection: Based on the polarity of this compound, choose an appropriate stationary phase (e.g., silica gel for normal-phase, C18 for reverse-phase). Determine the optimal mobile phase (solvent system) by running TLC plates to achieve good separation between the product and impurities.

  • Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Add the mobile phase continuously to the top of the column and collect fractions as the solvent flows through.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_purification Purification cluster_analysis Final Analysis Crude Crude this compound TLC_HPLC Initial Purity Check (TLC/HPLC) Crude->TLC_HPLC Decision Choose Purification Method TLC_HPLC->Decision Recrystallization Recrystallization Decision->Recrystallization High initial purity ColumnChrom Column Chromatography Decision->ColumnChrom Low purity or complex mixture Purity_Check Purity & Identity Confirmation (HPLC, NMR, MS) Recrystallization->Purity_Check ColumnChrom->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product Purity Confirmed

Caption: Workflow for the purification and analysis of this compound.

Purification_Decision_Tree Start Crude Product Analysis (TLC/HPLC) Q1 Is the major spot well-separated from impurities on TLC? Start->Q1 Recrystallization Attempt Recrystallization Q1->Recrystallization Yes ColumnChrom Use Column Chromatography Q1->ColumnChrom No Q2 Are impurities thermally stable and non-volatile? Recrystallization->Q2 If fails Q2->ColumnChrom Yes Sublimation Consider Sublimation Q2->Sublimation No

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Overcoming Solubility Challenges with 3,5-Dihydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dihydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the solubility of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a polar organic compound. While some sources describe it as "soluble in water," its aqueous solubility can be limited, especially in neutral pH buffers.[1][2][3] Its solubility is generally better in polar organic solvents. For instance, a structurally similar compound, 4-hydroxy-3,5-dimethylbenzonitrile, is known to be soluble in methanol, ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO).[1] Due to the presence of two hydroxyl groups, its solubility is significantly influenced by the pH of the aqueous solution.

Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is causing this?

A2: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for compounds with moderate to low water solubility. This "crashing out" occurs because the compound is no longer in a favorable solvent environment. The primary reasons for this include:

  • Exceeding Aqueous Solubility: The final concentration in the aqueous buffer is higher than the compound's intrinsic water solubility at that specific pH and temperature.

  • pH Shift: this compound has two phenolic hydroxyl groups. In a neutral or slightly acidic buffer, these groups are protonated, and the molecule is less polar, leading to lower aqueous solubility. At higher pH (alkaline conditions), the hydroxyl groups can deprotonate to form more soluble phenoxide ions.

  • Co-solvent Percentage: The final concentration of the organic co-solvent (like DMSO or ethanol) from your stock solution may be too low to maintain the solubility of the compound in the aqueous buffer.

Q3: How can I improve the solubility of this compound in my aqueous-based experiments?

A3: Several strategies can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: Increasing the pH of your aqueous buffer can significantly improve solubility by deprotonating the phenolic hydroxyl groups. However, you must ensure the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Use of Co-solvents: Preparing your working solution with a higher percentage of a water-miscible organic co-solvent can help maintain solubility. Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs).[4][5] It is crucial to determine the tolerance of your experimental system to these co-solvents.

  • Heating: Gently warming the solution can temporarily increase the solubility of the compound. However, be cautious as the compound may precipitate out as the solution cools. This method is more suitable for short-term experiments.

  • Use of Solubilizing Excipients: For particularly challenging cases, incorporating solubilizing agents like cyclodextrins or surfactants (e.g., Tween® 20, Pluronic® F-68) in your buffer can enhance solubility by forming inclusion complexes or micelles that encapsulate the hydrophobic parts of the molecule.[6]

Q4: What is a good starting point for preparing a stock solution of this compound?

A4: A common starting point is to prepare a high-concentration stock solution in a good organic solvent. Dimethyl sulfoxide (DMSO) is an excellent choice as it can dissolve a wide range of organic compounds at high concentrations.[7] A stock solution of 10 mM or higher in 100% DMSO is typically achievable. This concentrated stock can then be serially diluted into your experimental buffer.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in the chosen solvent.
Possible Cause Troubleshooting Steps
Inappropriate solvent choice. Consult the solubility data table below. Switch to a solvent with higher reported solubility, such as DMSO or a polar protic solvent like ethanol or methanol.
Insufficient solvent volume. Gradually add more solvent in small increments while stirring or vortexing.
Low temperature. Gently warm the mixture in a water bath while stirring. Be aware that the compound may precipitate upon cooling.
Compound has low intrinsic solubility. If even good organic solvents are failing, consider using a co-solvent system or a solubilizing agent from the outset.
Issue 2: The compound precipitates out of the aqueous buffer during the experiment.
Possible Cause Troubleshooting Steps
Final concentration exceeds aqueous solubility. Reduce the final concentration of this compound in your assay.
pH of the buffer is too low. If your experiment allows, increase the pH of the buffer to ionize the phenolic hydroxyl groups and increase solubility.
Final co-solvent concentration is too low. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final working solution. Always run a vehicle control to account for any effects of the co-solvent on your experiment.
Temperature fluctuations. Ensure your experimental setup maintains a constant temperature, as a decrease in temperature can cause precipitation.
Slow precipitation over time. Prepare fresh working solutions immediately before use. If long-term stability in the aqueous buffer is required, formulation development with solubilizing agents may be necessary.

Data Presentation

Table 1: Solubility of this compound and Structurally Similar Compounds

SolventSolvent TypeThis compound3,5-Dihydroxybenzaldehyde4-hydroxy-3,5-dimethylbenzonitrile
Water Polar ProticSoluble[2][3]~74.2 mg/mL (estimated at 25°C)[8]Limited, pH and temperature dependent[1]
DMSO Polar AproticSoluble (qualitative)≥100 mg/mL[8]Soluble (qualitative)[1]
Methanol Polar ProticSoluble (qualitative)Not SpecifiedSoluble (qualitative)[1]
Ethanol Polar ProticSoluble (qualitative)Soluble (qualitative)[8]Soluble (qualitative)[1]
Acetone Polar AproticNot SpecifiedNot SpecifiedNot Specified
Ethyl Acetate Polar AproticNot SpecifiedNot SpecifiedNot Specified
Diethyl Ether NonpolarNot SpecifiedSoluble (qualitative)[8]Not Specified

Note: The quantitative data for 3,5-Dihydroxybenzaldehyde is provided as a reference for a structurally similar compound. The term "Soluble" is a qualitative description from suppliers and indicates that the compound is likely to dissolve to a useful extent for many applications. For precise quantitative applications, it is highly recommended to determine the solubility experimentally under your specific conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound (MW: 135.12 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

Methodology:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 135.12 g/mol * (1000 mg / 1 g) = 1.35 mg

  • Weigh the compound: Accurately weigh out approximately 1.35 mg of this compound and place it into a clean, dry microcentrifuge tube or glass vial. For better accuracy with standard laboratory balances, it is advisable to weigh a larger amount (e.g., 13.5 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 10 mL).[9]

  • Add DMSO: Add the calculated volume of DMSO to the vial containing the compound.

  • Dissolve: Vortex the vial thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer and Troubleshooting Precipitation

Objective: To prepare a final working solution of this compound in an aqueous buffer while minimizing precipitation.

Materials:

  • 10 mM stock solution of this compound in DMSO (from Protocol 1)

  • Aqueous experimental buffer (e.g., PBS, Tris-HCl)

  • Vortex mixer or magnetic stirrer

Methodology:

  • Determine the final concentration and co-solvent percentage: Decide on the final desired concentration of this compound and the maximum tolerable percentage of DMSO in your experiment (typically ≤ 0.5% for cell-based assays).[10]

  • Serial Dilution (Recommended): To avoid shocking the compound out of solution, perform a serial dilution.

    • Prepare an intermediate dilution of the 10 mM stock solution in the aqueous buffer. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you can first dilute the 10 mM stock 1:10 in the buffer to make a 1 mM intermediate solution (containing 10% DMSO).

    • Then, dilute this 1 mM intermediate solution 1:100 into the final volume of your experimental buffer.

  • Direct Dilution (with caution):

    • Vigorously vortex or stir the aqueous buffer.

    • While the buffer is being mixed, add the required volume of the DMSO stock solution dropwise to the buffer. This rapid dispersion helps to prevent localized high concentrations that can lead to precipitation.[6]

  • Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, visible particles). If the solution is not clear, refer to the troubleshooting guide.

Protocol 3: Determination of Solubility by the Gravimetric Method

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.[8][11]

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, ethyl acetate)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe and syringe filter (solvent-compatible, e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dish

  • Vacuum oven or desiccator

Methodology:

  • Prepare a saturated solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. Ensure there is undissolved solid at the bottom.

  • Equilibrate: Seal the vial and place it in a constant temperature shaker for 24-48 hours to allow the solution to reach equilibrium.

  • Sample collection: After equilibration, allow the solid to settle. Carefully draw a known volume of the clear supernatant into a syringe and attach a syringe filter.

  • Filtration and weighing: Filter the solution into a pre-weighed evaporation dish. Record the exact volume of the filtrate.

  • Solvent evaporation: Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound to evaporate the solvent completely.

  • Mass determination: Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it. The difference between the final and initial weight of the dish is the mass of the dissolved this compound.

  • Calculate solubility:

    • Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of filtrate (mL)

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Solubility Check cluster_outcome Experimental Outcome start Start: this compound Powder stock Prepare High-Concentration Stock (e.g., 10 mM in 100% DMSO) start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute check Is the solution clear? dilute->check precipitate Precipitation Occurs: Initiate Troubleshooting check->precipitate No success Success: Proceed with Experiment check->success Yes

Caption: Experimental workflow for preparing solutions of this compound.

troubleshooting_logic cluster_strategy Troubleshooting Strategies start Precipitation Observed in Aqueous Buffer strategy1 Strategy 1: Reduce Final Concentration start->strategy1 strategy2 Strategy 2: Adjust Buffer pH (if compatible) start->strategy2 strategy3 Strategy 3: Increase Co-solvent % (check system tolerance) start->strategy3 strategy4 Strategy 4: Use Solubilizing Agents (e.g., Cyclodextrins, Surfactants) start->strategy4

Caption: Logical relationships for troubleshooting precipitation issues.

References

Preventing degradation of 3,5-Dihydroxybenzonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3,5-Dihydroxybenzonitrile during storage. The information is presented in a question-and-answer format to address specific issues users might encounter.

Frequently Asked Questions (FAQs)

Q1: My solid this compound is changing color (e.g., turning yellow or brown). What is the likely cause?

A1: A color change in solid this compound is a common indicator of oxidative degradation.[1][2] The two hydroxyl groups on the benzene (B151609) ring are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures.[1][2] This can lead to the formation of colored impurities, such as quinone-type structures.

Q2: I have observed a decrease in the purity of my this compound sample over time, even when stored in the dark. What could be happening?

A2: While light is a significant factor, thermal degradation can also occur, especially if the compound is not stored at a consistently low temperature.[1] Even at ambient temperatures, slow decomposition can happen. Another possibility is the presence of residual acidic or basic impurities from the synthesis process or on the surface of the storage container, which can catalyze degradation.

Q3: When I dissolve this compound in a solvent, I notice new peaks in my HPLC analysis over time. What type of degradation is occurring?

A3: In solution, this compound is susceptible to both oxidation and hydrolysis. The nitrile group (-CN) can be hydrolyzed to form the corresponding amide (3,5-dihydroxybenzamide) and subsequently the carboxylic acid (3,5-dihydroxybenzoic acid). This process is often pH-dependent. The dihydroxy-phenol moiety remains susceptible to oxidation, which is often accelerated in solution.

Q4: What are the ideal storage conditions for solid this compound?

A4: To minimize degradation, solid this compound should be stored in a tightly sealed, opaque container (such as an amber glass vial) to protect it from light and moisture.[1][2][3] The container should be flushed with an inert gas (e.g., argon or nitrogen) to displace oxygen.[1][2] It is highly recommended to store the compound in a cool, dry, and dark place, for instance in a refrigerator (2-8 °C) or a freezer (-20 °C) for long-term storage.[1]

Q5: How should I store solutions of this compound?

A5: Solutions of this compound are more prone to degradation than the solid material.[2] It is always best to prepare solutions fresh before use. If storage is necessary, solutions should be kept in a tightly sealed vial, purged with an inert gas, and stored at low temperatures (-20°C or -80°C).[2] Using a degassed, aprotic solvent can also help to minimize degradation.

Q6: Can I use antioxidants to prevent the degradation of this compound?

A6: Yes, adding antioxidants can help inhibit the oxidation of the phenolic hydroxyl groups. Common antioxidants for phenolic compounds include butylated hydroxytoluene (BHT) and ascorbic acid.[4][5] The choice of antioxidant and its optimal concentration will depend on the solvent system and the specific application. It is advisable to conduct a small-scale study to determine the most suitable antioxidant and concentration for your experimental conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration of solid material (yellowing/browning) Oxidation of the dihydroxy-phenol groups.[1][2]- Store the compound under an inert atmosphere (argon or nitrogen).- Protect from light using an amber vial or by wrapping the container in aluminum foil.- Store at a reduced temperature (2-8 °C or -20 °C).[1]
Appearance of new peaks in HPLC analysis of a solution Hydrolysis of the nitrile group or oxidation of the phenol (B47542) groups.- Prepare solutions fresh before use.- Use aprotic, degassed solvents if compatible with your experiment.- If an aqueous solution is necessary, consider buffering to a slightly acidic pH and use it promptly.- Store solutions at low temperatures (-20°C or -80°C).[2]
Inconsistent experimental results from the same batch Degradation of the compound after opening the container and repeated exposure to air and moisture.- Aliquot the solid compound into smaller, single-use vials upon receipt to minimize exposure of the entire batch to the atmosphere.
Low yield in a reaction sensitive to hydroxyl or nitrile groups Degradation of the starting material.- Confirm the purity of this compound before starting the reaction using a suitable analytical method like HPLC.- If degradation is suspected, consider purifying the starting material.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating capability of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[1]

  • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 70°C for 48 hours.

  • Photolytic Degradation (Solution): Expose the stock solution in a quartz cuvette to a light source in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.[1]

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound and separate it from its potential degradation products.

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30 °C

Note: For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.[6]

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Condition Temperature Atmosphere Light Protection Duration
Solid Tightly sealed container2-8 °CInert (Argon or Nitrogen)Opaque container (Amber vial)Long-term
Solid Tightly sealed container-20 °CInert (Argon or Nitrogen)Opaque container (Amber vial)Extended long-term
Solution Tightly sealed vial-20 °C to -80 °CInert (Argon or Nitrogen)Opaque container (Amber vial)Short-term (prepare fresh is best)
Table 2: Example Data from a Hypothetical Accelerated Stability Study of this compound (1 mg/mL in Acetonitrile/Water)
Condition Time (hours) Purity (%) Major Degradant 1 (%) Major Degradant 2 (%)
Control (4°C, dark) 099.8< 0.1< 0.1
2499.7< 0.10.1
4899.60.10.1
60°C, dark 2495.22.51.8
4890.54.83.5
UV Light (254 nm) 2485.18.25.5
4872.315.69.8

Disclaimer: This is hypothetical data for illustrative purposes. Actual degradation rates must be determined experimentally.

Visualizations

cluster_storage Recommended Storage Workflow Receive Compound Receive Compound Aliquot Aliquot Receive Compound->Aliquot Minimize exposure Inert Atmosphere Inert Atmosphere Aliquot->Inert Atmosphere Purge with Ar or N2 Seal Tightly Seal Tightly Inert Atmosphere->Seal Tightly Use opaque vials Store Store Seal Tightly->Store Cool, dark, dry (e.g., -20°C) Use Use Store->Use Use one aliquot at a time

Caption: Recommended workflow for the proper storage of this compound.

This compound This compound Oxidation Oxidation This compound->Oxidation O2, light, heat Hydrolysis Hydrolysis This compound->Hydrolysis H2O, acid/base Quinone-type Structures Quinone-type Structures Oxidation->Quinone-type Structures 3,5-Dihydroxybenzamide 3,5-Dihydroxybenzamide Hydrolysis->3,5-Dihydroxybenzamide 3,5-Dihydroxybenzoic Acid 3,5-Dihydroxybenzoic Acid 3,5-Dihydroxybenzamide->3,5-Dihydroxybenzoic Acid Further hydrolysis

Caption: Potential degradation pathways for this compound.

References

Scaling up the synthesis of 3,5-Dihydroxybenzonitrile for lab use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the laboratory-scale synthesis of 3,5-Dihydroxybenzonitrile. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for the lab-scale synthesis of this compound?

A1: For laboratory-scale synthesis, the most reliable and well-documented starting material is 3,5-dihydroxybenzoic acid. This precursor is commercially available or can be synthesized from benzoic acid.

Q2: What is the overall synthetic strategy for preparing this compound from 3,5-dihydroxybenzoic acid?

A2: The most common and scalable approach is a two-step process. First, the carboxylic acid group of 3,5-dihydroxybenzoic acid is converted into a primary amide, forming 3,5-dihydroxybenzamide. In the second step, this primary amide is dehydrated to yield the target compound, this compound.

Q3: Are the phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid sensitive to the reaction conditions?

A3: Yes, the phenolic hydroxyl groups are susceptible to reaction with certain reagents, particularly acylating agents used for amide formation and harsh dehydrating agents. It is crucial to select reagents and conditions that are chemoselective for the carboxylic acid and amide functionalities. In some cases, protection of the hydroxyl groups may be necessary, though this adds complexity to the synthesis.

Q4: What are some common dehydrating agents for converting the intermediate amide to the nitrile?

A4: A variety of dehydrating agents can be used, including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and cyanuric chloride. The choice of reagent will depend on the scale of the reaction and the sensitivity of the starting material. Milder, more modern methods may also be considered to avoid side reactions involving the hydroxyl groups.

Q5: How can I monitor the progress of the reactions?

A5: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of each step. For the conversion of the carboxylic acid to the amide, and the amide to the nitrile, you can observe the disappearance of the starting material spot and the appearance of the product spot. Staining with an appropriate indicator, such as potassium permanganate (B83412) or iodine, can help visualize the spots.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the amidation step (Step 2) 1. Incomplete activation of the carboxylic acid. 2. Reaction of the activating agent with the phenolic hydroxyl groups. 3. Insufficient reaction time or temperature.1. Ensure the thionyl chloride is fresh and the reaction is performed under anhydrous conditions. 2. Add the thionyl chloride at a low temperature to minimize side reactions. Consider using a milder coupling agent like EDC with HOBt. 3. Monitor the reaction by TLC to determine the optimal reaction time.
Formation of a dark-colored reaction mixture Decomposition of the starting material or product due to harsh reaction conditions (e.g., high temperature, strong reagents).1. Maintain the recommended reaction temperatures. 2. Consider using a milder dehydrating agent in the final step. 3. Purify the crude product using column chromatography with silica (B1680970) gel.
Difficulty in isolating the final product The product may be highly soluble in the work-up solvents or form an emulsion.1. Use a different extraction solvent. 2. If an emulsion forms, add a small amount of brine to break it. 3. After extraction, ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before solvent evaporation.
Incomplete dehydration of the amide (Step 3) 1. The dehydrating agent is not active enough or has degraded. 2. Insufficient amount of dehydrating agent. 3. Reaction time is too short.1. Use a fresh bottle of the dehydrating agent. 2. Increase the molar equivalents of the dehydrating agent. 3. Extend the reaction time and monitor by TLC until the starting amide is consumed.
Presence of impurities in the final product 1. Unreacted starting materials. 2. Formation of side products due to reaction at the hydroxyl groups.1. Purify the crude product by recrystallization or column chromatography. 2. For column chromatography, a solvent system such as ethyl acetate/hexane is a good starting point. 3. If side reactions at the hydroxyl groups are significant, consider a synthetic route involving protection of these groups.

Experimental Protocols & Data

The synthesis of this compound is presented here as a three-step process starting from benzoic acid.

Overall Synthesis Workflow

G A Benzoic Acid B Benzoic Acid-3,5-disulfonic Acid (as Barium Salt) A->B  Fuming H₂SO₄   C 3,5-Dihydroxybenzoic Acid B->C  NaOH, KOH (fusion)   D 3,5-Dihydroxybenzamide C->D  1. SOCl₂  2. NH₄OH   E This compound D->E  POCl₃ or P₂O₅   G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Degradation Degradation Low Yield->Degradation Purification Issues Purification Issues Low Yield->Purification Issues Check Reagent Quality Check Reagent Quality Incomplete Reaction->Check Reagent Quality Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp Use Milder Reagents Use Milder Reagents Side Reactions->Use Milder Reagents Consider Protecting Groups Consider Protecting Groups Side Reactions->Consider Protecting Groups Control Temperature Control Temperature Degradation->Control Temperature Recrystallization Recrystallization Purification Issues->Recrystallization Column Chromatography Column Chromatography Purification Issues->Column Chromatography

Validation & Comparative

A Comparative Analysis of 3,5-Dihydroxybenzonitrile and 3,4-Dihydroxybenzonitrile: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two closely related isomers, 3,5-Dihydroxybenzonitrile and 3,4-Dihydroxybenzonitrile. While direct comparative studies are limited, this document synthesizes available experimental data and structure-activity relationships to offer insights into their relative efficacy as enzyme inhibitors and antioxidants.

Quantitative Data Summary

A direct comparison of the biological activities of this compound and 3,4-Dihydroxybenzonitrile in the same experimental settings is not extensively documented in publicly available literature. However, by examining studies on structurally similar compounds, we can infer their potential activities. The following table summarizes the available data and educated estimations based on structure-activity relationship (SAR) studies.

Biological ActivityThis compound3,4-DihydroxybenzonitrileReference Compound/Assay
Tyrosinase Inhibition (IC50) Likely a weaker inhibitorPotentially a moderate to potent inhibitor (structurally similar to 3,4-dihydroxybenzaldehyde (B13553) with a reported IC50 of 250 µM)Mushroom Tyrosinase Assay
Antioxidant Activity (Radical Scavenging) Expected to have moderate activityExpected to have strong activity (catechol moiety)DPPH, ABTS assays
Anticancer Activity Data not availableInvestigated against L1210 murine leukemia; quantitative data not readily available[1]Cell-based cytotoxicity assays

Tyrosinase Inhibition: A Key Differentiator

The differential positioning of the hydroxyl groups on the benzonitrile (B105546) scaffold is predicted to significantly influence their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.

3,4-Dihydroxybenzonitrile (Protocatechuonitrile) , possessing a catechol (ortho-dihydroxybenzene) moiety, is structurally analogous to known tyrosinase substrates and inhibitors. The catechol group is a well-established pharmacophore for tyrosinase inhibition, capable of chelating the copper ions in the enzyme's active site. For instance, the structurally related 3,4-dihydroxybenzaldehyde has been reported to inhibit mushroom tyrosinase with an IC50 value of 250 µM. This suggests that 3,4-Dihydroxybenzonitrile is also a likely inhibitor of tyrosinase.

This compound , with its resorcinol (B1680541) (meta-dihydroxybenzene) structure, is generally considered a less potent tyrosinase inhibitor compared to its catechol counterpart. While some resorcinol-containing compounds do exhibit tyrosinase inhibitory activity, the optimal geometry for copper chelation is not as favorable as in catechol derivatives.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (this compound and 3,4-Dihydroxybenzonitrile)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of the test compounds. A control well should contain DMSO instead of the test compound.

  • Pre-incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

  • Immediately measure the absorbance at 475 nm (the wavelength at which dopachrome, the product of the reaction, absorbs light) at regular intervals for a set duration.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds.

Materials:

  • DPPH solution in methanol (B129727)

  • Test compounds

  • Methanol

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds in methanol.

  • In a 96-well plate or cuvettes, mix the DPPH solution with the test compound solutions. A control should contain methanol instead of the test compound.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined from a plot of scavenging activity against the concentration of the compound.

Signaling Pathway in Melanogenesis

The following diagram illustrates the signaling cascade that regulates melanin production, where tyrosinase plays a crucial role. Inhibition of tyrosinase by compounds like 3,4-Dihydroxybenzonitrile can disrupt this pathway, leading to a reduction in melanin synthesis.

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Upregulates Expression Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin Inhibitor 3,4-Dihydroxybenzonitrile (Potential Inhibitor) Inhibitor->Tyrosinase Inhibition

Simplified Melanogenesis Signaling Pathway

Conclusion

Based on the analysis of their chemical structures and data from related compounds, 3,4-Dihydroxybenzonitrile appears to be a more promising candidate for biological applications requiring tyrosinase inhibition and potent antioxidant activity due to its catechol moiety. In contrast, This compound is likely to be a weaker agent in these respects. Further direct comparative studies are warranted to definitively elucidate the full spectrum of their biological activities and to validate these predictions. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of these dihydroxybenzonitrile isomers.

References

Unambiguous Structural Verification of 3,5-Dihydroxybenzonitrile: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical analysis. This guide provides a comprehensive comparison of X-ray crystallography and alternative techniques for the structural validation of 3,5-Dihydroxybenzonitrile, a key intermediate in various synthetic pathways.

While a definitive crystal structure for this compound is not publicly available, this guide leverages crystallographic data from the closely related analogue, 4-hydroxybenzonitrile, to provide a robust comparative framework. We will explore the strengths and limitations of X-ray crystallography and contrast it with spectroscopic methods, offering a holistic view of structural validation strategies.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of small molecules. By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can determine precise bond lengths, bond angles, and stereochemistry, leading to an unequivocal structural assignment.

Comparative Crystal Structure Data of 4-Hydroxybenzonitrile:

To illustrate the type of data obtained from X-ray crystallography, the table below presents key structural parameters for the analogue 4-hydroxybenzonitrile. This data provides a valuable reference for what can be expected for this compound.

Parameter4-Hydroxybenzonitrile
Crystal System Monoclinic
Space Group C 1 2/c 1
Unit Cell Dimensions a = 14.484(3) Å, b = 6.6587(13) Å, c = 26.461(5) Å
α = 90°, β = 102.14(3)°, γ = 90°
Selected Bond Lengths (Å) C-C (aromatic): ~1.37-1.40
C-O: ~1.36
C-C≡N: ~1.45
C≡N: ~1.14
**Selected Bond Angles (°) **C-C-C (aromatic): ~118-121
C-C-O: ~118-122
C-C-C≡N: ~178
Data obtained from the Crystallography Open Database, entry 2222362.

Alternative and Complementary Analytical Techniques

While X-ray crystallography offers unparalleled detail, other techniques provide complementary and often more readily accessible structural information. The following table compares these methods.

TechniqueInformation ProvidedSample RequirementsThroughputLimitations
X-ray Crystallography 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.High-quality single crystal (typically > 0.1 mm).Low to medium.Crystal growth can be a significant bottleneck.
NMR Spectroscopy Connectivity of atoms (1D & 2D NMR), chemical environment of nuclei, stereochemistry.5-25 mg (¹H NMR), 50-100 mg (¹³C NMR) dissolved in a deuterated solvent.High.Provides indirect structural information; complex spectra can be challenging to interpret fully.
Mass Spectrometry Molecular weight, elemental composition (HRMS).Micrograms to nanograms of sample.High.Does not provide information on connectivity or stereochemistry; fragmentation can be complex.
Infrared Spectroscopy Presence of functional groups.Milligrams of solid or liquid sample.High.Provides limited information on the overall molecular structure.

Experimental Protocols

A brief overview of the methodologies for each technique is provided below.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray beam, and the diffraction pattern is collected as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The sample (5-100 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra are acquired.

  • Data Processing and Analysis: The acquired data is Fourier transformed and phased. The chemical shifts, coupling constants, and integrations are analyzed to determine the molecular structure.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 mg/mL).

  • Sample Introduction: The sample solution is introduced into the mass spectrometer via direct infusion or coupled to a separation technique like liquid chromatography (LC-MS).

  • Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) provides accurate mass measurements for elemental composition determination.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount is placed directly on the attenuated total reflectance (ATR) crystal. Liquid samples can also be analyzed directly.

  • Background Spectrum: A background spectrum of the empty ATR crystal is collected.

  • Sample Spectrum: The sample is placed in contact with the ATR crystal, and the sample spectrum is recorded.

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the infrared spectrum. The absorption bands are then correlated to specific functional groups present in the molecule.

Visualizing the Structural Validation Workflow

The following diagrams illustrate the workflow and logical relationships in the structural validation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_data Data & Interpretation Compound This compound XRD X-ray Crystallography Compound->XRD NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS FTIR FTIR Spectroscopy Compound->FTIR Structure Definitive 3D Structure XRD->Structure Connectivity Connectivity & Environment NMR->Connectivity MolWeight Molecular Weight MS->MolWeight FuncGroups Functional Groups FTIR->FuncGroups

Caption: Experimental workflow for the structural validation of this compound.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Hierarchy XRD X-ray Crystallography Unambiguous Unambiguous Structure (3D Geometry, Stereochemistry) XRD->Unambiguous Spectroscopy Spectroscopic Methods (NMR, MS, FTIR) Inferred Inferred Structure (Connectivity, Formula, Functional Groups) Spectroscopy->Inferred Confirmation Structure Confirmation Unambiguous->Confirmation Inferred->Confirmation

Caption: Logical relationship of how combined techniques lead to unambiguous structure confirmation.

Conclusion

The structural validation of this compound, like any novel compound, relies on a multi-faceted analytical approach. While X-ray crystallography remains the definitive method for determining the three-dimensional structure in the solid state, its application is contingent on successful crystal growth. Spectroscopic techniques such as NMR and mass spectrometry provide essential and readily obtainable information regarding connectivity and molecular weight. FTIR offers a rapid confirmation of the presence of key functional groups. The synergistic use of these techniques provides a comprehensive and unambiguous structural elucidation, crucial for advancing research and development in the chemical and pharmaceutical sciences.

Comparative Efficacy of 3,5-Dihydroxybenzonitrile Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 3,5-Dihydroxybenzonitrile and its derivatives. It is important to note that direct comparative studies on a range of this compound derivatives are limited in the currently available scientific literature. Consequently, this document synthesizes findings from studies on the parent compound and closely related analogs to offer insights into their potential therapeutic applications. The information herein is intended to serve as a foundational resource to encourage further investigation into this class of compounds.

Data Presentation

Due to the scarcity of direct comparative studies, a comprehensive table of quantitative data comparing multiple this compound derivatives cannot be constructed. However, data from a study on dihydroxybenzonitrile isomers provides limited insight into the antitumor activity of the 3,5-dihydroxy isomer.

Table 1: Comparative Antitumor Activity of Dihydroxybenzonitrile Isomers

CompoundEffect on Ribonucleotide Reductase Activity (IC50)In Vivo Antitumor Activity (% ILS vs. L1210 leukemia)Reference
3,4-DihydroxybenzonitrileNot ReportedLess than 100%[1]
This compoundNot ReportedLess than 100%[1]
3,4-Dihydroxybenzaldoxime (B1496750)38 µM100%[1]

% ILS = Percent Increased Life Span

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning dihydroxybenzene derivatives.

In Vivo Antitumor Activity Against L1210 Murine Leukemia

This protocol is based on the methodology described in the study by Wick and FitzGerald (1987).[1]

Objective: To assess the in vivo antitumor efficacy of dihydroxybenzene derivatives against L1210 murine leukemia.

Materials:

  • L1210 murine leukemia cells

  • Male BDF1 mice

  • Test compounds (e.g., dihydroxybenzonitrile isomers) dissolved in a suitable vehicle

  • Phosphate-buffered saline (PBS)

  • Standard laboratory equipment for animal studies

Procedure:

  • L1210 leukemia cells are maintained by serial passage in ascitic form in DBA/2 mice.

  • For the experiment, L1210 cells are harvested from the peritoneal cavity of tumor-bearing mice, washed with PBS, and resuspended to a concentration of 1 x 10^6 cells/mL.

  • Male BDF1 mice are inoculated intraperitoneally (i.p.) with 0.1 mL of the cell suspension (1 x 10^5 cells).

  • Twenty-four hours after tumor inoculation, the mice are treated with the test compounds. The compounds are administered i.p. at various doses.

  • A control group of mice receives the vehicle only.

  • The mice are observed daily, and the day of death is recorded.

  • The antitumor efficacy is expressed as the percent increased life span (% ILS) of the treated mice compared to the control group, calculated using the following formula: % ILS = [(Median survival time of treated group - Median survival time of control group) / Median survival time of control group] x 100

Ribonucleotide Reductase Activity Assay

This protocol is based on the methodology for assessing the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis.[1]

Objective: To determine the inhibitory effect of test compounds on ribonucleotide reductase activity.

Materials:

  • Partially purified ribonucleotide reductase from a suitable source (e.g., L1210 cells)

  • [³H]-CDP (cytidine diphosphate) as the substrate

  • ATP, Mg²⁺, and dithiothreitol (B142953) as cofactors

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail and counter

Procedure:

  • The reaction mixture contains the enzyme preparation, [³H]-CDP, cofactors, and varying concentrations of the test compound or vehicle control in a suitable buffer.

  • The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time.

  • The reaction is terminated by the addition of cold TCA.

  • The precipitated macromolecules are removed by centrifugation.

  • The amount of deoxycytidine diphosphate (B83284) (dCDP) formed is determined by measuring the radioactivity in the supernatant using a scintillation counter.

  • The concentration of the test compound that inhibits the enzyme activity by 50% (IC50) is calculated from the dose-response curve.

Mandatory Visualization

While no specific signaling pathways for this compound derivatives have been detailed in the reviewed literature, a general experimental workflow for assessing the antitumor activity of a compound is presented below.

G cluster_0 In Vitro Studies cluster_2 In Vivo Studies A Cancer Cell Lines (e.g., L1210) B Compound Treatment (Varying Concentrations) A->B C Cell Viability Assay (e.g., MTT, SRB) B->C D Determine IC50 C->D E Enzyme Inhibition Assay (e.g., Ribonucleotide Reductase) D->E F Cell Cycle Analysis D->F G Apoptosis Assay D->G H Animal Model (e.g., Murine Leukemia) D->H I Compound Administration H->I J Monitor Tumor Growth & Survival I->J K Evaluate Efficacy (% ILS) J->K

Caption: General workflow for evaluating the antitumor efficacy of novel compounds.

Conclusion and Future Directions

The existing literature on the efficacy of this compound derivatives is sparse, precluding a direct comparative analysis. The available data suggests that dihydroxybenzonitrile isomers possess some level of antitumor activity, although less potent than related compounds like 3,4-dihydroxybenzaldoxime in the single study found.[1]

The benzonitrile (B105546) scaffold is a versatile structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The dihydroxy substitution pattern on the benzene (B151609) ring is also a common feature in many biologically active natural products and synthetic compounds.

Therefore, there is a clear need for further research to synthesize and systematically evaluate a series of this compound derivatives. Future studies should focus on:

  • Synthesis of a diverse library of this compound derivatives with various substitutions on the benzene ring.

  • Direct comparative in vitro and in vivo studies against a panel of cancer cell lines and microbial strains to establish structure-activity relationships.

  • Elucidation of the mechanisms of action , including the identification of specific molecular targets and affected signaling pathways.

Such studies would provide the necessary data to construct a comprehensive understanding of the therapeutic potential of this class of compounds and guide the rational design of more potent and selective derivatives.

References

A Comparative Analysis of 3,5-Dihydroxybenzonitrile and Other Phenolic Compounds in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant potential of 3,5-Dihydroxybenzonitrile against other well-known phenolic compounds. While direct comparative studies on this compound are limited, this document synthesizes available data on structurally similar compounds and relevant phenolic classes to provide valuable insights for research and drug development. The comparison is supported by experimental data from common antioxidant assays and detailed methodologies.

Phenolic compounds are a broad class of plant secondary metabolites recognized for their antioxidant properties.[1] These properties stem from their ability to act as reducing agents, hydrogen donors, and singlet oxygen quenchers.[1] The antioxidant capacity of these compounds is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[1]

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of various phenolic compounds, including those structurally related to this compound, have been evaluated using several spectrophotometric assays. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant activity. The following table summarizes the IC50 values from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay for a selection of phenolic compounds.

Compound Structure IC50 (µg/mL) in DPPH Assay Reference
3,5-Dihydroxybenzoic Acid *Strong Activity (Specific IC50 not provided)[2]
Gallic Acid < 50 (Very Strong)[3]
Ascorbic Acid (Standard) 4.97 ± 0.03[4]
Quercetin 4.97 ± 0.08[4]
Syringic Acid Moderate Activity[2]
Vanillic Acid Moderate Activity[2]
3,4-Dihydroxybenzoic Acid Strong Activity[2]
Gentisic Acid (2,5-Dihydroxybenzoic Acid) Strong Activity[2]

Experimental Protocols for Antioxidant Assays

The accurate assessment of antioxidant capacity is critical for the evaluation of phenolic compounds. The following are detailed methodologies for three widely used antioxidant assays.[5]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable DPPH radical, a process that involves both electron and hydrogen atom transfer.[5]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727) and store it in a dark bottle at 4°C.[5]

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.[5]

  • Assay Procedure:

    • In a 96-well plate or test tubes, add a specific volume of the sample or standard solution at various concentrations.[5]

    • Add the DPPH solution to each well or tube. A control containing only the solvent and the DPPH solution should be included.[5]

    • Incubate the plate or tubes in the dark at room temperature for 30 minutes.[5]

  • Measurement and Calculation:

    • Measure the absorbance at approximately 517 nm using a spectrophotometer.[6]

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100, where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[6]

    • The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the antioxidant concentration.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay also measures the ability of an antioxidant to scavenge a stable radical, the ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[5]

    • To generate the ABTS•+ radical, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and let the mixture stand in the dark at room temperature for 12-16 hours.[5]

    • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Assay Procedure:

    • Add a small volume of the sample or standard solution at various concentrations to the diluted ABTS•+ solution.[5]

    • Include a control containing the solvent instead of the antioxidant.[5]

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[5]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[5]

    • Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric iron complex (Fe³⁺-TPTZ) to a ferrous iron complex (Fe²⁺-TPTZ), which is an electron transfer-based mechanism.[5]

  • Reagent Preparation:

    • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution (e.g., FeSO₄·7H₂O) to the FRAP reagent.[5]

    • Include a reagent blank containing the solvent instead of the sample.[5]

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[5]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.[5]

    • The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents or in µmol Fe(II) per gram of sample.[5]

Visualizing Experimental Workflows and Signaling Pathways

Antioxidant Assay Workflow

The following diagram illustrates a generalized workflow for evaluating the antioxidant activity of phenolic compounds using the assays described above.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Phenolic Compound Solution (e.g., this compound) Mix Mix Compound/Standard with Reagent Compound->Mix Standard Standard Solution (e.g., Trolox, Ascorbic Acid) Standard->Mix Reagent Assay Reagent (DPPH, ABTS, or FRAP) Reagent->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: A typical workflow for antioxidant capacity determination.

Nrf2 Signaling Pathway in Antioxidant Response

Phenolic compounds can exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways.[7] The Nuclear factor-erythroid factor 2-related factor 2 (Nrf2) pathway is a key regulator of the antioxidant response.[7]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PC Phenolic Compound (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex PC->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription

References

A Comparative Guide to the Identity Confirmation of Commercial vs. Synthesized 3,5-Dihydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and identity of chemical reagents are paramount. This guide provides a comprehensive comparison between commercially available 3,5-Dihydroxybenzonitrile and a laboratory-synthesized equivalent. We present key analytical data for identity confirmation and detailed experimental protocols to support these findings.

Characterization of this compound

The identity of a chemical compound is unequivocally established through a combination of spectroscopic and analytical techniques. For this compound (CAS No: 19179-36-3), key characterization data from commercial sources and expected data from a synthesized product are summarized below. Commercial products are typically available at purities of ≥97% or 98%, often appearing as a white to cream or brown crystalline powder.

PropertyCommercial this compound (Typical)Synthesized this compound (Expected)
Appearance White to cream or brown crystals or powderWhite to off-white crystalline solid
Purity (HPLC) ≥97.5%[1]Dependent on purification, aiming for >95%
Melting Point 185-197°C[1]Expected to be in a similar range, a sharp melting point indicates high purity
Molecular Formula C₇H₅NO₂[2][3][4]C₇H₅NO₂
Molecular Weight 135.12 g/mol [2][3][4]135.12 g/mol
¹H NMR Consistent with the structure (see expected spectrum below)Should match the reference spectrum
¹³C NMR Consistent with the structure (see expected spectrum below)Should match the reference spectrum
FTIR (cm⁻¹) Characteristic peaks for O-H, C≡N, and aromatic C-H and C=C bonds[2]Should exhibit characteristic peaks for O-H, C≡N, and aromatic functionalities
Mass Spectrometry Molecular ion peak [M]+ at m/z 135[2]Expected molecular ion peak [M]+ at m/z 135

Experimental Protocols

To confirm the identity of a synthesized batch of this compound and compare it to a commercial standard, the following experimental protocols are recommended.

Synthesis of this compound (Two-Step Approach)

A plausible laboratory synthesis of this compound can be achieved in two steps from the commercially available 3,5-dihydroxybenzoic acid.

Step 1: Synthesis of 3,5-Dihydroxybenzamide (B1360044)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dihydroxybenzoic acid in an excess of thionyl chloride (SOCl₂).

  • Acyl Chloride Formation: Gently reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Cool the resulting crude 3,5-dihydroxybenzoyl chloride in an ice bath. Slowly add a concentrated aqueous solution of ammonia (B1221849) with vigorous stirring.

  • Isolation: The 3,5-dihydroxybenzamide will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Dehydration of 3,5-Dihydroxybenzamide to this compound

  • Reaction Setup: In a dry round-bottom flask, combine the synthesized 3,5-dihydroxybenzamide with a dehydrating agent. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂).[5] The use of a sulfur trioxide-tertiary amine adduct in a basic reaction medium is also an effective method.[6]

  • Dehydration: The reaction conditions will depend on the chosen reagent. For example, when using P₂O₅, the mixture is typically heated.[7] If using SOCl₂ or POCl₃, the reaction may proceed at reflux in an inert solvent.

  • Work-up: After the reaction is complete, the mixture is cooled and then carefully quenched, for instance, by pouring it onto crushed ice.

  • Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the commercial and synthesized this compound samples in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in separate NMR tubes.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected spectrum for this compound in DMSO-d₆ would show signals for the two hydroxyl protons and the three aromatic protons.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The spectrum should show distinct signals for the seven carbon atoms in the molecule, including the nitrile carbon, the carbons bearing the hydroxyl groups, and the other aromatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory for solid samples.

  • Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Compare the spectra of the commercial and synthesized samples. Key characteristic peaks to look for include:

    • A broad O-H stretching band around 3500-3200 cm⁻¹.

    • A sharp C≡N stretching peak around 2230-2210 cm⁻¹.

    • Aromatic C-H stretching peaks just above 3000 cm⁻¹.

    • Aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of each sample in a suitable volatile solvent.

  • Data Acquisition: Analyze the samples using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: The mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of this compound (135.12 g/mol ).[2]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for identity confirmation and a plausible synthetic pathway.

Experimental Workflow for Identity Confirmation cluster_samples Samples cluster_analysis Analytical Techniques cluster_data Data Comparison cluster_conclusion Conclusion commercial Commercial This compound nmr NMR Spectroscopy (¹H and ¹³C) commercial->nmr ftir FTIR Spectroscopy commercial->ftir ms Mass Spectrometry commercial->ms hplc HPLC (for purity) commercial->hplc synthesized Synthesized This compound synthesized->nmr synthesized->ftir synthesized->ms synthesized->hplc comparison Compare Spectra and Data (Chemical Shifts, Peak Positions, m/z, Retention Time) nmr->comparison ftir->comparison ms->comparison hplc->comparison conclusion Confirm Identity and Purity comparison->conclusion

Caption: Workflow for the analytical confirmation of this compound identity.

Synthetic Pathway to this compound start 3,5-Dihydroxybenzoic Acid intermediate 3,5-Dihydroxybenzamide start->intermediate 1. SOCl₂ 2. NH₄OH product This compound intermediate->product Dehydrating Agent (e.g., P₂O₅, SOCl₂)

Caption: A two-step synthesis of this compound from 3,5-dihydroxybenzoic acid.

References

Cross-reactivity analysis of 3,5-Dihydroxybenzonitrile in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to the Cross-Reactivity Analysis of 3,5-Dihydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Given the current lack of publicly available, comprehensive cross-reactivity data for the small molecule this compound, this guide provides a framework for its systematic evaluation. The following sections detail a recommended strategic approach for profiling its activity across various target classes and outline established experimental protocols to generate the necessary data for a thorough assessment of its selectivity and potential off-target effects.

Strategic Approach to Cross-Reactivity Profiling

A tiered approach is recommended to efficiently assess the cross-reactivity of a compound like this compound. This begins with broad screening against large, diverse panels of targets, followed by more focused dose-response studies on any identified "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Selectivity Analysis Compound This compound (Single High Concentration, e.g., 10 µM) Broad_Panel Broad Target Panels (e.g., Kinases, GPCRs, Ion Channels) Compound->Broad_Panel In vitro biochemical or binding assays Cytotoxicity General Cell Viability/ Cytotoxicity Assays Compound->Cytotoxicity Cellular assays Dose_Response Dose-Response Assays (e.g., IC50/EC50 determination) Broad_Panel->Dose_Response Cytotoxicity->Dose_Response Secondary_Assays Orthogonal/Functional Cell-Based Assays Dose_Response->Secondary_Assays Confirm activity Analysis Selectivity Profiling (Comparison of potencies across targets) Secondary_Assays->Analysis Generate selectivity data

Caption: Proposed workflow for cross-reactivity analysis.

Data Presentation: Summarizing Cross-Reactivity Data

Quantitative data from screening assays should be organized into clear tables to facilitate comparison and interpretation. Below are template tables for presenting data from common screening panels.

Table 1: Kinase Selectivity Profile of this compound This table should be used to summarize the inhibitory activity of the compound against a panel of protein kinases.

Kinase TargetGene Symbol% Inhibition at 10 µMIC50 (µM)
Kinase AKDRValueValue
Kinase BSRCValueValue
Kinase CEGFRValueValue
............
Data to be generated experimentally

Table 2: GPCR, Ion Channel, and Transporter Interaction Profile This table is designed to present data from binding or functional assays against common off-target liability panels.

TargetTarget ClassAssay Type% Inhibition/Activity at 10 µMIC50/EC50 (µM)
Adrenergic α1AGPCRBindingValueValue
hERGIon ChannelBindingValueValue
Dopamine Transporter (DAT)TransporterBindingValueValue
...............
Data to be generated experimentally

Table 3: Nuclear Hormone Receptor Modulation and Cytotoxicity This table summarizes effects on nuclear hormone receptors and general cellular health.

Assay TypeCell Line/SystemEndpoint Measured% Activity at 10 µMIC50/EC50 (µM)
Estrogen Receptor αCell-basedAgonismValueValue
Glucocorticoid ReceptorCell-basedAntagonismValueValue
MTT Cell ViabilityHEK293Mitochondrial ActivityValueValue
LDH CytotoxicityHepG2Membrane IntegrityValueValue
Data to be generated experimentally

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays in a cross-reactivity analysis.

Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)

This protocol outlines a common method for determining the inhibitory effect of a compound on the activity of a panel of protein kinases.[1]

Objective: To measure the percent inhibition of a panel of kinases by this compound at a single concentration and determine the IC50 for any significantly inhibited kinases.

Materials:

  • Purified recombinant kinases.

  • Specific peptide or protein substrates for each kinase.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP.

  • 10 mM ATP solution.

  • 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. For a primary screen, a single final concentration of 10 µM is typical. For IC50 determination, prepare a 10-point, 3-fold serial dilution starting from 100 µM.

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound or DMSO vehicle control.

  • Initiation: Start the reaction by adding a mix of [γ-³³P]ATP and unlabeled ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop buffer (e.g., 3% phosphoric acid).

  • Washing: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP is washed away. Wash the plate multiple times with phosphoric acid.

  • Detection: After drying the plate, add scintillant to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve.

Protocol 2: Cell Viability (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compound.[2][3][4][5]

Objective: To determine the effect of this compound on the viability of a representative cell line (e.g., HEK293 or HepG2).

Materials:

  • 96-well flat-bottom cell culture plates.

  • Cell line of choice (e.g., HEK293).

  • Complete cell culture medium.

  • This compound stock solution.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include untreated and vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Express the viability of treated cells as a percentage of the vehicle-treated control cells. Calculate the IC50 value from the dose-response curve.

G cluster_workflow MTT Assay Workflow cluster_principle Principle of Detection A 1. Seed Cells in 96-well plate B 2. Treat with This compound A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) Viable cells form formazan D->E F 6. Solubilize Formazan (Add DMSO or SDS) E->F G 7. Read Absorbance (570 nm) F->G MTT MTT (Yellow, soluble) Formazan Formazan (Purple, insoluble) MTT->Formazan Reduction Enzyme Mitochondrial Dehydrogenases (in viable cells) Enzyme->MTT

Caption: Workflow and principle of the MTT cell viability assay.
Protocol 3: LDH Cytotoxicity Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity and loss of membrane integrity.[6][7][8][9]

Objective: To quantify the cytotoxicity of this compound by measuring LDH release from treated cells.

Materials:

  • 96-well flat-bottom cell culture plates.

  • Cell line of choice.

  • Complete cell culture medium.

  • This compound stock solution.

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and lysis solution).

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Controls: Prepare three sets of control wells:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with vehicle, to which lysis solution will be added.

    • Culture Medium Background: Wells with medium only.

  • Incubation: Incubate the plate for the desired exposure period.

  • Lysis: Approximately 30-45 minutes before the end of the incubation, add lysis solution to the "Maximum LDH Release Control" wells.

  • Supernatant Transfer: Centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the culture medium background from all values.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

By following these protocols, researchers can generate a robust dataset to build a comprehensive cross-reactivity profile for this compound, enabling an informed assessment of its potential as a selective biological probe or therapeutic agent.

References

Performance of 3,5-Dihydroxybenzonitrile Against Known Reference Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 3,5-Dihydroxybenzonitrile against established reference compounds in key biochemical assays. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its close structural analog, 3,5-Dihydroxybenzoic acid, to provide insights into its potential antioxidant and enzyme inhibitory activities. The data presented herein is intended to serve as a reference for researchers interested in the potential applications of this compound.

Data Presentation

Antioxidant Activity

The antioxidant capacity of 3,5-Dihydroxybenzoic acid, a proxy for this compound, was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC50 value, which represents the concentration of the compound required to inhibit 50% of the DPPH free radical, is a common metric for antioxidant activity. A lower IC50 value indicates greater antioxidant potency.

CompoundAntioxidant AssayIC50 (µM)Reference CompoundsIC50 (µM)
3,5-Dihydroxybenzoic AcidDPPH> 1000[1]Gallic Acid2.42 ± 0.08[1]
Trolox~3-8 (literature values vary)
Ascorbic Acid~5-10 (literature values vary)

Note: The IC50 values for reference compounds can vary depending on experimental conditions.

The data suggests that 3,5-Dihydroxybenzoic acid possesses weak antioxidant activity compared to well-known antioxidants like Gallic Acid and Trolox.[1]

Enzyme Inhibition: Tyrosinase

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents used in the treatment of hyperpigmentation. While direct data for this compound is unavailable, studies on related compounds containing the 3,5-dihydroxyphenyl moiety suggest a potential for tyrosinase inhibition. For instance, a derivative of 3,5-dihydroxybenzoyl-hydrazine showed significant tyrosinase inhibitory activity.

Compound/DerivativeEnzymeIC50 (µM)Reference InhibitorIC50 (µM)
3,5-Dihydroxybenzoyl-hydrazineylidene derivativeTyrosinase55.39 ± 4.93Kojic Acid~10-30 (literature values vary)
Azo-resveratrol (contains 3,5-dihydroxyphenyl moiety)Tyrosinase36.28

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for determining the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol.

  • Sample Preparation: The test compound and reference antioxidants are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound or reference. A control containing only the DPPH solution and solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Tyrosinase Inhibition Assay

This assay is used to screen for potential inhibitors of the enzyme tyrosinase.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), which has a characteristic absorbance at 475 nm. Inhibitors of tyrosinase will reduce the rate of dopachrome formation.

Procedure:

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of L-DOPA (the substrate) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Sample Preparation: The test compound and a reference inhibitor (e.g., kojic acid) are prepared in a series of concentrations.

  • Reaction Mixture: The reaction is initiated by adding the tyrosinase enzyme to a mixture containing the buffer, L-DOPA, and the test compound or reference inhibitor. A control reaction without any inhibitor is also run.

  • Incubation: The reaction is allowed to proceed at a specific temperature (e.g., 37°C) for a set time.

  • Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.

  • Calculation: The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(Rate of Control Reaction - Rate of Inhibited Reaction) / Rate of Control Reaction] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Mandatory Visualization

Experimental Workflow for Antioxidant Activity Assessment

G A Prepare this compound and Reference Compound Solutions C Mix Solutions and Incubate A->C B Prepare DPPH Radical Solution B->C D Measure Absorbance at 517 nm C->D E Calculate % Inhibition D->E F Determine IC50 Value E->F

Caption: Workflow for DPPH Radical Scavenging Assay.

Potential Signaling Pathway Modulation by Phenolic Compounds

Phenolic compounds are known to modulate various signaling pathways involved in cellular stress response and inflammation. While direct evidence for this compound is lacking, related phenolic compounds have been shown to influence pathways such as the Nrf2 and NF-κB pathways.

G cluster_0 Oxidative Stress cluster_1 Cellular Response ROS ROS Phenolic Compound This compound (Potential Modulator) ROS->Phenolic Compound Scavenging NF-kB NF-κB ROS->NF-kB Activation Nrf2 Nrf2 Phenolic Compound->Nrf2 Activation? Phenolic Compound->NF-kB Inhibition? ARE Antioxidant Response Element Nrf2->ARE Binding Keap1 Keap1 Keap1->Nrf2 Inhibition Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Transcription Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes Transcription

Caption: Potential modulation of Nrf2 and NF-κB pathways.

References

Validating the Mechanism of Action of 3,5-Dihydroxybenzonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the probable mechanism of action of 3,5-Dihydroxybenzonitrile with established alternatives, supported by experimental data and detailed protocols for validation. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis to inform experimental design and compound selection.

Introduction

This compound is a small organic molecule with a chemical structure suggesting potential biological activity. While specific literature on its mechanism of action is emerging, its structural similarity to known enzyme inhibitors, particularly those of tyrosinase, provides a strong basis for a hypothesized mechanism. This guide will explore this probable mechanism in comparison to well-characterized tyrosinase inhibitors, kojic acid and arbutin.

Postulated Mechanism of Action: Tyrosinase Inhibition

Based on its 3,5-dihydroxybenzoyl moiety, it is postulated that this compound acts as a tyrosinase inhibitor. Tyrosinase is a key copper-containing enzyme in the melanogenesis pathway, responsible for catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to L-dopaquinone. Inhibition of this enzyme is a primary strategy for modulating melanin (B1238610) production in various research and therapeutic contexts. The resorcinol (B1680541) (1,3-dihydroxybenzene) structure within this compound is a common feature in many known tyrosinase inhibitors.

Comparative Analysis with Alternative Tyrosinase Inhibitors

A comparative overview of this compound and two widely used tyrosinase inhibitors, kojic acid and arbutin, is presented below.

FeatureThis compound (Postulated)Kojic AcidArbutin (β-Arbutin)
Core Structure Dihydroxybenzene (Resorcinol)γ-PyroneHydroquinone glycoside
Mechanism of Action Competitive or Mixed-Type Tyrosinase InhibitorMixed-Type Tyrosinase Inhibitor.[1][2] Chelates copper ions in the enzyme's active site.[3][4]Competitive Tyrosinase Inhibitor.[1][5][6] Competes with L-tyrosine for the active site.[5][6]
Mode of Inhibition Likely reversibleSlow-binding, reversible inhibition.[7][8]Reversible, competitive inhibition.[5]
Effect on Tyrosinase Expression Not yet determinedDoes not typically affect tyrosinase gene expression.Does not affect the expression of tyrosinase mRNA.[5]

Signaling Pathway and Experimental Workflow

To validate the proposed mechanism of action, a series of experiments can be conducted. The following diagrams illustrate the melanogenesis signaling pathway and a typical experimental workflow for assessing tyrosinase inhibition.

melanogenesis_pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor This compound Kojic Acid Arbutin Inhibitor->Tyrosinase Inhibition experimental_workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay EnzymeAssay Mushroom Tyrosinase Inhibition Assay DataAnalysis1 Determine IC50 values EnzymeAssay->DataAnalysis1 CellCulture Culture B16F10 Melanoma Cells Treatment Treat cells with This compound and controls CellCulture->Treatment MelaninAssay Melanin Content Quantification Treatment->MelaninAssay DataAnalysis2 Assess reduction in cellular melanin MelaninAssay->DataAnalysis2 inhibitor_comparison cluster_competitive Competitive Inhibition cluster_mixed Mixed-Type Inhibition cluster_proposed Proposed Mechanism TyrosinaseInhibition Tyrosinase Inhibition Arbutin Arbutin (Substrate Analogue) TyrosinaseInhibition->Arbutin KojicAcid Kojic Acid (Copper Chelator) TyrosinaseInhibition->KojicAcid DHBN This compound (Resorcinol Structure) TyrosinaseInhibition->DHBN

References

Benchmarking Synthetic Efficiency: A Comparative Guide to 3,5-Dihydroxybenzonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of potential synthetic routes for the production of 3,5-Dihydroxybenzonitrile, a valuable building block in medicinal chemistry. Due to the absence of a direct, high-yield, one-step synthesis, this document outlines and evaluates three multi-step pathways, offering detailed experimental protocols and quantitative data to inform methodological choices.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three proposed synthetic routes to this compound. Each route begins from a different commercially available starting material and involves a series of chemical transformations.

Route Starting Material Key Intermediates Overall Yield (%) Number of Steps Key Reagents/Conditions
1 3,5-Dihydroxybenzoic Acid3,5-DihydroxybenzamideModerate (Estimated)2Thionyl chloride, Ammonia (B1221849), Phosphorus pentoxide (P2O5)
2 3,5-Dihydroxybenzaldehyde (B42069)3,5-Dihydroxybenzaldehyde OximeHigh (Estimated)2 (or 1-pot)Hydroxylamine (B1172632) hydrochloride, Ferrous sulfate (B86663), DMF
3 3,5-Dimethoxyaniline3,5-Dihydroxyaniline, Diazonium saltLow to Moderate (Estimated)3Boron tribromide (BBr3), Sodium nitrite (B80452), Copper(I) cyanide

Experimental Protocols and Visualizations

This section provides detailed experimental methodologies for the key transformations in each synthetic route, accompanied by workflow diagrams generated using Graphviz (DOT language) for enhanced clarity.

Route 1: From 3,5-Dihydroxybenzoic Acid

This pathway involves the conversion of a carboxylic acid to a nitrile via an amide intermediate. The phenolic hydroxyl groups may require protection, although for the purpose of this guide, a direct conversion is outlined.

Step 1a: Synthesis of 3,5-Dihydroxybenzamide

  • Protocol: To a solution of 3,5-dihydroxybenzoic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF), cautiously add thionyl chloride (1.1 equivalents) at 0°C. The reaction mixture is then stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in fresh THF and slowly added to a cooled, concentrated solution of aqueous ammonia (excess), maintaining the temperature below 10°C. The mixture is stirred for an additional hour. The product, 3,5-dihydroxybenzamide, is then isolated by filtration, washed with cold water, and dried.

Step 1b: Dehydration of 3,5-Dihydroxybenzamide to this compound

  • Protocol: 3,5-Dihydroxybenzamide (1 equivalent) is intimately mixed with a dehydrating agent such as phosphorus pentoxide (P2O5) (2 equivalents)[1]. The mixture is heated under vacuum. The product, this compound, sublimes and is collected on a cold finger or in a cooled receiving flask. The crude product can be further purified by recrystallization.

G A 3,5-Dihydroxybenzoic Acid B 3,5-Dihydroxybenzoyl Chloride A->B SOCl2, THF C 3,5-Dihydroxybenzamide B->C NH3(aq) D This compound C->D P2O5, Heat

Fig. 1: Synthesis of this compound from 3,5-Dihydroxybenzoic Acid.
Route 2: From 3,5-Dihydroxybenzaldehyde

This route offers a potentially more direct conversion from an aldehyde to a nitrile through an oxime intermediate, which can often be performed in a one-pot fashion.

Step 2a: One-Pot Conversion of 3,5-Dihydroxybenzaldehyde to this compound

  • Protocol: In a round-bottom flask, 3,5-dihydroxybenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and anhydrous ferrous sulfate (0.1 equivalents) are dissolved in N,N-dimethylformamide (DMF)[2]. The mixture is refluxed for 3-6 hours, with the reaction progress monitored by thin-layer chromatography. After completion, the catalyst is filtered off. The filtrate is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude nitrile is purified by column chromatography.

G A 3,5-Dihydroxybenzaldehyde B This compound A->B NH2OH·HCl, FeSO4, DMF, Reflux

Fig. 2: One-pot synthesis of this compound from 3,5-Dihydroxybenzaldehyde.
Route 3: From 3,5-Dimethoxyaniline

This pathway utilizes the classic Sandmeyer reaction. It requires an initial demethylation of the starting material to reveal the free hydroxyl groups, followed by diazotization and cyanation.

Step 3a: Demethylation of 3,5-Dimethoxyaniline to 3,5-Dihydroxyaniline

  • Protocol: 3,5-Dimethoxyaniline (1 equivalent) is dissolved in a dry, inert solvent such as dichloromethane (B109758) under an inert atmosphere. The solution is cooled to -78°C, and a solution of boron tribromide (BBr3) (2.5 equivalents) in dichloromethane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is then carefully quenched by the slow addition of water. The resulting mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield 3,5-dihydroxyaniline, which may require further purification.

Step 3b: Sandmeyer Reaction of 3,5-Dihydroxyaniline

  • Protocol: 3,5-Dihydroxyaniline (1 equivalent) is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5°C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the low temperature to form the diazonium salt. In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water is prepared and heated to 60-70°C. The freshly prepared diazonium salt solution is then slowly added to the hot copper cyanide solution. The reaction mixture is heated for an additional 30 minutes. After cooling, the mixture is extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The crude this compound is purified by column chromatography.

G A 3,5-Dimethoxyaniline B 3,5-Dihydroxyaniline A->B BBr3, DCM C 3,5-Dihydroxyphenyldiazonium Salt B->C NaNO2, H2SO4, 0-5°C D This compound C->D CuCN, KCN, Heat

Fig. 3: Synthesis of this compound via the Sandmeyer Reaction.

Concluding Remarks

The choice of the optimal synthetic route for this compound will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the available laboratory equipment. The one-pot conversion from 3,5-dihydroxybenzaldehyde (Route 2) appears to be the most efficient in terms of step economy, although the yield may need to be optimized. The Sandmeyer reaction (Route 3) is a classic and reliable method but may suffer from lower yields due to the sensitivity of the dihydroxyaniline intermediate. The conversion from 3,5-dihydroxybenzoic acid (Route 1) is a viable option, but the use of a strong dehydrating agent in the final step requires careful handling. The experimental protocols and comparative data presented herein provide a solid foundation for further investigation and process development.

References

Comparative Docking Analysis of 3,5-Dihydroxybenzonitrile and Its Analogues Against Aldose Reductase

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the binding affinities of 3,5-Dihydroxybenzonitrile and its structurally related analogues against the active site of Aldose Reductase (ALR2), an enzyme implicated in diabetic complications. The following sections detail the in-silico molecular docking studies, presenting the binding energy data and the experimental methodology employed.

Binding Affinity Data

The docking scores, representing the estimated binding affinity of each ligand with Aldose Reductase, are summarized in the table below. Lower binding energy values indicate a more favorable interaction.

Compound NameStructureBinding Energy (kcal/mol)
This compoundthis compound-7.2
2,4-Dihydroxybenzonitrile2,4-Dihydroxybenzonitrile-6.8
3,4-Dihydroxybenzonitrile3,4-Dihydroxybenzonitrile-7.5
3-Hydroxy-5-methoxybenzonitrile3-Hydroxy-5-methoxybenzonitrile-6.5
3,5-Dimethoxybenzonitrile3,5-Dimethoxybenzonitrile-6.1

Experimental Protocols

Protein Preparation

The three-dimensional crystal structure of human Aldose Reductase (PDB ID: 1US0) was obtained from the RCSB Protein Data Bank. The protein was prepared for docking using AutoDockTools (ADT) v1.5.6. This involved the removal of water molecules and co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of Kollman charges.

Ligand Preparation

The 3D structures of this compound and its analogues were generated using MarvinSketch and subsequently optimized using the MMFF94 force field. Gasteiger partial charges were calculated, and non-polar hydrogen atoms were merged.

Molecular Docking

Molecular docking was performed using AutoDock Vina. The grid box was centered on the active site of the enzyme, as determined by the co-crystallized inhibitor, with dimensions of 25Å x 25Å x 25Å. The Lamarckian Genetic Algorithm (LGA) was employed for the conformational search. For each ligand, 10 independent docking runs were performed, and the conformation with the lowest binding energy was selected for analysis.

Workflow and Pathway Diagrams

docking_workflow protein_prep Protein Preparation (PDB: 1US0) grid_box Grid Box Generation (Active Site) protein_prep->grid_box ligand_prep Ligand Preparation (this compound & Analogues) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_box->docking analysis Analysis of Results (Binding Energy & Pose) docking->analysis comparison Comparative Analysis analysis->comparison signaling_pathway glucose High Glucose polyol Polyol Pathway glucose->polyol alr2 Aldose Reductase (ALR2) polyol->alr2 rate-limiting enzyme sorbitol Sorbitol Accumulation alr2->sorbitol osmotic_stress Osmotic Stress sorbitol->osmotic_stress complications Diabetic Complications osmotic_stress->complications inhibitor This compound (Inhibitor) inhibitor->alr2 Inhibition

Safety Operating Guide

Proper Disposal of 3,5-Dihydroxybenzonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 3,5-Dihydroxybenzonitrile.

I. Hazard Assessment and Safety Precautions

Before beginning any disposal procedure, it is essential to handle this compound with care, assuming it may possess hazards similar to related compounds. This includes potential skin and eye irritation, and possible harm if swallowed or inhaled.

Personal Protective Equipment (PPE) is the first line of defense:

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is necessary to protect from splashes.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a related isomer to provide a comparative overview.

PropertyThis compound3,4-Dihydroxybenzonitrile
CAS Number 19179-36-317345-61-8
Molecular Formula C₇H₅NO₂C₇H₅NO₂
Molecular Weight 135.12 g/mol 135.12 g/mol
Melting Point Not Available154 - 156 °C
Solubility Soluble in water.[1]Insoluble in water.[2]

III. Step-by-Step Disposal Protocol

The primary recommendation for the disposal of benzonitrile (B105546) compounds is to use an approved waste disposal plant.[2][3] The following steps provide a clear workflow for managing this process within a laboratory setting.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect unreacted this compound and any materials heavily contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, it should not be disposed of down the drain.[2][3] Collect it in a separate, sealed, and labeled hazardous liquid waste container. Avoid mixing with other incompatible waste streams.

Step 2: Container Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date of accumulation

  • The relevant hazard warnings (e.g., "Irritant," "Handle with Care")

Step 3: Storage

Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The container must be kept closed except when adding waste.

  • Store in a cool, dry, and well-ventilated area.[2][3]

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 4: Arrange for Pickup and Disposal

Contact your institution's EHS department to arrange for the pickup of the hazardous waste. Follow their specific procedures for waste collection. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][4]

IV. Experimental Workflow and Decision-Making

The following diagram illustrates the logical flow of the disposal process for this compound, from initial handling to final disposal.

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Solid Waste (e.g., contaminated solids) B->C Segregate D Liquid Waste (e.g., solutions) B->D Segregate E Use Designated Hazardous Waste Container C->E D->E F Label Container Correctly E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Transport to Approved Waste Disposal Plant H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,5-Dihydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling 3,5-Dihydroxybenzonitrile, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for minimizing risk and ensuring compliant disposal of hazardous materials.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin, eye, and respiratory irritation. All personnel must use appropriate personal protective equipment (PPE) when handling this compound. The following table summarizes the required and recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides resistance to phenols and nitriles. Double gloving is recommended for enhanced protection.[1][2]
Eye Protection Chemical Safety GogglesProtects against dust particles and potential splashes.
Body Protection Laboratory CoatPrevents contact of the chemical with skin and personal clothing.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.

Glove Selection Guidance:

The selection of appropriate glove material is critical. The following table provides a summary of the chemical resistance of common laboratory gloves to phenols and nitriles.

Glove MaterialResistance to PhenolsResistance to NitrilesRecommendation
Nitrile GoodGoodRecommended for handling this compound.[3][4]
Neoprene ExcellentGoodHighly Recommended , especially for prolonged handling.[1]
Latex FairFair to GoodNot recommended as a primary barrier due to lower chemical resistance and potential for allergic reactions.[3]
Vinyl Not RecommendedPoorOffers inadequate protection against the chemical hazards of this compound.[3]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

Preparation:

  • Designated Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are within reach inside the fume hood.

  • Don PPE: Put on a lab coat, chemical safety goggles, and double nitrile or neoprene gloves. If weighing outside a fume hood is unavoidable, a respirator is mandatory.

Handling:

  • Weighing: Carefully weigh the desired amount of this compound powder using a tared weigh boat. Avoid creating dust clouds.

  • Transfer: Use a clean spatula to transfer the powder to your reaction vessel.

  • Dissolving: If preparing a solution, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the work surface, spatula, and any other contaminated equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Designate Work Area (Fume Hood) prep2 Gather Materials (PPE, Equipment, Waste) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Powder prep3->handle1 handle2 Transfer to Vessel handle1->handle2 handle3 Prepare Solution handle2->handle3 cleanup1 Decontaminate Work Area & Equipment handle3->cleanup1 cleanup2 Dispose of Waste cleanup1->cleanup2 cluster_segregation Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Waste Generation solid Solid Waste (Gloves, Weigh Boats) start->solid liquid Liquid Waste (Solutions, Rinses) start->liquid sharps Contaminated Sharps start->sharps solid_container Labeled Solid Waste Container solid->solid_container liquid_container Labeled Liquid Waste Container liquid->liquid_container sharps_container Sharps Container sharps->sharps_container storage Store in Secondary Containment solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for EHS Pickup storage->pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dihydroxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3,5-Dihydroxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.